Vecuronium
説明
Structure
3D Structure
特性
Key on ui mechanism of action |
Vecuronium is a bisquaternary nitrogen compound that acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur. |
|---|---|
CAS番号 |
86029-43-8 |
分子式 |
C34H57N2O4+ |
分子量 |
557.8 g/mol |
IUPAC名 |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C34H57N2O4/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36/h25-32H,6-22H2,1-5H3/q+1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChIキー |
BGSZAXLLHYERSY-XQIGCQGXSA-N |
SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |
異性体SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C |
正規SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |
外観 |
Solid powder |
melting_point |
228 °C |
他のCAS番号 |
86029-43-8 50700-72-6 |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
1.86e-05 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Bromide, Vecuronium Citrate, Vecuronium Hydrobromide, Vecuronium Hydrochloride, Vecuronium Maleate, Vecuronium NC 45 NC-45 NC45 Norcuron ORG NC 45 ORG NC45 ORG-NC 45 ORG-NC-45 ORG-NC45 ORGNC 45 ORGNC45 Phosphate, Vecuronium Vecuronium Vecuronium Bromide Vecuronium Bromide, Quaternary Ion Vecuronium Citrate Vecuronium Hydrobromide Vecuronium Hydrochloride Vecuronium Maleate Vecuronium Phosphate |
製品の起源 |
United States |
Foundational & Exploratory
Vecuronium Bromide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vecuronium bromide is a non-depolarizing neuromuscular blocking agent widely employed in clinical anesthesia to induce skeletal muscle relaxation. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and pharmacological action of this compound bromide. Detailed experimental protocols for its synthesis are presented, alongside a comprehensive summary of its quantitative pharmacological data. Furthermore, this document elucidates the signaling pathway at the neuromuscular junction and the mechanism of competitive antagonism by this compound bromide through detailed diagrams.
Discovery and Development
The development of this compound bromide is intrinsically linked to the advancements in the understanding of aminosteroid (B1218566) compounds as neuromuscular blocking agents. The journey began with the isolation of malouetine (B1675936) from Malouetia bequaertiana in 1960, which spurred interest in this class of molecules. This led to the synthesis of pancuronium (B99182) bromide in 1964 by David Savage and his team. Pancuronium, a bis-quaternary aminosteroid, exhibited potent neuromuscular blocking properties with a favorable side-effect profile compared to existing agents.
Further structure-activity relationship studies on pancuronium and its analogues led to the synthesis of its mono-quaternary counterpart, this compound, in 1973. This compound bromide emerged from a deliberate effort to create a neuromuscular blocking agent with a shorter duration of action and minimal cardiovascular side effects. It was approved for medical use in the United States in 1984 and has since become a staple in anesthetic practice.[1]
Chemical Synthesis
The synthesis of this compound bromide is a multi-step process that typically starts from the steroid precursor, epiandrosterone (B191177). The following is a detailed experimental protocol based on established synthetic routes, including those outlined in patent literature.[2][3]
Experimental Protocols
Step 1: Preparation of Epiandrosterone Tosylate (Compound III)
-
Materials: Epiandrosterone (II) (40.0 g, 0.1379 mol), p-toluenesulfonyl chloride (45.0 g, 0.236 mol), pyridine (B92270) (250 ml).
-
Procedure: Dissolve epiandrosterone and p-toluenesulfonyl chloride in pyridine. The reaction mixture is stirred at 40°C for 3 hours. Following the reaction, the mixture is poured into water (670 ml) to precipitate the product. The resulting white solid is collected by filtration, washed with water (3 x 20 ml), and dried to yield epiandrosterone tosylate (III).
Step 2: Synthesis of 5α-androst-2-en-17-one (Compound IV)
-
Materials: Epiandrosterone tosylate (III) (50.0 g, 0.1125 mol), 2,4,6-collidine (100 ml), 10% dilute sulfuric acid (150 ml).
-
Procedure: The epiandrosterone tosylate is added to 2,4,6-collidine and heated to reflux for 4 hours. The reaction solution is then poured into 10% dilute sulfuric acid, leading to the precipitation of a white solid. The solid is filtered, washed with water (3 x 20 ml), and dried to give 5α-androst-2-en-17-one (IV).[2][3]
Step 3: Preparation of 17-acetoxy-5α-androst-2,16-diene (Compound V)
-
Materials: 5α-androst-2-en-17-one (IV) (15.0 g, 0.055 mol), p-toluenesulfonic acid (1.5 g, 0.009 mol), isopropenyl acetate (B1210297) (50 ml).
-
Procedure: A mixture of 5α-androst-2-en-17-one, p-toluenesulfonic acid, and isopropenyl acetate is heated.[2] This enol esterification reaction yields 17-acetoxy-5α-androst-2,16-diene (V).
Step 4: Epoxidation to form (2α,3α,16α,17α)-diepoxy-17β-acetoxy-5α-androstane (Compound VI)
-
Materials: 17-acetoxy-5α-androst-2,16-diene (V), hydrogen peroxide, phthalic anhydride (B1165640).
-
Procedure: Compound (V) undergoes an epoxidation reaction using hydrogen peroxide in the presence of phthalic anhydride to yield the diepoxy derivative (VI).[2]
Step 5: Ring-opening and Amination to yield 2β,16β-di(1-piperidyl)-5α-androstane-3α-hydroxy-17-one (Compound VII)
-
Materials: (2α,3α,16α,17α)-diepoxy-17β-acetoxy-5α-androstane (VI), piperidine (B6355638).
-
Procedure: The diepoxide (VI) is subjected to a ring-opening and addition reaction with piperidine to form the di-piperidyl substituted androstane (B1237026) derivative (VII).[2]
Step 6: Reduction to 2β,16β-di(1-piperidyl)-5α-androstane-3α,17β-diol (Compound VIII)
-
Materials: 2β,16β-di(1-piperidyl)-5α-androstane-3α-hydroxy-17-one (VII), potassium borohydride.
-
Procedure: The ketone at the 17-position of compound (VII) is reduced to a hydroxyl group using potassium borohydride, yielding the diol (VIII).[2]
Step 7: Acetylation to 2β,16β-di(1-piperidyl)-3α,17β-diacetoxy-5α-androstane (Compound IX)
-
Materials: 2β,16β-di(1-piperidyl)-5α-androstane-3α,17β-diol (VIII), acetic anhydride.
-
Procedure: The diol (VIII) is acetylated using acetic anhydride to produce the diacetate ester (IX).[2]
Step 8: Quaternization to this compound Bromide (Compound I)
-
Materials: 2β,16β-di(1-piperidyl)-3α,17β-diacetoxy-5α-androstane (IX), methyl bromide.
-
Procedure: The final step involves the selective mono-quaternization of the more sterically accessible 16β-piperidyl nitrogen atom of compound (IX) with methyl bromide to yield this compound bromide (I).[2][4]
Below is a diagram illustrating the logical workflow of the synthesis process.
Caption: Synthesis workflow of this compound bromide from epiandrosterone.
Mechanism of Action
This compound bromide exerts its muscle relaxant effect by acting as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[5][6][7][8]
Signaling Pathway at the Neuromuscular Junction
Under normal physiological conditions, the arrival of an action potential at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.[7] ACh then binds to nAChRs on the postsynaptic membrane of the muscle fiber.[6][7] This binding causes a conformational change in the receptor, opening its ion channel and allowing an influx of sodium ions (Na+) into the muscle cell.[5] The resulting depolarization of the muscle membrane, known as the end-plate potential, if it reaches a certain threshold, generates a muscle action potential that propagates along the muscle fiber, leading to muscle contraction.[7]
Competitive Antagonism by this compound Bromide
This compound bromide, due to its structural similarity to acetylcholine, binds to the same nAChRs on the motor endplate. However, unlike acetylcholine, the binding of this compound does not activate the receptor and open the ion channel.[8] By occupying the receptor binding sites, this compound competitively inhibits acetylcholine from binding.[6][7] This prevention of acetylcholine binding blocks the depolarization of the motor endplate, thereby inhibiting muscle contraction and resulting in skeletal muscle relaxation and paralysis.[6][7]
The competitive nature of this antagonism means that the effects of this compound can be overcome by increasing the concentration of acetylcholine in the synaptic cleft. This is the principle behind the use of acetylcholinesterase inhibitors, such as neostigmine, for the reversal of this compound-induced neuromuscular blockade.[5]
The following diagram illustrates the signaling pathway at the neuromuscular junction and the competitive inhibition by this compound bromide.
Caption: Mechanism of action of this compound bromide at the neuromuscular junction.
Pharmacological Data
The pharmacological properties of this compound bromide have been extensively studied. The following tables summarize key quantitative data regarding its potency, onset, and duration of action.
Table 1: Potency of this compound Bromide
| Parameter | Value (µg/kg) | Reference |
| ED50 (men) | 23.9 | [9] |
| ED90 (men) | 45.4 | [9] |
| ED95 (men) | 55.7 | [9] |
| ED50 (women) | 18.4 | [9] |
| ED90 (women) | 33.5 | [9] |
| ED95 (women) | 39.8 | [9] |
| ED90 (general) | 57 | [10] |
ED50, ED90, and ED95 represent the doses required to produce 50%, 90%, and 95% suppression of the first twitch of the train-of-four, respectively.
Table 2: Onset and Duration of Action of this compound Bromide
| Parameter | Time (minutes) | Conditions | Reference |
| Onset of Action | 2.5 - 3 | 0.08 - 0.1 mg/kg dose | [10] |
| Time to Maximum Blockade | 3 - 5 | 0.08 - 0.1 mg/kg dose | [10][11] |
| Clinical Duration (to 25% recovery) | 25 - 40 | Balanced anesthesia | [1] |
| Time to 95% Recovery | 45 - 65 | Balanced anesthesia | [1] |
| Duration of Peak Effect (men) | 18.7 | 80 µg/kg dose | [9] |
| Clinical Duration (men) | 26.6 | 80 µg/kg dose | [9] |
| Total Duration (men) | 50.6 | 80 µg/kg dose | [9] |
| Duration of Peak Effect (women) | 26.0 | 80 µg/kg dose | [9] |
| Clinical Duration (women) | 37.1 | 80 µg/kg dose | [9] |
| Total Duration (women) | 65.9 | 80 µg/kg dose | [9] |
Table 3: Receptor Binding Affinity
| Parameter | Value | Receptor | Reference |
| IC50 | 9.9 nM | Nicotinic Acetylcholine Receptor | [12] |
| IC50 | 3.97 x 10⁻⁶ mol/l | Cardiac Muscarinic Receptors | [13] |
| Ki (Pancuronium) | 7.3-fold greater affinity than this compound | Cardiac Muscarinic Receptors | [13] |
IC50 is the half maximal inhibitory concentration. Ki is the inhibition constant.
Conclusion
This compound bromide remains a cornerstone of modern anesthetic practice. Its development from pancuronium bromide exemplifies a successful structure-activity-based drug design approach, resulting in a neuromuscular blocking agent with a favorable clinical profile. A thorough understanding of its synthesis, mechanism of action, and pharmacological parameters is crucial for its safe and effective use in clinical and research settings. This technical guide provides a consolidated resource for professionals in the field, summarizing key technical information and presenting it in a clear and accessible format.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. CN101684139A - Synthesis process of this compound bromide - Google Patents [patents.google.com]
- 3. Synthesis process of this compound bromide - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2012147090A1 - Novel process for quaternization of (2p,3a,5a,16p,17p)-2,16-bispiperidino-3,17-diacetoxy-5-androstane - Google Patents [patents.google.com]
- 5. Acetylcholine - Wikipedia [en.wikipedia.org]
- 6. Neuromuscular junction - Wikipedia [en.wikipedia.org]
- 7. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Dose-response curve and time-course of effect of this compound in male and female patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. drugs.com [drugs.com]
- 12. This compound bromide, Competitive nicotinic acetylcholine receptor antagonist (CAS 50700-72-6) | Abcam [abcam.com]
- 13. The interaction of pancuronium and this compound with cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Vecuronium Bromide: A Comprehensive Technical Guide
An In-depth Analysis of its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vecuronium bromide is a non-depolarizing neuromuscular blocking agent widely utilized in clinical settings to induce skeletal muscle relaxation during surgical procedures and to facilitate mechanical ventilation.[1][2] As a monoquaternary aminosteroid (B1218566), it functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located at the neuromuscular junction.[3][4] This comprehensive technical guide provides a detailed examination of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound bromide, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound bromide is a synthetic derivative of the aminosteroid pancuronium.[5] Its chemical name is 1-[2β,3α,5α,16β,17β)-3,17-bis(acetyloxy)-2-(piperidin-1-yl)androstan-16-yl]-1-methylpiperidinium bromide.[6] The molecule possesses a rigid steroid nucleus with two modified piperidine (B6355638) rings. This structure is crucial for its binding affinity to the nAChR.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C34H57BrN2O4 | [7][8] |
| Molecular Weight | 637.73 g/mol | [7][8][9] |
| Appearance | White or off-white crystalline powder | [10][11] |
| Solubility | Slightly soluble in water and acetone; Freely soluble in alcohol and chloroform. | [10][12] |
| Melting Point | 227-229 °C (441-444 °F) | [13] |
Synthesis and Purification
The synthesis of this compound bromide is a multi-step process that typically starts from epiandrosterone (B191177). While various patented methods exist, a general synthetic pathway involves several key transformations of the steroid backbone, including epoxidation, ring-opening with piperidine, reduction, and acetylation, followed by quaternization of one of the piperidino nitrogens with methyl bromide.
A generalized workflow for the synthesis of this compound bromide is depicted in the following diagram.
Experimental Protocols
Synthesis of 2β,16β-di(1-piperidyl)-3α,17β-diacetoxy-5α-androstane (Precursor):
Detailed synthetic procedures are often proprietary. However, based on published patents, a representative multi-step synthesis starting from epiandrosterone can be outlined. This involves the formation of key intermediates through reactions such as sulfonyl ester formation, elimination, enol esterification, epoxidation, piperidine ring-opening, reduction, and finally acetylation to yield the immediate precursor to this compound bromide.
Quaternization to this compound Bromide:
The final step in the synthesis is the selective quaternization of the 16β-piperidino nitrogen. A typical procedure involves dissolving the precursor, 2β,16β-di(1-piperidyl)-3α,17β-diacetoxy-5α-androstane, in a suitable solvent like diethyl ether or acetone. A solution of methyl bromide in a miscible solvent is then added dropwise at a controlled low temperature (e.g., below 10°C). The reaction is stirred for several hours to ensure complete quaternization.
Purification:
Crude this compound bromide is purified to meet pharmaceutical standards. A common method involves recrystallization from a solvent system such as dichloromethane (B109758) and absolute ethanol (B145695). The process typically involves dissolving the crude product in dichloromethane, followed by the addition of absolute ethanol and a gradual temperature reduction to induce crystallization. The purified crystals are then collected by filtration and dried. High-performance liquid chromatography (HPLC) is used to assess the purity of the final product.
Pharmacokinetics and Pharmacodynamics
The clinical efficacy and safety of this compound bromide are dictated by its pharmacokinetic and pharmacodynamic profiles.
Pharmacokinetics
This compound bromide exhibits a predictable pharmacokinetic profile in patients with normal organ function. Key pharmacokinetic parameters are summarized in Table 2.
| Parameter | Value | Reference |
| Plasma Protein Binding | 60-80% | [7][8] |
| Distribution Half-life (t½α) | Approximately 4 minutes | [7][8] |
| Elimination Half-life (t½β) | 65-75 minutes (in healthy adults) | [1][7][14] |
| Volume of Distribution at Steady State (Vdss) | 300-400 mL/kg | [7] |
| Systemic Clearance (Cl) | 3-4.5 mL/minute/kg | [7] |
Pharmacodynamics
The pharmacodynamic properties of this compound bromide determine its onset and duration of action. These parameters are crucial for its clinical application in anesthesia. Table 3 provides a summary of its key pharmacodynamic characteristics.
| Parameter | Value | Reference |
| ED90 (Effective Dose for 90% twitch depression) | 0.057 mg/kg (range: 0.049-0.062 mg/kg) | [8][13] |
| Onset of Action (for intubation) | 2.5 to 3 minutes | [7] |
| Time to Maximum Neuromuscular Blockade | 3 to 5 minutes | [7] |
| Clinical Duration (time to 25% recovery) | 25 to 40 minutes | [5][7] |
| Time to 95% Recovery | 45 to 65 minutes | [5] |
Experimental Protocols
Determination of ED90 (Cumulative Dose-Response Technique):
The potency of this compound, often expressed as its ED50 or ED90, can be determined using a cumulative dose-response technique. In anesthetized patients, neuromuscular function is monitored, typically by assessing the evoked response of a muscle (e.g., adductor pollicis) to nerve stimulation (e.g., train-of-four stimulation of the ulnar nerve). An initial small dose of this compound is administered, and once the neuromuscular block has stabilized, incremental doses are given. The degree of twitch depression is recorded after each dose, allowing for the construction of a dose-response curve from which the ED50 and ED90 can be calculated.
Pharmacokinetic Study Methodology:
A typical pharmacokinetic study of this compound involves the administration of a single intravenous bolus dose to a cohort of subjects. Serial blood samples are collected at predefined time points over a specified period. Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection. The resulting plasma concentration-time data are then analyzed using compartmental pharmacokinetic models to determine key parameters like half-life, volume of distribution, and clearance.
Mechanism of Action
This compound bromide is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[3][4]
The signaling pathway at the neuromuscular junction and the inhibitory action of this compound are illustrated in the diagram below.
In the absence of this compound, the arrival of a nerve impulse at the motor neuron terminal triggers the release of acetylcholine (ACh). ACh then binds to nAChRs on the muscle fiber, leading to depolarization and subsequent muscle contraction.[3] this compound competes with ACh for the same binding sites on the nAChR.[3] By occupying these receptors without activating them, this compound prevents ACh from binding and initiating the signaling cascade, resulting in muscle relaxation and paralysis.[3][4] The competitive nature of this antagonism means that the effects of this compound can be reversed by increasing the concentration of ACh in the synaptic cleft, which is the principle behind the use of acetylcholinesterase inhibitors like neostigmine (B1678181) for reversal.[3][7]
Conclusion
This compound bromide remains a cornerstone of neuromuscular blockade in modern anesthesia due to its intermediate duration of action, lack of significant cardiovascular side effects, and predictable pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its chemical structure, properties, and mechanism of action is essential for its safe and effective clinical use, as well as for the development of novel neuromuscular blocking agents. This technical guide has provided a detailed overview of these critical aspects to support the ongoing research and development efforts in this field.
References
- 1. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 2. Synthesis process of this compound bromide - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101684139A - Synthesis process of this compound bromide - Google Patents [patents.google.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Pharmacokinetic analysis of the effect of this compound in surgical patients: pharmacokinetic and pharmacodynamic modeling without plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102603850A - this compound bromide compound and production method thereof - Google Patents [patents.google.com]
- 8. asahq.org [asahq.org]
- 9. Potency determination for this compound (ORG NC45): comparison of cumulative and single-dose techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of this compound in patients with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NEUROMUSCULAR BLOCKADE AND INTUBATION CONDITIONS OF THE SINGLE BOLUS DOSE (2xED90) OF ROCURONIUM BROMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. apsf.org [apsf.org]
- 14. CN104829676A - Method for preparing this compound bromide intermediate by adopting micro-channel modular reaction device - Google Patents [patents.google.com]
Vecuronium's Mechanism of Action at the Neuromuscular Junction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of vecuronium, a non-depolarizing neuromuscular blocking agent. It delves into its molecular interactions at the nicotinic acetylcholine (B1216132) receptor, quantitative pharmacological data, and detailed experimental protocols used to elucidate its effects.
Core Mechanism of Action: Competitive Antagonism
This compound exerts its primary effect at the neuromuscular junction by acting as a competitive antagonist of the postsynaptic nicotinic acetylcholine receptors (nAChRs).[1][2] Structurally, this compound is a monoquaternary aminosteroid (B1218566) compound that is approximately one-third more potent than pancuronium.[1] Its positively charged nitrogen atom is attracted to the alpha-subunits of the nAChR, the same binding sites for the endogenous neurotransmitter, acetylcholine (ACh).[3]
By binding to one or both of these alpha-subunits, this compound physically obstructs ACh from binding and activating the receptor.[3] This prevents the conformational change in the nAChR that would normally open its ion channel. Consequently, the influx of sodium ions across the postsynaptic membrane is inhibited, preventing depolarization of the motor end-plate.[2] Without end-plate potential generation, the muscle fiber does not reach the threshold for an action potential, resulting in muscle relaxation and paralysis. The binding of this compound to the nAChR is a dynamic process of association and dissociation, and its competitive nature means that an increase in the concentration of ACh in the synaptic cleft can overcome the blockade.[3]
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the normal signaling cascade at the neuromuscular junction and the point of intervention by this compound.
Neuromuscular junction signaling and this compound's point of action.
Presynaptic Effects
In addition to its primary postsynaptic blockade, this compound can also exert effects at the presynaptic nerve terminal. It has been shown to suppress the repetitive firing of motor nerve endings.[4] This is thought to occur through the blockade of presynaptic nAChRs, which are involved in a positive feedback mechanism that mobilizes acetylcholine release during high-frequency stimulation.[5] This presynaptic action contributes to the "fade" observed in the train-of-four (TOF) stimulation, a characteristic feature of non-depolarizing neuromuscular blockers.[6] Some evidence suggests that this compound acts as a weak partial agonist at the motor nerve endings, with low doses potentially causing a modest increase in repetitive firing, while higher doses lead to suppression.[4]
Quantitative Pharmacological Data
The potency and affinity of this compound and its metabolites have been determined through various in vitro and in vivo studies.
Table 1: Potency and Affinity of this compound
| Parameter | Value | Species/System | Reference |
| IC50 | 9.9 nM | Nicotinic Acetylcholine Receptor | |
| ED50 | 19.9 µg/kg | Human (Cumulative Dose-Response) | [7] |
| 15.0 µg/kg | Human (Single Bolus) | [7] | |
| 23.7 µg/kg | Human | [8] | |
| ED90 | 0.057 mg/kg | Human | [1] |
| ED95 | 39.9 µg/kg | Human | [8] |
| Concentration for 50% block | 102 ng/mL | Human | [9] |
Table 2: Comparative Potency of this compound and its Metabolites
| Compound | Relative Potency (ED50) | Species/System | Reference |
| This compound | 1 | Rat Hemidiaphragm | [10] |
| 3-desacetylthis compound (B1250577) | 1.2 | Rat Hemidiaphragm | [10] |
| 17-desacetylthis compound | - | - | |
| 3,17-desacetylthis compound | 27 | Rat Hemidiaphragm | [10] |
Note: A higher relative potency value indicates lower potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to study the effect of this compound on nAChRs expressed in a controlled environment.
Objective: To determine the inhibitory concentration (IC50) of this compound on ACh-induced currents in oocytes expressing nAChRs.
Methodology:
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with cRNA encoding the desired nAChR subunits.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution to allow for receptor expression.[2]
-
-
Solutions:
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5.
-
Recording Solution: ND96 solution.
-
Agonist Solution: Acetylcholine (ACh) dissolved in recording solution.
-
This compound Stock Solution: Prepare a high concentration stock of this compound bromide in water.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).[11]
-
Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.
-
Apply the ACh solution to elicit an inward current.
-
After establishing a baseline, co-apply ACh with varying concentrations of this compound.
-
Record the inhibited current.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked currents in the absence and presence of this compound.
-
Normalize the current responses to the control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.[2]
-
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Prejunctional effects of this compound in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Presynaptic inhibitory effects of rocuronium and SZ1677 on [3H]acetylcholine release from the mouse hemidiaphragm preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of presynaptic muscarinic cholinoreceptor blockade on neuromuscular transmission as assessed by the train‐of‐four and the tetanic fade response to rocuronium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potency determination for this compound (ORG NC45): comparison of cumulative and single-dose techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacodynamics and pharmacokinetics of the metabolite 3-desacetylthis compound (ORG 7268) and its parent compound, this compound, in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of this compound by one of its metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
Early Pharmacological Profile of Vecuronium Bromide: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Vecuronium bromide emerged in the late 1970s and was introduced into clinical practice in the early 1980s as a non-depolarizing neuromuscular blocking agent.[1][2] Developed as a mono-quaternary analogue of pancuronium (B99182) bromide, this compound was designed to offer a similar potent neuromuscular blockade with an improved cardiovascular safety profile.[3][4][5] Early pharmacological studies were pivotal in characterizing its mechanism of action, pharmacodynamic properties, and establishing its clinical utility as an adjunct to general anesthesia for facilitating endotracheal intubation and providing skeletal muscle relaxation during surgical procedures.[6][7] This technical guide provides a comprehensive summary of the foundational pharmacological research on this compound bromide, with a focus on quantitative data, detailed experimental protocols, and the key molecular interactions that define its activity.
Mechanism of Action
This compound bromide functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[6][7][8][9][10] In the physiological state, the binding of acetylcholine (ACh) released from the motor neuron to these receptors causes a conformational change that opens ion channels, leading to an influx of sodium ions and depolarization of the muscle membrane, which ultimately triggers muscle contraction.[9] this compound competes with acetylcholine for these binding sites without activating the receptor.[10] By blocking the action of ACh, it prevents the depolarization of the postsynaptic membrane, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation and paralysis.[9][11] This competitive antagonism can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, which is the principle behind the use of acetylcholinesterase inhibitors like neostigmine (B1678181) for the reversal of this compound-induced blockade.[3][6][7][8]
Caption: Neuromuscular junction signaling and this compound's mechanism of action.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its high potency, intermediate duration of action, and notable cardiovascular stability.
Potency
This compound is approximately one-third more potent than its parent compound, pancuronium.[6][7][8] The dose required to produce 90% suppression of the muscle twitch response (ED90) under balanced anesthesia has been consistently reported to average 0.057 mg/kg, with a range observed in various studies from 0.049 to 0.062 mg/kg.[7][8][12] Studies comparing males and females have suggested a higher sensitivity in female patients, with a lower ED95 observed (39.8 µg/kg in females vs. 55.7 µg/kg in males).[13]
| Parameter | Value (mg/kg) | Anesthetic Condition | Species | Reference |
| ED50 | 0.028 | Neurolept Anesthesia | Human | [14] |
| ED50 | 0.0305 | Ketamine Anesthesia | Human | [15] |
| ED90 | 0.057 (avg) | Balanced Anesthesia | Human | [7][8][12] |
| ED95 | 0.0456 | Ketamine Anesthesia | Human | [15] |
Table 1: Potency of this compound Bromide in Early Human Studies.
Onset and Duration of Action
The onset of neuromuscular blockade with this compound is dose-dependent, with larger doses leading to a faster onset.[8][12][16][17][18] An initial dose of 0.08 to 0.1 mg/kg typically produces a first depression of twitch in about one minute, with good to excellent conditions for tracheal intubation achieved within 2.5 to 3 minutes.[6][8][12] Maximum neuromuscular blockade is generally reached within 3 to 5 minutes.[8][12]
The duration of action is also dose-dependent but is characteristically shorter than that of pancuronium at equipotent doses.[6][7][8] The "clinical duration," defined as the time to 25% recovery of control twitch height, is approximately 25 to 40 minutes after an intubating dose.[3][8] Full recovery (95% of control) is typically observed 45 to 65 minutes post-injection.[3][8]
| Dose (mg/kg) | Onset Time (seconds) | Clinical Duration (T1=25%) (minutes) | Time to 95% Recovery (minutes) | Reference |
| 0.08 - 0.1 | ~60 (first depression) | 25 - 40 | 45 - 65 | [3][8] |
| 0.1 | 172 | 43 | - | [16] |
| 0.1 | 164 ± 27 | 42 ± 5 | - | [18] |
| 0.2 | 138 | 96 | - | [16] |
| 0.2 | 120 ± 17 | 68 ± 8 | - | [18] |
| 0.3 | 106 | 111 | - | [16] |
| 0.3 | 88 ± 17 | 111 ± 19 | - | [18] |
| 0.4 | 100 | 174 | - | [16] |
| 0.4 | 78 ± 19 | 115 ± 19 | - | [18] |
Table 2: Dose-Dependent Onset and Duration of this compound Bromide in Humans.
Cardiovascular Effects
A key advantage of this compound identified in early studies is its minimal impact on cardiovascular hemodynamics, a clear distinction from pancuronium, which is known to cause tachycardia.[5][6][12] Even at doses up to three times that required for clinical relaxation (0.15 mg/kg), this compound did not produce clinically significant changes in systolic, diastolic, or mean arterial pressure.[12] Heart rate generally remains unchanged or may decrease slightly.[12] In studies of patients undergoing coronary artery bypass grafting, a large dose of this compound (0.28 mg/kg) resulted in only a minor 9% increase in cardiac output and a 12% decrease in systemic vascular resistance, with no change in heart rate or mean arterial pressure.[19] This cardiovascular stability makes it a preferred agent in patients with coronary artery disease.[20]
| Parameter | This compound (0.28 mg/kg) | Pancuronium (0.1 mg/kg) | Reference |
| Heart Rate Change | No change | +22% | [19] |
| Mean Arterial Pressure Change | No change | +24% | [19] |
| Cardiac Output Change | +9% | +17% | [19] |
| Systemic Vascular Resistance Change | -12% | No change | [19] |
Table 3: Comparative Cardiovascular Effects of this compound and Pancuronium in Coronary Artery Bypass Patients.
Histamine (B1213489) Release
Early investigations consistently demonstrated that this compound has a very low propensity to cause histamine release.[21][22] Intradermal injection studies in volunteers showed that this compound caused a significantly smaller cutaneous response (induration and redness) compared to equipotent doses of d-tubocurarine and atracurium.[22][23] Furthermore, studies measuring plasma histamine concentrations after intravenous administration of clinical (0.1 mg/kg) and high (0.2 mg/kg) doses of this compound found no significant changes from baseline values.[18][21] This lack of histamine release contributes to its stable hemodynamic profile.
Pharmacokinetics
This compound is metabolized by the liver, and biliary excretion accounts for a significant portion of its elimination.[8] It has an active metabolite, 3-desacetyl-vecuronium, which possesses about 50-80% of the neuromuscular blocking potency of the parent compound.[3][8] The elimination half-life in healthy surgical patients is approximately 65-75 minutes.[8]
Experimental Protocols
The pharmacological characterization of this compound relied on established experimental models for assessing neuromuscular blockade.
Animal Models and Preparations
-
Cat: The anesthetized cat was a common model. The sciatic nerve was stimulated, and the resulting contractions of the tibialis anterior and soleus muscles were measured to assess neuromuscular block.[24] This preparation also allowed for the simultaneous study of cardiovascular effects, such as vagal-induced bradycardia.[24]
-
Dog: Studies in anesthetized dogs were also conducted, often involving stimulation of a peripheral nerve and recording the evoked muscle response.[25][26] These studies confirmed the drug's efficacy and its ready reversibility with neostigmine.[25]
-
Rat: The rat model, using stimulation of the sciatic nerve and measuring the contraction of the gastrocnemius muscle, was employed to investigate the pharmacokinetics and pharmacodynamics of this compound.[27]
Human Volunteer and Patient Studies
-
Nerve-Muscle Preparation: In humans, the ulnar nerve at the wrist is stimulated, and the evoked response of the adductor pollicis muscle of the thumb is quantified.[17][28]
-
Stimulation and Monitoring: Neuromuscular function is monitored using a peripheral nerve stimulator. The most common method is the Train-of-Four (TOF) stimulation, where four supramaximal stimuli are delivered at a frequency of 2 Hz.[17][29] The degree of block is assessed by observing the fade in the response to successive stimuli (the TOF ratio) or the depression of the first twitch (T1) height compared to baseline.[17]
-
Measurement: The muscle response can be measured either mechanically, by quantifying the force of contraction (mechanomyography), or electrically, by recording the compound muscle action potential (electromyography).[17][18]
Caption: A typical experimental workflow for assessing neuromuscular blockade.
Structure-Activity Relationship
This compound is a mono-quaternary aminosteroid, differing from the bis-quaternary pancuronium by the demethylation of the nitrogen atom in the A-ring of the steroid nucleus.[5] This structural modification is directly responsible for the significant reduction in vagolytic activity, thereby eliminating the tachycardic side effects associated with pancuronium.[5] The acetyl-ester groups at positions 3 and 17 of the steroid nucleus are crucial for its high neuromuscular blocking potency, as they mimic the structure of acetylcholine.[24] Studies on desacetoxy analogues of this compound confirmed that removal of these moieties leads to a significant loss of potency.[24]
Caption: Structural and pharmacological relationship between Pancuronium and this compound.
Conclusion
The early pharmacological studies of this compound bromide firmly established it as a potent, non-depolarizing neuromuscular blocking agent with an intermediate duration of action. Its defining characteristic, a profound lack of cardiovascular side effects and minimal histamine release, represented a significant advancement in anesthetic practice. The quantitative data from dose-response, onset, and duration studies provided a robust foundation for its safe and effective clinical use, solidifying its role as a cornerstone muscle relaxant for decades.
References
- 1. Synthesis and Structure-Activity Relationships of Neuromuscular Blocking Agents | Bentham Science [eurekaselect.com]
- 2. air.unimi.it [air.unimi.it]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. Prelude to pancuronium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 10. What is this compound Bromide used for? [synapse.patsnap.com]
- 11. This compound Bromide | C34H57BrN2O4 | CID 39764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pfizermedical.com [pfizermedical.com]
- 13. Dose-response curve and time-course of effect of this compound in male and female patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose-response curves for this compound during halothane and neurolept anaesthesia: single bolus versus cumulative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dose-response relationships and neuromuscular blocking effects of this compound pancuronium during ketamine anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacodynamic effects of this compound: a dose response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Onset and duration of neuromuscular blockade following high-dose this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuromuscular and cardiovascular effects of high-dose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The cardiovascular effects of this compound (ORG NC45) and pancuronium in patients undergoing coronary artery bypass grafting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hemodynamic effects of this compound in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Changes in the plasma histamine concentration after the administration of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Intradermal histamine release by 3 muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Histaminoid responses to atracurium, this compound and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure:action relationships among some desacetoxy analogues of pancuronium and this compound in the anesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Neuromuscular blocking action of this compound in the dog and its reversal by neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. vet-ebooks.com [vet-ebooks.com]
- 27. Pharmacokinetics and pharmacodynamics of this compound in rats with systemic inflammatory response syndrome: treatment with NG-monomethyl-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [this compound: onset of effect and intubation conditions in comparison to pancuronium and suxamethonium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Onset and duration of action of this compound in the elderly: comparison with adults - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Characterization of Vecuronium's Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro methodologies used to characterize the binding affinity of Vecuronium, a non-depolarizing neuromuscular blocking agent. This compound's primary mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, leading to muscle relaxation.[1] A thorough understanding of its binding characteristics is crucial for drug development, mechanistic studies, and clinical applications.
Overview of this compound's Binding Profile
This compound is a monoquaternary aminosteroid (B1218566) that acts as a competitive antagonist at the nAChR.[1] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on the α-subunits of the receptor. This binding does not activate the ion channel; instead, it physically obstructs ACh from binding, thereby preventing depolarization of the postsynaptic membrane and subsequent muscle contraction. While its primary target is the muscle-type nAChR, its binding to other nAChR subtypes and muscarinic receptors has also been investigated to understand its side-effect profile.
Quantitative Binding Data
The binding affinity of this compound has been quantified using various in-vitro techniques, yielding key parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The following tables summarize the available quantitative data for this compound's interaction with different receptor subtypes.
| Receptor Subtype | Ligand | Assay Type | Preparation | IC50 | Reference |
| Fetal Muscle nAChR (γ-subunit containing) | This compound | Two-Electrode Voltage Clamp | Xenopus laevis oocytes | ~1-2 nM | [2] |
| Adult Muscle nAChR (ε-subunit containing) | This compound | Two-Electrode Voltage Clamp | Xenopus laevis oocytes | ~1-2 nM | [2] |
| Neuronal nAChR (α4β2) | This compound | Two-Electrode Voltage Clamp | Xenopus laevis oocytes | More potent than Pancuronium (B99182) | [3] |
Experimental Protocols
A comprehensive in-vitro characterization of this compound's binding affinity involves a combination of electrophysiological, radioligand binding, and biophysical assays.
Electrophysiological Assays
Electrophysiological techniques directly measure the functional consequences of this compound binding to nAChRs, providing data on the inhibition of ion channel function.
This technique is widely used to study the effects of drugs on ion channels expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired nAChR subtype (e.g., fetal or adult muscle type). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Electrode Placement: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (typically -50 to -70 mV).
-
Data Recording:
-
A baseline current is established.
-
Acetylcholine (ACh) is applied to the oocyte to elicit an inward current, which is recorded.
-
The oocyte is then perfused with a solution containing a known concentration of this compound for a set incubation period.
-
ACh is co-applied with this compound, and the resulting inhibited current is recorded.
-
This process is repeated with a range of this compound concentrations to generate a dose-response curve.
-
-
Data Analysis: The dose-response curve is used to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the ACh-induced current.
Radioligand Binding Assays
Radioligand binding assays are a powerful tool for directly quantifying the binding of a ligand to its receptor. These assays typically involve a radiolabeled form of the ligand (e.g., [3H]-Vecuronium) or a competing radioligand.
This assay measures the ability of unlabeled this compound to compete with a known radiolabeled ligand for binding to nAChRs.
Methodology:
-
Membrane Preparation: Cell membranes or tissue homogenates expressing the nAChR of interest are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction containing the receptors.
-
Assay Setup: In a multi-well plate, the following are added to each well:
-
A fixed concentration of the radiolabeled ligand (e.g., [3H]-epibatidine).
-
Varying concentrations of unlabeled this compound.
-
The prepared membrane suspension.
-
Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand to saturate the receptors) are included.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the specific binding against the concentration of this compound. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.[4]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. It can be used to determine the association rate constant (Kon), the dissociation rate constant (Koff), and the equilibrium dissociation constant (Kd).
General Methodology:
-
Ligand Immobilization: The nAChR protein is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing this compound (the analyte) is flowed over the sensor chip surface.
-
Signal Detection: As this compound binds to the immobilized receptors, the mass on the sensor surface increases, causing a change in the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte.
-
Association and Dissociation Phases: The association of this compound is monitored during the injection phase. The dissociation is monitored during the subsequent flow of buffer without this compound.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed to determine the Kon and Koff values. The Kd can then be calculated as Koff/Kon.[5]
Signaling Pathways and Mechanism of Action
This compound is a classic competitive antagonist.[1] Its binding to the nAChR does not induce a conformational change that leads to ion channel opening. Instead, it occupies the ACh binding site, sterically hindering the binding of the agonist. Consequently, this compound does not initiate downstream intracellular signaling cascades typically associated with receptor activation. Its primary effect is the blockade of the ion channel, leading to the inhibition of neuromuscular transmission.
Visualizations
The following diagrams illustrate the experimental workflow for electrophysiological characterization and the mechanism of competitive antagonism.
References
- 1. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent pancuronium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Additive inhibition of nicotinic acetylcholine receptors by corticosteroids and the neuromuscular blocking drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The actions of muscle relaxants at nicotinic acetylcholine receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad.com [bio-rad.com]
Vecuronium's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of Vecuronium on nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound bromide is a non-depolarizing neuromuscular blocking agent widely used in clinical settings to induce muscle relaxation during surgical procedures.[1][2] Its primary mechanism of action involves the competitive antagonism of nAChRs at the neuromuscular junction.[1][3] This document provides a comprehensive overview of this compound's interaction with nAChRs, including its mechanism of action, quantitative data on its effects, detailed experimental protocols for studying these interactions, and visualizations of key pathways and workflows.
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the nicotinic acetylcholine receptor, primarily at the motor endplate.[1][3] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the α-subunits of the nAChR.[1][4] By binding to these receptors without activating them, this compound prevents ACh from binding and inducing the conformational change necessary for ion channel opening.[1][5] This blockade of the ion channel prevents the influx of sodium ions, thereby inhibiting depolarization of the postsynaptic membrane and subsequent muscle contraction.[1] This ultimately leads to skeletal muscle relaxation and paralysis.[1] While its primary action is at the postsynaptic membrane, some studies suggest that this compound may also have prejunctional effects, potentially reducing the release of acetylcholine from the motor nerve terminal.[1]
dot
Caption: Competitive antagonism of nAChR by this compound at the neuromuscular junction.
Quantitative Data on this compound's Effects
The inhibitory potency of this compound on nAChRs has been quantified in various studies. The following table summarizes key quantitative data, primarily IC50 values, for different nAChR subtypes and experimental preparations.
| Parameter | Receptor Subtype | Preparation | Technique | Value | Reference |
| IC50 | General nAChR | Not Specified | Not Specified | 9.9 nM | [6] |
| IC50 | Fetal muscle nAChR (γ-subunit containing) | Xenopus laevis oocytes | Two-electrode voltage clamp | 1-2 nM | [1][7] |
| IC50 | Adult muscle nAChR (ε-subunit containing) | Xenopus laevis oocytes | Two-electrode voltage clamp | 1-2 nM | [1][7] |
| ID50 | Cardiac Muscarinic & Nicotinic Receptors | Anesthetized dogs | In vivo stimulation | ~10-fold less potent than pancuronium (B99182) | [8] |
| IC50 | Cardiac Muscarinic Receptors | Canine heart | [3H] QNB binding assay | 3.97 x 10-6 mol/l | [9] |
| Ki | Cardiac Muscarinic Receptors | Canine heart | [3H] QNB binding assay | 7.3-fold lower affinity than pancuronium | [9] |
Detailed Experimental Protocols
The investigation of this compound's effects on nAChRs relies on several key experimental techniques. Detailed methodologies for these are outlined below.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is used to study the function of ion channels, such as nAChRs, expressed in the membrane of Xenopus oocytes.[1][10][11][12][13][14]
Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.[1]
-
Prepare complementary RNA (cRNA) encoding the desired nAChR subunits using standard in vitro transcription methods.[1]
-
Inject oocytes with 50 nl of the cRNA solution (e.g., 2 ng/µl).[1]
-
Incubate the injected oocytes at 16-18°C for 2-5 days in ND96 solution to allow for receptor expression.[1]
-
-
Solutions:
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5. Supplement with 2.5 mM sodium pyruvate (B1213749) and 50 µg/ml gentamicin.[1]
-
Recording Solution: ND96 solution.[1]
-
Agonist Solution: Acetylcholine (ACh) chloride dissolved in recording solution to a final concentration of 1-10 µM.[1]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound bromide in water and store at -20°C. Dilute to the desired final concentrations in the recording solution on the day of the experiment.[1]
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.[1]
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).[1]
-
Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.[1]
-
Apply the ACh solution for a short duration to elicit an inward current.[1]
-
After the current returns to baseline, perfuse the oocyte with the recording solution containing the desired concentration of this compound for 2-5 minutes.[1]
-
Co-apply the ACh solution with the this compound solution and record the inhibited current.[1]
-
Repeat with a range of this compound concentrations to generate a dose-response curve.[1]
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked currents in the absence and presence of different concentrations of this compound.[1]
-
Normalize the current responses to the control response (ACh alone).[1]
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.[1]
-
dot
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiment.
Patch-Clamp Electrophysiology in Mammalian Cells
The patch-clamp technique allows for the recording of ionic currents through single channels or the whole cell membrane of cultured mammalian cells expressing nAChRs.[1][15][16][17][18]
Methodology:
-
Cell Culture and Transfection:
-
Solutions:
-
Electrophysiological Recording (Whole-Cell Configuration):
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.[1]
-
Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).[1]
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[1]
-
Clamp the cell at a holding potential of -60 mV.[1]
-
Apply the agonist (ACh) using a rapid solution exchange system to evoke a current.[1]
-
After establishing a stable baseline response to ACh, co-apply this compound with ACh to measure the inhibitory effect.[1]
-
Construct a dose-response curve by applying a range of this compound concentrations.[1]
-
-
Data Analysis:
-
Analyze the data as described in the TEVC protocol to determine the potency and efficacy of this compound.[1]
-
dot
Caption: Workflow for Patch-Clamp Electrophysiology experiment.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a ligand (in this case, this compound) for a receptor by measuring the displacement of a radiolabeled ligand.[19][20][21][22]
Methodology:
-
Membrane Preparation:
-
Binding Assay (Competition Assay):
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine or [³H]-cytisine), and varying concentrations of unlabeled this compound.[19][23]
-
Incubate the plate to allow the binding to reach equilibrium.[19]
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.[19]
-
Wash the filters to remove non-specifically bound radioligand.[19]
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.[19]
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
dot
Caption: Workflow for Radioligand Binding Assay.
Nicotinic Acetylcholine Receptor Subtype Selectivity
Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels composed of various subunits (α1-10, β1-4, γ, δ, ε).[24] The specific subunit composition determines the pharmacological and physiological properties of the receptor. The adult muscle-type nAChR at the neuromuscular junction has a stoichiometry of (α1)₂β1δε, while the fetal form is (α1)₂β1γδ.[5][24] Neuronal nAChRs have different subunit compositions, with α4β2 and α7 being prominent subtypes in the central nervous system.[25]
This compound exhibits some degree of selectivity for different nAChR subtypes. Studies have shown that this compound is sensitive to mutations in both the ε- and δ-subunits of the adult muscle nAChR, suggesting interaction with both acetylcholine binding sites, which are located at the α-ε and α-δ subunit interfaces.[26] The ratio of its binding constants for the αε and αδ sites (Lαε/Lαδ) has been determined to be 21, indicating a preference for the αδ interface.[27] This site selectivity can influence its interaction with other neuromuscular blocking agents, sometimes resulting in synergistic effects.[26]
Effects on Downstream Signaling Pathways
The primary effect of this compound is the direct blockade of ion flux through the nAChR channel. The downstream signaling pathways typically activated by nAChR agonism are consequently inhibited. Upon activation by an agonist like acetylcholine, nAChRs mediate a rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane. This depolarization can trigger a cascade of intracellular events. In skeletal muscle, this leads to muscle contraction. In neurons, it can modulate neurotransmitter release and gene expression.
By preventing the initial ion influx, this compound effectively blocks the initiation of these downstream signaling cascades. There is no evidence to suggest that this compound itself actively engages with or modulates intracellular signaling pathways in the absence of nAChR activation. Its effect is one of passive, competitive blockade at the receptor level.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - WikiAnesthesia [wikianesthesia.org]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 6. This compound bromide, Competitive nicotinic acetylcholine receptor antagonist (CAS 50700-72-6) | Abcam [abcam.com]
- 7. Additive inhibition of nicotinic acetylcholine receptors by corticosteroids and the neuromuscular blocking drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parasympatholytic effects of this compound are mediated by nicotinic and muscarinic receptors in hearts of anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interaction of pancuronium and this compound with cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 11. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 12. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. multichannelsystems.com [multichannelsystems.com]
- 15. Patch Clamp Protocol [labome.com]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Whole Cell Patch Clamp Protocol [protocols.io]
- 18. bio.fsu.edu [bio.fsu.edu]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. View of Nicotinic acetylcholine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 25. Heteromeric Neuronal Nicotinic Acetylcholine Receptors with Mutant β Subunits Acquire Sensitivity to α7-Selective Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Neuromuscular Blockade: A Deep Dive into the Pharmacokinetics and Metabolism of Vecuronium in Animal Models
For Immediate Release
[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the pharmacokinetics and metabolism of vecuronium in various animal models. This whitepaper provides a critical resource for preclinical research, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes to facilitate a deeper understanding of this widely used neuromuscular blocking agent.
This compound, a non-depolarizing neuromuscular blocking agent, is primarily utilized in clinical settings to induce skeletal muscle relaxation during surgical procedures and mechanical ventilation.[1] Its pharmacological profile is characterized by a competitive antagonism of acetylcholine (B1216132) at the motor end plate.[1] A thorough understanding of its behavior in animal models is paramount for the development of safer and more effective anesthetic protocols.
Quantitative Pharmacokinetic Parameters
The pharmacokinetics of this compound have been studied in several animal species, with rats, dogs, and monkeys being the most common models. The data reveals species-specific differences in drug disposition.
Pharmacokinetics in Rodent Models (Rat)
Studies in rats have demonstrated that this compound is primarily eliminated through biliary excretion.[2] In anesthetized rats, approximately half of the administered dose is excreted in the bile within 7 hours.[2] Renal excretion, in contrast, plays a minor role in the elimination of this compound in this species. The plasma clearance of this compound in control rats has been reported to be decreased in models of sepsis, indicating a potential for altered drug handling in inflammatory states.[3]
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Plasma Clearance | Decreased to 68% of control | Sepsis model rats | Continuous IV infusion | [3] |
| Onset of Action | 18 ± 7 s | Rat | IV | [4] |
| Onset of Action | 267 ± 62 s | Rat | IM | [4] |
| Onset of Action | 127 ± 17 s | Rat | IT | [4] |
| Duration of Action | 93 ± 30 s | Rat | IV | [4] |
| Duration of Action | 743 ± 131 s | Rat | IM | [4] |
| Duration of Action | 794 ± 162 s | Rat | IT | [4] |
| Recovery Index | 32 ± 12 s | Rat | IV | [4] |
| Recovery Index | 222 ± 47 s | Rat | IM | [4] |
| Recovery Index | 134 ± 30 s | Rat | IT | [4] |
Pharmacokinetics in Canine Models (Dog)
In dogs, this compound is metabolized by the liver.[5] The primary active metabolite, 3-desacetylthis compound, possesses approximately 50% or more of the potency of the parent compound.[2] The duration of action of this compound in dogs is dose-dependent, with lower doses resulting in a shorter duration of neuromuscular blockade.[5]
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Duration of Blockade (0.1 mg/kg) | 25-30 min | Dog | IV | [5] |
| Duration of Blockade (0.05 mg/kg) | 16-19 min | Dog | IV | [5] |
| Maintenance Dose (incremental) | 0.03 mg/kg | Dog | IV | [5] |
| Maintenance Dose (CRI) | 0.1-0.2 mg/kg/h | Dog | IV | [5] |
| Time to TOF ratio ≥ 0.9 | 75.0 min (median) | Dog | IV (50 µg/kg) | [6] |
| Recovery Index | 20.2 min (median) | Dog | IV (50 µg/kg) | [6] |
Pharmacokinetics in Non-Human Primate Models (Rhesus Monkey)
Studies in rhesus monkeys have provided valuable insights into the pharmacodynamics of this compound and its active metabolite, 3-desacetylthis compound. The reversal agent sugammadex (B611050) has been shown to be effective in reversing neuromuscular blockade induced by both this compound and its metabolite in this model.[7]
| Parameter | Value | Animal Model | Condition | Reference |
| Spontaneous Recovery (TOF to 90%) | 17.6 min | Rhesus Monkey | 3-desacetyl-vecuronium induced NMB | [7] |
| Sugammadex (0.5 mg/kg) Recovery | 3.2 min | Rhesus Monkey | 3-desacetyl-vecuronium induced NMB | [7] |
| Sugammadex (1.0 mg/kg) Recovery | 2.6 min | Rhesus Monkey | 3-desacetyl-vecuronium induced NMB | [7] |
Metabolism of this compound
This compound undergoes deacetylation in the liver to form its principal active metabolite, 3-desacetylthis compound.[8][9] This metabolite has been shown to have significant neuromuscular blocking activity, approximately 80% of the potency of this compound.[1] Other metabolites, such as 17-desacetylthis compound and 3,17-bisdesacetylthis compound, are formed in smaller amounts and have less neuromuscular blocking activity.[8][9] The metabolism of this compound can be influenced by factors such as liver function and the presence of other drugs that are metabolized by cytochrome P450 enzymes.[3][10]
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. Pharmacokinetics and pharmacodynamics of this compound in rats with systemic inflammatory response syndrome: treatment with NG-monomethyl-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy of intratracheal administration of this compound in rats, compared with intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vet-ebooks.com [vet-ebooks.com]
- 6. Neuromuscular blocking effects of this compound in dogs with autosomal-recessive centronuclear myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sugammadex reverses neuromuscular block induced by 3-desacetyl-vecuronium, an active metabolite of this compound, in the anaesthetised rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 9. This compound - WikiAnesthesia [wikianesthesia.org]
- 10. researchgate.net [researchgate.net]
The Structural Symphony of Paralysis: An In-depth Guide to the Structure-Activity Relationship of Vecuronium and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vecuronium, a monoquaternary aminosteroidal neuromuscular blocking agent, has been a cornerstone of clinical anesthesia for decades, valued for its intermediate duration of action and cardiovascular stability.[1] Its development arose from the continued refinement of pancuronium (B99182), aiming to mitigate the vagolytic and sympathomimetic effects associated with the parent compound. The nuanced relationship between the chemical structure of this compound and its pharmacological activity has been the subject of extensive research, providing critical insights for the rational design of novel neuromuscular blocking agents with improved clinical profiles. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound and its analogues, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to empower researchers in the field of drug development.
Core Structural Features and Mechanism of Action
This compound is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[2] By competing with the endogenous neurotransmitter acetylcholine (ACh), this compound prevents the depolarization of the muscle membrane, thereby inhibiting muscle contraction.[3][4]
The steroidal backbone of this compound provides a rigid scaffold, ensuring an optimal distance between the two nitrogen atoms, a feature recognized as crucial for high-affinity binding to the nAChR. The key structural modifications from its predecessor, pancuronium, involve the removal of the methyl group at the 2-position of the A-ring, resulting in a monoquaternary ammonium (B1175870) compound. This alteration is primarily responsible for the significant reduction in vagolytic activity observed with this compound.[5]
Structure-Activity Relationship of this compound Analogues
The potency and duration of action of this compound analogues are intricately linked to specific structural modifications. The following sections explore the impact of key chemical alterations.
The Role of Acetoxy Groups
The presence and position of the acetyl groups on the steroid nucleus are critical determinants of neuromuscular blocking potency. Studies on desacetoxy analogues of this compound and pancuronium have demonstrated that the removal of one or both of the acetylcholine-like moieties at positions 3 and 17 leads to a significant loss of neuromuscular blocking potency.[6] For instance, the bis-desacetoxy analogue of pancuronium was found to be one-fifth as potent as the parent compound.[6] This underscores the importance of these groups for high-affinity interaction with the nAChR.
Quaternary and Tertiary Nitrogen Centers
The presence of two nitrogen atoms, typically one quaternary and one tertiary, is a hallmark of the aminosteroid (B1218566) class of neuromuscular blockers. The inter-onium distance is a critical factor for potency. This compound's structure, with a quaternary nitrogen in the D-ring and a tertiary nitrogen in the A-ring, contributes to its high affinity for the nAChR.
Metabolites of this compound
This compound is primarily metabolized in the liver to its 3-desacetyl, 17-desacetyl, and 3,17-desacetyl derivatives.[3] The 3-desacetylthis compound (B1250577) metabolite retains approximately 80% of the neuromuscular blocking activity of the parent compound.[4] In contrast, the 17-desacetyl and 3,17-dihydroxy derivatives are considerably less potent.[7] The relative potencies of these metabolites are crucial considerations in clinical settings, particularly in patients with renal impairment where metabolite accumulation can occur.
Quantitative Data on this compound and its Analogues
The following table summarizes the available quantitative data on the potency of this compound and its analogues from various studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental models and conditions.
| Compound | Animal Model | ED50 (µg/kg) | ED95 (µg/kg) | Relative Potency (this compound = 1) | Reference |
| This compound | Human | 30.5 | 45.6 | 1 | [8] |
| Pancuronium | Human | 37.0 | 59.5 | 0.82 | [8] |
| Rocuronium (B1662866) | Human | 144.8 | 322.1 | 0.21 | [9] |
| Pipecuronium | Human | 27.1 | 48.7 | 1.13 | [9] |
| 3-hydroxy this compound | Cat | - | - | ~0.71 | [7] |
| 17-hydroxy this compound | Cat | - | - | ~0.04 | [7] |
| 3,17-dihydroxy this compound | Cat | - | - | ~0.01 | [7] |
| ORG 8730 (desacetoxy analogue) | Cat | - | - | Less potent than this compound | [6] |
| ORG 8764 (desacetoxy analogue) | Cat | - | - | Less potent than this compound | [6] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of neuromuscular blocking agents. The following sections provide representative methodologies for key experiments.
In Vivo Assessment of Neuromuscular Blockade
This protocol describes a typical in vivo experiment to determine the neuromuscular blocking potency of a this compound analogue in an animal model, such as the cat.
1. Animal Preparation:
-
Adult cats of either sex are anesthetized, commonly with an agent like chloralose.[7]
-
The trachea is cannulated for artificial ventilation.
-
A femoral vein is cannulated for drug administration, and a femoral artery is cannulated for blood pressure monitoring.
-
Body temperature is maintained at 37°C using a heating pad.
2. Neuromuscular Stimulation and Recording:
-
The sciatic nerve is stimulated supramaximally with single square-wave pulses of 0.2 ms (B15284909) duration at a frequency of 0.1 Hz.
-
The resulting contractions of the tibialis anterior muscle are recorded using a force-displacement transducer.
-
A peripheral nerve stimulator (e.g., TOF-Watch) can be used to monitor the train-of-four (TOF) ratio.[10]
3. Drug Administration and Data Analysis:
-
The test compound is administered intravenously as a bolus dose or in a cumulative manner.
-
The percentage depression of the twitch height is measured.
-
Dose-response curves are constructed by plotting the log-dose versus the probit of the percentage block.
-
The ED50 (dose required to produce 50% block) and ED95 (dose required to produce 95% block) are calculated from the dose-response curve.
Nicotinic Acetylcholine Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of this compound analogues for the nAChR.
1. Membrane Preparation:
-
Tissues rich in nAChRs (e.g., Torpedo electric organ or cultured cells expressing specific nAChR subtypes) are homogenized in an ice-cold buffer.
-
The homogenate is centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-epibatidine) and varying concentrations of the unlabeled test compound (this compound analogue).[11]
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a saturating concentration of a known nAChR ligand (e.g., nicotine).[11]
3. Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki), representing the affinity of the compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation.[11]
Visualizing the Science: Diagrams and Workflows
Visual representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were created using the DOT language.
Caption: Signaling pathway of this compound at the neuromuscular junction.
Caption: Experimental workflow for in vivo potency determination.
Caption: Logical relationships in the SAR of this compound.
Conclusion
The structure-activity relationship of this compound and its analogues is a testament to the power of medicinal chemistry in refining the therapeutic properties of drugs. The core aminosteroidal structure, the presence and nature of the quaternary and tertiary nitrogens, and the strategic placement of acetyl groups are all critical for achieving the desired pharmacological profile of high neuromuscular blocking potency, intermediate duration of action, and minimal cardiovascular side effects. A thorough understanding of these SAR principles, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued development of safer and more effective neuromuscular blocking agents. The visual aids provided in this guide serve to further clarify the complex interplay between chemical structure and biological function, offering a valuable resource for researchers dedicated to advancing the field of anesthesiology and critical care medicine.
References
- 1. youtube.com [youtube.com]
- 2. This compound | C34H57N2O4+ | CID 39765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - WikiAnesthesia [wikianesthesia.org]
- 4. This compound bromide - Wikipedia [en.wikipedia.org]
- 5. The interaction of pancuronium and this compound with cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure:action relationships among some desacetoxy analogues of pancuronium and this compound in the anesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuromuscular and vagal blocking actions of pancuronium bromide, its metabolites, and this compound bromide (Org NC45) and its potential metabolites in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-response relationships and neuromuscular blocking effects of this compound pancuronium during ketamine anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Experimental Study to Optimize Neuromuscular Blockade Protocols in Cynomolgus Macaques: Monitoring, Doses, and Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Initial Safety and Toxicity Profile of Vecuronium in Preclinical Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vecuronium bromide is a monoquaternary aminosteroid, non-depolarizing neuromuscular blocking agent with an intermediate duration of action.[1] It is utilized in clinical practice as an adjunct to general anesthesia to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation.[1][2] As a non-depolarizing agent, this compound acts by competitively inhibiting cholinergic receptors at the motor end-plate.[3][4] This technical guide provides a comprehensive overview of the initial preclinical safety and toxicity profile of this compound, focusing on key toxicological endpoints, experimental methodologies, and the underlying mechanism of action. While extensive clinical data on this compound is available, this document will focus on the foundational preclinical studies that informed its clinical development. It is important to note that specific quantitative toxicity data, such as LD50 values and detailed results from carcinogenicity and reproductive toxicity studies, are not extensively available in the public domain. This guide, therefore, synthesizes the accessible preclinical information to provide a thorough understanding of this compound's safety profile before human use.
Mechanism of Action
This compound exerts its pharmacological effect by acting as a competitive antagonist to acetylcholine (B1216132) at the nicotinic cholinergic receptors located on the postjunctional membrane of the motor endplate.[4][5] By binding to these receptors, this compound prevents the binding of acetylcholine, thereby inhibiting the depolarization of the muscle fiber membrane and subsequent muscle contraction.[4][5] This action results in skeletal muscle relaxation. The neuromuscular blockade induced by this compound can be reversed by the administration of acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction.[3]
Figure 1: Mechanism of Action of this compound at the Neuromuscular Junction.
Preclinical Safety and Toxicity Profile
The preclinical evaluation of this compound established its initial safety and toxicity profile, paving the way for clinical trials. The following sections summarize the available information on various toxicological endpoints.
Acute Toxicity
Subchronic Toxicity
Detailed subchronic toxicity studies for this compound are not extensively reported in the public domain. Such studies typically involve repeated administration of the drug over a period of 28 or 90 days to identify target organs for toxicity and to determine a No-Observed-Adverse-Effect-Level (NOAEL).
Genotoxicity
There is a lack of publicly available data on the genotoxicity of this compound from standard assays such as the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration assays in mammalian cells, or in vivo micronucleus assays in rodents.
Carcinogenicity
Long-term carcinogenicity bioassays in rodents have not been reported for veuronium.[3] This is not uncommon for drugs that are not intended for chronic administration.
Reproductive and Developmental Toxicity
Animal reproduction studies have not been conducted with this compound.[3] Therefore, its potential to cause fetal harm or affect reproduction capacity is unknown. A safety data sheet mentions that there is some evidence from animal studies that human exposure may result in developmental toxicity, though specific details of these studies are not provided.[6] In a study on fetal neuromuscular blockade in isoimmunized pregnancies, this compound was noted to have less effect on fetal heart rate compared to pancuronium (B99182).[7] Another study in rats and mice indicated that this compound crosses the placental barrier to a small degree.[8]
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Cardiovascular System: Preclinical studies in animals have demonstrated that this compound has minimal cardiovascular effects at clinically relevant doses.[9] In a study conducted in anesthetized dogs, this compound caused minimal changes in heart rate, mean arterial blood pressure, central venous pressure, mean pulmonary artery pressure, pulmonary capillary wedge pressure, and cardiac output.[9] Another study in anesthetized dogs suggested that the parasympatholytic effects of this compound are mediated by both muscarinic and nicotinic receptors in the heart.[10] A study in pigs also concluded that increasing doses of this compound have minimal hemodynamic effects.[11]
Respiratory System: The primary and intended pharmacological effect of this compound is paralysis of skeletal muscles, including the diaphragm and intercostal muscles, which leads to respiratory arrest.[1] Therefore, in any preclinical or clinical use, artificial ventilation is mandatory.
Central Nervous System (CNS): As a quaternary ammonium (B1175870) compound, this compound is highly ionized and does not readily cross the blood-brain barrier.[8] Consequently, it is not expected to have direct effects on the central nervous system.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies. It is important to note the limited availability of classical toxicological parameters.
| Animal Model | Dose (mg/kg) | Route of Administration | Observed Effect | Reference |
| Dog | 0.08 - 0.1 (initial) | Intravenous | Effective neuromuscular blockade | [12] |
| Dog | 0.01 - 0.015 (maintenance) | Intravenous | Maintenance of neuromuscular blockade | [12] |
| Pig | 0.4 - 0.6 (bolus) | Intravenous | Minimal hemodynamic effects | [11] |
| Pig | 0.2 - 0.3 (infusion) | Intravenous | Minimal hemodynamic effects | [11] |
| Cat | ED50 (neuromuscular blockade) | Intravenous | This compound was four times more potent than atracurium (B1203153). | [13] |
Table 1: Preclinical Dosing and Efficacy Data for this compound.
| Parameter | Value | Species | Reference |
| ED90 (90% twitch suppression) | 0.057 mg/kg (average) | Human (for context) | [3] |
| ED50 (infants) | 16.5 µg/kg | Human (for context) | [14] |
| ED50 (children) | 19.0 µg/kg | Human (for context) | [14] |
| ED50 (adults) | 15.0 µg/kg | Human (for context) | [14] |
Table 2: Effective Dose (ED) Values for this compound.
Experimental Protocols
Detailed experimental protocols for the initial preclinical safety studies of this compound are not widely published. However, based on general principles of preclinical drug development for neuromuscular blocking agents, the following represents a generalized workflow.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - WikiAnesthesia [wikianesthesia.org]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 5. Pharmacology of this compound | Pharmacology Mentor [pharmacologymentor.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Comparison of pancuronium and this compound for fetal neuromuscular blockade during invasive procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distribution and kinetics of 14C-vecuronium in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular effects of this compound, atracurium, pancuronium, metocurine and RGH-4201 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parasympatholytic effects of this compound are mediated by nicotinic and muscarinic receptors in hearts of anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Haemodynamic differences between pancuronium and this compound in an experimental pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Neuromuscular blocking and autonomic effects of this compound and atracurium in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuromuscular effects of this compound (ORG NC45) in infants and children during N2O, halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Vecuronium: A Technical Whitepaper on its Classification as a Non-Depolarizing Neuromuscular Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vecuronium bromide is a potent, intermediate-acting, non-depolarizing neuromuscular blocking agent widely utilized in clinical practice to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures.[1][2] As a monoquaternary aminosteroid, its mechanism of action is rooted in the competitive antagonism of nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction.[2][3][4] This technical guide provides an in-depth analysis of this compound's pharmacological profile, supported by quantitative data, detailed experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows.
Introduction
Since its introduction into clinical practice, this compound has been a cornerstone of anesthesia due to its favorable hemodynamic profile and intermediate duration of action.[1][2][5] Unlike its predecessor pancuronium (B99182), from which it is derived, this compound exhibits minimal cardiovascular effects, offering a high degree of "autonomic margin of safety". This document serves as a comprehensive resource for researchers and drug development professionals, elucidating the core principles of this compound's function as a non-depolarizing neuromuscular blocker.
Mechanism of Action
This compound exerts its pharmacological effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the motor endplate.[3][6][7][8][9][10] In the physiological state, the binding of acetylcholine (ACh) to these receptors leads to depolarization of the muscle fiber and subsequent contraction. This compound, by competitively binding to the α-subunits of the nAChRs, prevents ACh from binding and thus inhibits depolarization, resulting in flaccid muscle paralysis.[10] At higher doses, this compound may also enter the ion channel pore, leading to a more intense neuromuscular blockade.[4] The antagonism is reversible and can be overcome by increasing the concentration of ACh at the neuromuscular junction, which is typically achieved through the administration of acetylcholinesterase inhibitors like neostigmine.[6][7][8]
Figure 1. Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.
Pharmacological and Physicochemical Properties
This compound is a monoquaternary aminosteroid, a structural feature that contributes to its distinct pharmacological profile.[1] Its chemical formula is C34H57BrN2O4 with a molecular weight of 637.73 g/mol .[8]
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic parameters of this compound have been extensively studied and are summarized in the tables below.
| Parameter | Value | Patient Population | Reference |
| ED50 | 23.9 (4.7) µg/kg | Men | [11] |
| 18.4 (3.7) µg/kg | Women | [11] | |
| ED90 | 45.4 (11.2) µg/kg | Men | [11] |
| 33.5 (7.8) µg/kg | Women | [11] | |
| ED95 | 55.7 (14.3) µg/kg | Men | [11] |
| 39.8 (9.6) µg/kg | Women | [11] | |
| 17 (range 8-34) µg/kg | Myasthenia Gravis Patients | [12] | |
| Onset of Action | 2-3 minutes | General | [7] |
| Time to Maximum Block | 3-5 minutes | General | [4][8] |
| Clinical Duration (25% recovery) | 25-40 minutes | General | [6][8] |
| Elimination Half-life | 65-75 minutes | Healthy Surgical Patients | [6] |
| 71 (± 20) minutes | Anesthetized Humans | [13] | |
| 98 (± 57) minutes | Patients with Cholestasis | [14] | |
| Plasma Clearance | 3-4.5 mL/minute/kg | Healthy Surgical Patients | [6] |
| 5.2 (± 0.7) mL/kg/min | Anesthetized Humans | [13] | |
| 2.36 (± 0.80) mL/min/kg | Patients with Cholestasis | [14] | |
| Volume of Distribution (steady state) | 300-400 mL/kg | Healthy Surgical Patients | [6] |
| 320 (± 181) mL/kg | Children (3-6 years) | [15] | |
| Plasma Protein Binding | 60-80% | General | [6][8] |
Metabolism and Excretion
This compound is primarily metabolized by the liver, with a significant portion excreted unchanged in the bile and a smaller fraction in the urine.[2][7] One of its metabolites, 3-desacetylthis compound, possesses approximately 80% of the neuromuscular blocking activity of the parent compound.[3]
Experimental Protocols
The characterization of this compound's neuromuscular blocking properties relies on standardized experimental protocols. Below are methodologies for key in vivo and in vitro assessments.
In Vivo Assessment of Neuromuscular Blockade
A common method for quantifying the effects of neuromuscular blocking agents in humans and animal models involves monitoring the muscular response to peripheral nerve stimulation.[16][17][18]
Objective: To determine the dose-response relationship and time-course of action of this compound.
Materials:
-
Anesthetized subject (human or animal model)
-
Peripheral nerve stimulator
-
Recording electrodes
-
Mechanomyography or electromyography (EMG) recording system
-
This compound bromide for injection
-
General anesthetic agents
Procedure:
-
Induce and maintain a stable plane of general anesthesia in the subject.[11][18]
-
Place stimulating electrodes along the path of a peripheral nerve (e.g., the ulnar nerve at the wrist).
-
Place recording electrodes over the corresponding muscle (e.g., the adductor pollicis) to measure the evoked response.
-
Deliver a supramaximal train-of-four (TOF) stimulation at regular intervals (e.g., every 12-15 seconds).[11][19]
-
Record the baseline muscle twitch response (T1 height or amplitude).
-
Administer a bolus dose of this compound intravenously.
-
Continuously monitor and record the depression of the T1 twitch height as a percentage of the baseline.
-
The dose required to produce 50%, 90%, or 95% depression of the T1 twitch is determined as the ED50, ED90, and ED95, respectively.[8][11]
-
The time from injection to maximum twitch depression (onset of action) and the time to recovery of the twitch height to 25% of baseline (clinical duration) are recorded.[8]
Figure 2. Experimental workflow for in vivo assessment of this compound's neuromuscular blocking effect.
In Vitro Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a compound for its target receptor.
Objective: To quantify the binding affinity of this compound to nicotinic acetylcholine receptors.
Materials:
-
Isolated cell membranes expressing nAChRs (e.g., from transfected cell lines or Torpedo electric organ)
-
Radiolabeled ligand with known affinity for nAChRs (e.g., [³H]epibatidine or α-bungarotoxin)
-
This compound bromide at various concentrations
-
Scintillation counter
-
Buffer solutions
Procedure:
-
Prepare a suspension of the nAChR-containing membranes.
-
Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Reversal of Neuromuscular Blockade
The neuromuscular blockade induced by this compound can be reversed by agents that increase the availability of acetylcholine at the neuromuscular junction, such as acetylcholinesterase inhibitors (e.g., neostigmine).[6][8] More recently, Sugammadex, a modified gamma-cyclodextrin, has been introduced for the rapid and effective reversal of steroidal non-depolarizing blockers like this compound and rocuronium.[4] Sugammadex encapsulates the this compound molecule, rendering it inactive and facilitating its excretion.[4]
Conclusion
This compound's classification as a non-depolarizing neuromuscular blocker is firmly established through extensive research into its mechanism of action, pharmacological properties, and clinical effects. Its competitive antagonism at the nicotinic acetylcholine receptor provides a reliable and controllable means of achieving muscle relaxation for various medical procedures. The data and protocols presented in this guide offer a comprehensive technical overview for professionals in the fields of pharmacology, anesthesiology, and drug development, facilitating a deeper understanding of this essential therapeutic agent.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - WikiAnesthesia [wikianesthesia.org]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. litfl.com [litfl.com]
- 5. Synthesis and structure-activity relationships of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. m.youtube.com [m.youtube.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Video: Nondepolarizing (Competitive) Neuromuscular Blockers: Mechanism of Action [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Dose-response curve and time-course of effect of this compound in male and female patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound dose-response and maintenance requirements in patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of this compound (ORG NC45) and pancuronium in anesthetized humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of this compound in patients with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of this compound and pancuronium in anesthetized children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental and clinical evaluation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Experimental Study to Optimize Neuromuscular Blockade Protocols in Cynomolgus Macaques: Monitoring, Doses, and Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. acuc.berkeley.edu [acuc.berkeley.edu]
- 19. apsf.org [apsf.org]
Methodological & Application
Protocol for the Dissolution and Preparation of Vecuronium Bromide for In-Vitro Experiments
Application Notes for Researchers, Scientists, and Drug Development Professionals
Vecuronium bromide is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][2] Its high potency and intermediate duration of action make it a valuable tool for in-vitro studies investigating neuromuscular transmission, ion channel function, and cellular signaling pathways involving nAChRs. This document provides a detailed protocol for the proper dissolution and preparation of this compound bromide for use in various in-vitro experimental settings.
Chemical Properties and Solubility
This compound bromide is supplied as a lyophilized powder and exhibits solubility in a range of solvents.[3] For in-vitro applications, the choice of solvent is critical to ensure drug stability and compatibility with the experimental system (e.g., cell culture media). Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions due to its ability to readily dissolve this compound bromide.[4][5] Aqueous solutions can also be prepared, although the solubility is lower compared to organic solvents.[4]
Data Presentation: Quantitative Solubility and Storage Information
The following table summarizes the key quantitative data for the dissolution and storage of this compound bromide.
| Parameter | Value | Solvent/Conditions | Source(s) |
| Molecular Weight | 637.7 g/mol | - | [4] |
| Solubility | ~100 mM | DMSO, Ethanol | [4] |
| ~25 mM | Water | [4] | |
| 5 mg/mL | DMF, DMSO | [2] | |
| 10 mg/mL | Ethanol | [2] | |
| 1 mg/mL | PBS (pH 7.2) | [2] | |
| Storage (Solid) | Room temperature, protected from light | - | [4][6] |
| Stability (Solid) | ≥ 4 years | Room temperature | [4] |
| Storage (Reconstituted) | -20°C or -80°C for long-term storage of stock solutions | DMSO or other organic solvents | [7] |
| 2-8°C for up to 24 hours (aqueous solutions) | Sterile water for injection or other compatible IV solutions | [3][6] | |
| Up to 5 days at room temperature or refrigerated | Bacteriostatic water for injection | [6] |
Experimental Workflow for this compound Preparation
The following diagram illustrates the general workflow for preparing this compound bromide solutions for in-vitro experiments.
References
Application Notes and Protocols for Administering Vecuronium Bromide in Rodent Surgical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vecuronium bromide is a non-depolarizing neuromuscular blocking agent commonly used in clinical and preclinical settings to induce skeletal muscle relaxation. In rodent surgical models, it serves as a crucial adjunct to general anesthesia, facilitating endotracheal intubation, mechanical ventilation, and providing optimal surgical conditions by preventing muscle movement. This document provides detailed application notes and protocols for the safe and effective administration of this compound bromide in rodent surgical models.
Mechanism of Action
This compound bromide acts as a competitive antagonist to acetylcholine (B1216132) at the nicotinic receptors on the motor endplate of the neuromuscular junction.[1][2] By blocking the binding of acetylcholine, it prevents depolarization of the muscle cell membrane, leading to muscle relaxation and paralysis.[1][2] This action is reversible, and its effects can be antagonized by acetylcholinesterase inhibitors or encapsulating agents.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound bromide at the neuromuscular junction.
Caption: Mechanism of this compound Bromide at the Neuromuscular Junction.
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound bromide in rodents.
Table 1: Recommended Dosages of this compound Bromide in Rodents
| Species | Administration Route | Recommended Initial Dose (mg/kg) | Maintenance Dose (mg/kg) | Reference(s) |
| Rat | Intravenous (IV) | 0.08 - 0.1 | 0.01 - 0.015 every 25-40 min | [3][4][5] |
| Intramuscular (IM) | 2.25 | Not specified | [6] | |
| Intratracheal (IT) | 1.50 | Not specified | [6] | |
| Mouse | Intravenous (IV) | 0.08 - 0.1 (extrapolated) | 0.01 - 0.015 (extrapolated) | [3][4][5] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound Bromide in Rats
| Parameter | Intravenous (IV) | Intramuscular (IM) | Intratracheal (IT) | Reference(s) |
| Dose (mg/kg) | 0.300 | 2.25 | 1.50 | [6] |
| Onset of Action (seconds) | 18 ± 7 | 267 ± 62 | 127 ± 17 | [6] |
| Duration of Action (seconds) | 93 ± 30 | 743 ± 131 | 794 ± 162 | [6] |
| Recovery Index (seconds) | 32 ± 12 | 222 ± 47 | 134 ± 30 | [6] |
Experimental Protocols
Reconstitution and Dilution of this compound Bromide
This compound bromide is typically supplied as a lyophilized powder and requires reconstitution before administration.
Materials:
-
Vial of this compound bromide (e.g., 10 mg)
-
Sterile Water for Injection or 0.9% Sodium Chloride
-
Sterile syringes and needles
Procedure:
-
Aseptically add 10 mL of Sterile Water for Injection or 0.9% Sodium Chloride to a 10 mg vial of this compound bromide to yield a 1 mg/mL solution.
-
Gently swirl the vial to ensure complete dissolution. Do not shake vigorously.
-
For smaller animals like mice, further dilution may be necessary to ensure accurate dosing. For example, to prepare a 0.1 mg/mL solution, dilute 1 mL of the 1 mg/mL solution with 9 mL of sterile saline.
-
Visually inspect the solution for particulate matter and discoloration before administration.[7] The reconstituted solution should be clear and colorless.
Administration Routes
Important Note: The administration of this compound bromide must be accompanied by adequate anesthesia and respiratory support (mechanical ventilation), as it will cause paralysis of the respiratory muscles.[8]
Materials:
-
Appropriate restraint device
-
Heat source (e.g., heat lamp, warming pad)
-
70% ethanol
-
Sterile 27-30 G needle and 1 mL syringe for mice; 25-27 G needle for rats[9][10]
-
Prepared this compound bromide solution
Procedure:
-
Anesthetize the animal according to an approved protocol.
-
Place the animal on a warming pad to maintain body temperature and promote vasodilation of the tail veins. A heat lamp can also be used with caution to avoid thermal injury.[7][10]
-
Position the animal in a restraint device to secure the tail.
-
Clean the tail with 70% ethanol.
-
Visualize one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.[10]
-
Slowly inject the calculated volume of this compound bromide. There should be no resistance. If a bleb forms, the needle is not in the vein.[2]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Immediately initiate mechanical ventilation.
Materials:
-
Sterile 25 G needle and syringe[11]
-
Prepared this compound bromide solution
Procedure:
-
Anesthetize the animal.
-
Immobilize the hind limb. The quadriceps muscle on the cranial aspect of the thigh is the preferred site to avoid the sciatic nerve.[11][12]
-
Clean the injection site with 70% ethanol.
-
Insert the needle into the muscle mass.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the this compound bromide solution.
-
Withdraw the needle and monitor the animal.
-
Initiate mechanical ventilation.
Materials:
-
Sterile 25-27 G needle for mice; 23-25 G for rats[13]
-
Prepared this compound bromide solution
Procedure:
-
Anesthetize the animal.
-
Place the animal in dorsal recumbency with the head tilted slightly down.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and other organs.[1][13]
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Initiate mechanical ventilation.
Monitoring Neuromuscular Blockade
Monitoring the depth of neuromuscular blockade is crucial for maintaining adequate surgical conditions and preventing overdose.[4]
Procedure using a Peripheral Nerve Stimulator:
-
Place two small needle electrodes subcutaneously over a peripheral nerve (e.g., the sciatic nerve in the hindlimb or the ulnar nerve in the forelimb).
-
Connect the electrodes to a peripheral nerve stimulator.
-
Deliver a train-of-four (TOF) stimulation, which consists of four supramaximal electrical stimuli at a frequency of 2 Hz.
-
Observe the corresponding muscle twitches. The degree of neuromuscular blockade is assessed by the ratio of the fourth twitch height to the first twitch height (T4/T1 ratio). A disappearance of twitches indicates a deeper level of blockade.
Reversal of Neuromuscular Blockade
At the end of the surgical procedure, the effects of this compound bromide can be reversed to allow for spontaneous recovery of respiratory function.
Reversal Agents:
-
Sugammadex: An encapsulating agent that selectively binds to rocuronium (B1662866) and this compound. It is highly effective for rapid reversal of deep neuromuscular blockade.[2][13][14] Recommended doses in clinical settings are 2 mg/kg for moderate blockade and 4 mg/kg for deep blockade.[15][16]
-
Neostigmine (B1678181) and Glycopyrrolate (B1671915): Neostigmine is an acetylcholinesterase inhibitor that increases the amount of acetylcholine at the neuromuscular junction to compete with this compound.[17] Glycopyrrolate, an anticholinergic agent, is co-administered to counteract the muscarinic side effects of neostigmine, such as bradycardia.[18][19] A common clinical dose is 0.07 mg/kg of neostigmine with 0.014 mg/kg of glycopyrrolate.[18][20]
Reversal Protocol:
-
Administer the chosen reversal agent intravenously.
-
Continue mechanical ventilation until spontaneous respiratory effort is observed.
-
Monitor the animal closely during recovery to ensure adequate ventilation and oxygenation.
Experimental Workflow
The following diagram outlines the general workflow for the administration of this compound bromide in a rodent surgical model.
Caption: Experimental Workflow for this compound Administration.
Safety Precautions
-
Ventilatory Support: Always ensure that immediate and adequate mechanical ventilation is available, as this compound bromide will cause respiratory arrest.[8]
-
Anesthesia: this compound bromide has no analgesic or anesthetic properties. It must be administered only to adequately anesthetized animals.[21]
-
Monitoring: Continuously monitor vital signs, including heart rate, respiratory rate (if applicable before paralysis), and oxygen saturation.
-
Accidental Exposure: Handle this compound bromide with care to avoid accidental self-injection, which can lead to paralysis and respiratory arrest.
By following these detailed application notes and protocols, researchers can safely and effectively incorporate this compound bromide into their rodent surgical models, leading to improved surgical outcomes and reliable experimental data.
References
- 1. ltk.uzh.ch [ltk.uzh.ch]
- 2. research-support.uq.edu.au [research-support.uq.edu.au]
- 3. droracle.ai [droracle.ai]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. staff.flinders.edu.au [staff.flinders.edu.au]
- 7. mmpc.org [mmpc.org]
- 8. litfl.com [litfl.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. research.uga.edu [research.uga.edu]
- 12. newcastle.edu.au [newcastle.edu.au]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. depts.ttu.edu [depts.ttu.edu]
- 15. Bridion (sugammadex sodium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. drugs.com [drugs.com]
- 17. openanesthesia.org [openanesthesia.org]
- 18. Neostigmine-Glycopyrrolate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. Reversal of neuromuscular blockade by glycopyrrolate and neostigmine. A study of the effects on lower oesophageal sphincter tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prevduo (neostigmine/glycopyrrolate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 21. labeling.pfizer.com [labeling.pfizer.com]
Application Notes & Protocols: Techniques for Measuring Neuromuscular Blockade in Isolated Tissue Baths
Audience: Researchers, scientists, and drug development professionals.
Introduction
The neuromuscular junction (NMJ) is a critical synapse for chemical communication between motor neurons and skeletal muscle fibers, initiating muscle contraction. The study of neuromuscular blockade is paramount in pharmacology and toxicology for the development and characterization of neuromuscular blocking agents (NMBAs) and for understanding the pathophysiology of various neuromuscular diseases. Isolated tissue bath preparations provide a robust and controlled ex vivo environment to investigate the functionality of the NMJ, allowing for the precise measurement of muscle contractile responses to nerve stimulation.[1][2][3] This document provides detailed protocols and application notes for measuring neuromuscular blockade using the isolated phrenic nerve-diaphragm preparation, a classic and reliable model.[1][4]
Signaling Pathway at the Neuromuscular Junction
The process of neuromuscular transmission begins with an action potential propagating down a motor neuron to the presynaptic terminal. This depolarization triggers the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels, leading to the fusion of synaptic vesicles with the presynaptic membrane and the release of the neurotransmitter acetylcholine (B1216132) (ACh) into the synaptic cleft. ACh then diffuses across the cleft and binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic muscle fiber membrane. This binding opens the ion channels, allowing an influx of sodium ions (Na⁺) and a smaller efflux of potassium ions (K⁺), which generates an end-plate potential (EPP). If the EPP reaches the threshold, it triggers a muscle action potential, which propagates along the muscle fiber and initiates muscle contraction.[5]
Experimental Workflow for Isolated Tissue Bath Preparation
The following diagram outlines the general workflow for conducting neuromuscular blockade studies using an isolated tissue bath.
Experimental Protocols
Protocol 1: Isolated Rat Phrenic Nerve-Hemidiaphragm Preparation
This protocol details the dissection and mounting of the rat phrenic nerve-hemidiaphragm preparation for in vitro neuromuscular studies.[1][4]
Materials:
-
Rat (e.g., Wistar, Sprague-Dawley)
-
Dissection tools (scissors, forceps)
-
Cotton thread
-
Isolated tissue bath system with force transducer and stimulator
-
Krebs-Ringer solution (see Table 1 for composition)
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Animal Euthanasia and Dissection: Euthanize the rat according to approved institutional guidelines. Open the thoracic cavity to expose the diaphragm and phrenic nerves.[1]
-
Nerve Isolation: Carefully locate the phrenic nerve on one side of the diaphragm. Using fine forceps, gently pass a cotton thread under the nerve for ligation. Cut the nerve distal to the ligature, leaving a sufficient length for placement in the nerve electrode.[1]
-
Diaphragm Excision: Excise a hemidiaphragm section with the attached phrenic nerve.[1]
-
Mounting: Mount the hemidiaphragm in the tissue bath containing aerated Krebs-Ringer solution maintained at 37°C.[4] One end of the muscle is fixed to a stationary hook, and the other end is connected to a force-displacement transducer.
-
Nerve Placement: Place the cut end of the phrenic nerve into a suction or platinum electrode for stimulation.[4][6]
-
Equilibration: Allow the preparation to equilibrate for at least 30-60 minutes, with continuous perfusion of fresh, aerated Krebs-Ringer solution.[1] During this time, adjust the resting tension of the muscle to obtain optimal twitch responses.
Protocol 2: Measurement of Neuromuscular Blockade
This protocol describes the methods for electrical stimulation and data acquisition to quantify the degree of neuromuscular blockade.
Stimulation Parameters:
-
Stimulus Type: Supramaximal square wave pulses. A supramaximal stimulus is typically 25% greater than the voltage required to elicit a maximal muscle response.[7]
-
Pulse Width: 0.1 - 0.2 ms[1]
-
Frequency:
-
Single Twitch: 0.1 Hz (1 twitch every 10 seconds) for observing the onset and recovery of blockade.[8]
-
Train-of-Four (TOF): Four single pulses delivered at 2 Hz. The ratio of the fourth twitch height to the first (T4/T1) is a sensitive measure of non-depolarizing neuromuscular blockade.[7]
-
Tetanic Stimulation: High-frequency stimulation (e.g., 50 Hz for 5 seconds) to assess for fade (a decrease in twitch tension during the stimulus train).[8]
-
Data Acquisition and Analysis:
-
Baseline Recording: Record baseline twitch responses to single twitch and/or TOF stimulation before the addition of any neuromuscular blocking agent.
-
Drug Application: Add the neuromuscular blocking agent to the tissue bath at the desired concentration.
-
Monitoring Blockade: Continuously record the twitch responses. The degree of blockade can be quantified as the percentage reduction in twitch height compared to the baseline. For TOF stimulation, calculate the TOF ratio (T4/T1).[7] A decrease in the TOF ratio indicates fade, characteristic of non-depolarizing blockers.
-
Electrophysiological Recordings (Optional): For more detailed analysis, intracellular or extracellular recordings can be performed.
-
Compound Muscle Action Potentials (CMAPs): Recorded with an electrode placed on the muscle surface to measure the summated electrical activity of the muscle fibers.[6]
-
End-Plate Potentials (EPPs) and End-Plate Currents (EPCs): Recorded using intracellular microelectrodes near the neuromuscular junction to measure the postsynaptic response to acetylcholine release.[6] To prevent muscle contraction from dislodging the microelectrode, muscle action potentials can be blocked with µ-conotoxin GIIIB.[6]
-
Data Presentation
Quantitative data from neuromuscular blockade experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Composition of Krebs-Ringer Solution [4]
| Component | Concentration (mM) |
| NaCl | 133 |
| KCl | 4.9 |
| CaCl₂ | 1.8 |
| NaHCO₃ | 11.9 |
| NaH₂PO₄ | 0.7 |
| Glucose | 11 |
Table 2: Typical Stimulation Parameters for Phrenic Nerve-Diaphragm Preparation [1][8][9]
| Parameter | Value | Purpose |
| Stimulus Type | Supramaximal | Ensures all nerve fibers are activated for a reproducible response. |
| Pulse Width | 0.1 - 0.2 ms | Brief pulse to elicit a synchronous nerve volley. |
| Single Twitch Freq. | 0.1 Hz | Monitors onset and recovery of neuromuscular blockade. |
| TOF Frequency | 2 Hz (for 4 pulses) | Assesses fade, a hallmark of non-depolarizing blockade. |
| Tetanic Frequency | 50 Hz for 5s | Assesses the ability to sustain a contraction under high demand. |
Table 3: Quantitative Measures of Neuromuscular Blockade
| Measurement | Description | Typical Indication of Blockade |
| Twitch Height | The peak tension generated in response to a single stimulus. | A decrease from the pre-drug baseline. |
| Train-of-Four (TOF) Ratio | The ratio of the amplitude of the fourth twitch to the first twitch (T4/T1) in a train of four stimuli. | A ratio of < 0.9 is indicative of residual neuromuscular blockade.[7][8][10] |
| Tetanic Fade | The gradual decrease in muscle tension during a sustained high-frequency stimulation. | A rapid decline in tension during the tetanic stimulus. |
| Post-Tetanic Count (PTC) | The number of twitches that can be elicited after a tetanic stimulation during a deep block. | A lower count indicates a deeper level of blockade.[8] |
| CMAP Amplitude | The amplitude of the compound muscle action potential. | A decrease in amplitude. |
| EPP/EPC Amplitude | The amplitude of the end-plate potential or current. | A decrease in amplitude. |
References
- 1. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Defined Long-Term In Vitro Tissue Engineered Model of Neuromuscular Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cell Polarity Protein Scribble Is Involved in Maintaining the Structure of Neuromuscular Junctions, the Expression of Myosin Heavy Chain Genes, and Endocytic Recycling in Adult Skeletal Muscle Fibers | MDPI [mdpi.com]
- 7. partone.litfl.com [partone.litfl.com]
- 8. resources.wfsahq.org [resources.wfsahq.org]
- 9. Measuring Neuromuscular Junction Functionality [jove.com]
- 10. openanesthesia.org [openanesthesia.org]
Application Notes and Protocols for Utilizing Vecuronium in Electrophysiological Recordings from Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vecuronium bromide is a well-established non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] Its high affinity and specificity for nAChRs make it a valuable pharmacological tool in neuroscience research, particularly in the field of electrophysiology. By selectively blocking cholinergic transmission mediated by nAChRs, this compound can be instrumental in isolating and characterizing other neurotransmitter systems within complex neural circuits.
These application notes provide detailed protocols and guidelines for the effective use of this compound bromide in electrophysiological recordings from acute brain slices. The information is intended to assist researchers in designing and executing experiments to investigate synaptic transmission and neuronal excitability with greater precision.
Mechanism of Action in the Central Nervous System
This compound's primary mechanism of action is the competitive blockade of nAChRs.[1][2] In the central nervous system (CNS), nAChRs are widely expressed and play crucial roles in modulating neuronal excitability, synaptic plasticity, and network oscillations. By antagonizing these receptors, this compound can be used to dissect the contribution of nicotinic cholinergic signaling to various physiological and pathophysiological processes.
Interestingly, studies on rat hippocampal slices have shown that this compound, at concentrations above 1 µM, does not enhance excitatory transmission or block GABA-A mediated inhibition, distinguishing it from other neuromuscular blocking agents like atracurium (B1203153).[4] This property makes it particularly useful for isolating glutamatergic and GABAergic synaptic events without confounding effects on these major neurotransmitter systems. However, it is important to note that at very high concentrations, this compound may exhibit off-target effects, such as ganglion-blocking activity.[5] Another study has suggested that pancuronium (B99182) and this compound can induce an increase in intracellular calcium in brain slices, an effect that is preventable by a nAChR antagonist.[6]
Applications in Brain Slice Electrophysiology
-
Isolation of Glutamatergic and GABAergic Transmission: By blocking nAChR-mediated synaptic events, this compound allows for the focused study of excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission. This is particularly useful when studying brain regions with significant cholinergic input, such as the hippocampus, thalamus, and cortex.
-
Dissecting Synaptic Plasticity: this compound can be employed to investigate the role of cholinergic signaling in various forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
-
Characterizing Neuronal Excitability: By eliminating the influence of tonic or phasic nAChR activation, researchers can more accurately assess the intrinsic firing properties and excitability of individual neurons.
Data Presentation: Quantitative Effects of this compound
The following table summarizes key quantitative data regarding the use and effects of this compound in electrophysiological studies.
| Parameter | Value | Brain Region/Preparation | Comments | Reference |
| Concentration for nAChR Blockade | > 1 µM | Rat Hippocampal Slices | At this concentration, no significant effect on excitatory or GABAergic transmission was observed. | [4] |
| IC50 for Muscle-Type nAChR | 1-2 nM | Xenopus oocytes expressing muscle-type nAChRs | Demonstrates high potency at peripheral-type receptors. Potency at neuronal subtypes may vary. | [7] |
| Effect on Intracellular Calcium | Increased [Ca2+]i | Brain Slices | This effect was blocked by the nAChR antagonist D-tubocurarine, suggesting it is mediated by nAChRs. The concentrations used were high (100-400 µM). | [6] |
| Ganglion Blocking Activity | Observed at very high doses | Anesthetized Cat | Suggests potential for off-target effects at concentrations significantly higher than those typically used for nAChR blockade. | [5] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the standard procedure for preparing acute brain slices suitable for electrophysiological recordings.
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Chilled, oxygenated slicing solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Recovery chamber
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated slicing solution to clear blood and cool the brain.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing solution.
-
Mount the brain onto the vibratome stage and prepare coronal or sagittal slices of the desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen at 32-34°C for at least 30 minutes.
-
After the recovery period, maintain the slices at room temperature in oxygenated aCSF until required for recording.
Protocol 2: Electrophysiological Recording with this compound Application
This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices and applying this compound to block nAChR activity.
Materials:
-
Prepared acute brain slices
-
Recording setup (microscope, micromanipulators, amplifier, data acquisition system)
-
Recording chamber with perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Internal solution (see recipe below)
-
aCSF (see recipe below)
-
This compound bromide stock solution
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Visualize neurons using an appropriate microscope (e.g., with DIC optics).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a target neuron with the patch pipette and establish a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory/inhibitory postsynaptic currents - EPSCs/IPSCs).
-
Prepare the desired final concentration of this compound by diluting the stock solution in aCSF. A concentration range of 1-10 µM is a reasonable starting point based on the literature to ensure blockade of neuronal nAChRs without significant off-target effects.[4]
-
Switch the perfusion to the this compound-containing aCSF and allow sufficient time for the drug to equilibrate in the slice (typically 5-10 minutes).
-
Record synaptic activity in the presence of this compound to assess the contribution of nAChR signaling.
-
To confirm the specificity of the effect, perform a washout by perfusing with normal aCSF and observe the recovery of the synaptic response.
Solution Recipes
| Solution | Component | Concentration (mM) |
| Slicing Solution (Sucrose-based) | Sucrose | 210 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26 | |
| Glucose | 10 | |
| MgCl2 | 7 | |
| CaCl2 | 0.5 | |
| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 125 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26 | |
| Glucose | 10 | |
| MgCl2 | 1.3 | |
| CaCl2 | 2.5 | |
| Internal Solution (K-Gluconate based for current-clamp) | K-Gluconate | 130 |
| KCl | 10 | |
| HEPES | 10 | |
| EGTA | 0.2 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| Phosphocreatine | 10 |
Note: All extracellular solutions should be continuously bubbled with carbogen (95% O2 / 5% CO2) to maintain pH and oxygenation.
Mandatory Visualizations
Caption: Experimental workflow for brain slice preparation and electrophysiological recording with this compound.
Caption: Signaling pathway showing this compound's competitive antagonism of the nicotinic acetylcholine receptor.
Conclusion
This compound is a powerful and selective antagonist of nAChRs that can be effectively utilized in brain slice electrophysiology to isolate and study non-cholinergic synaptic transmission and neuronal excitability. By carefully selecting the appropriate concentration and following standardized electrophysiological protocols, researchers can leverage the properties of this compound to gain deeper insights into the complex workings of neural circuits. It is always recommended to perform appropriate control experiments, including concentration-response curves and washouts, to ensure the specificity of the observed effects.
References
- 1. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. This compound - WikiAnesthesia [wikianesthesia.org]
- 4. Effects of neuromuscular blocking agents on excitatory transmission and gamma-aminobutyric acidA-mediated inhibition in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuromuscular blocking and autonomic effects of this compound and atracurium in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of brain acetylcholine receptors by neuromuscular blocking drugs. A possible mechanism of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Additive inhibition of nicotinic acetylcholine receptors by corticosteroids and the neuromuscular blocking drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Vecuronium in Single-Channel Patch Clamp Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vecuronium bromide is a non-depolarizing neuromuscular blocking agent widely employed in clinical settings to induce muscle relaxation during surgical procedures. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][2][3] By binding to the same site as the endogenous agonist acetylcholine (ACh), this compound prevents the opening of the nAChR ion channel, thereby inhibiting neuromuscular transmission. This property makes this compound a valuable pharmacological tool for investigating the function and pharmacology of nAChRs at the molecular level using single-channel patch clamp electrophysiology.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in single-channel patch clamp studies to characterize its interaction with nAChRs. While direct single-channel kinetic data for this compound is limited in publicly available literature, the protocols and expected outcomes are based on established principles of competitive antagonism at ligand-gated ion channels and data from closely related aminosteroid (B1218566) neuromuscular blocking agents, such as pancuronium (B99182).
Mechanism of Action at the Single-Channel Level
This compound acts as a competitive antagonist at the nAChR.[1][2][3] At the single-channel level, a competitive antagonist is expected to decrease the frequency of channel opening without altering the properties of the individual openings themselves. This is because the antagonist competes with the agonist for the binding site on the receptor. When the antagonist is bound, the channel cannot open, leading to longer closed periods. However, when an agonist molecule successfully binds and opens the channel, the duration of that opening (mean open time) and the amplitude of the current flowing through it (single-channel conductance) should remain unaffected.
The primary effect of a competitive antagonist like this compound on a single-channel recording of nAChR activity will be an increase in the duration of the closed times between bursts of channel openings, with the frequency of these bursts decreasing as the concentration of this compound increases.
Data Presentation: Quantitative Analysis of this compound and Related Compounds
The following tables summarize key quantitative data for this compound and the structurally similar competitive antagonist, pancuronium, which can be used to guide experimental design.
| Parameter | Value | Receptor Subtype | Preparation | Reference |
| This compound | ||||
| IC50 | 1-2 nM | Fetal & Adult Muscle nAChR | Xenopus oocytes | [4] |
| ED50 (men) | 23.9 µg/kg | Neuromuscular Junction | In vivo (human) | |
| ED90 (men) | 45.4 µg/kg | Neuromuscular Junction | In vivo (human) | |
| ED95 (men) | 55.7 µg/kg | Neuromuscular Junction | In vivo (human) | |
| ED50 (women) | 18.4 µg/kg | Neuromuscular Junction | In vivo (human) | |
| ED90 (women) | 33.5 µg/kg | Neuromuscular Junction | In vivo (human) | |
| ED95 (women) | 39.8 µg/kg | Neuromuscular Junction | In vivo (human) | |
| Pancuronium | ||||
| IC50 | 5.5 ± 0.5 nM | Embryonic Mouse Muscle nAChR | Outside-out patches | |
| Association Rate (k_on) | 2.7 ± 0.9 x 10⁸ M⁻¹s⁻¹ | Embryonic Mouse Muscle nAChR | Outside-out patches | |
| Dissociation Rate (k_off) | 2.1 ± 0.7 s⁻¹ | Embryonic Mouse Muscle nAChR | Outside-out patches | |
| K_B | ~0.01 µM | Embryonic-type nAChR | Outside-out patches |
Experimental Protocols
Protocol 1: Single-Channel Recording of nAChR Activity in the Presence of this compound (Cell-Attached Configuration)
This protocol is designed to observe the effect of this compound on the kinetic properties of single nAChR channels in their near-native environment.
1. Cell Culture and Preparation:
-
Culture a suitable cell line (e.g., HEK293, CHO, or a muscle cell line like BC3H-1) expressing the nAChR subtype of interest.
-
Plate cells on glass coverslips at a low density to facilitate the formation of giga-ohm seals on individual cells.
-
Incubate for 24-48 hours post-transfection (if applicable) before recording.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Pipette (Internal) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH.
-
Agonist: Add a concentration of acetylcholine (ACh) to the pipette solution that elicits a low probability of channel opening (e.g., 1-10 µM), allowing for the clear resolution of single-channel events.
-
Antagonist: Prepare a series of pipette solutions containing a fixed concentration of ACh and varying concentrations of this compound bromide (e.g., 1 nM, 10 nM, 100 nM).
-
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 5-10 MΩ when filled with the pipette solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Apply a holding potential of -70 mV to the patch.
-
Record single-channel currents using a patch-clamp amplifier and appropriate data acquisition software. Acquire data for several minutes for each this compound concentration to ensure a sufficient number of events for kinetic analysis.
4. Data Analysis:
-
Idealize the single-channel recordings to create a record of channel open and closed events.
-
Construct amplitude histograms to determine the single-channel current amplitude and calculate the single-channel conductance.
-
Generate open and closed time distributions.
-
Analyze the effect of increasing this compound concentration on the frequency of channel openings and the distribution of closed times. For a competitive antagonist, expect to see a concentration-dependent increase in the duration of long closed times, with minimal change to the mean open time and single-channel conductance.
Protocol 2: Determining the Kinetics of this compound Binding using Outside-Out Patch Clamp
This protocol allows for the rapid application of agonist and antagonist to an excised patch of membrane, enabling the measurement of the association and dissociation rates of this compound.
1. Cell Culture and Preparation:
-
Follow the same procedure as in Protocol 1.
2. Solutions:
-
External (Perfusion) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Pipette (Internal) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH.
-
Agonist Solution: Prepare a high concentration of ACh (e.g., 100 µM to 1 mM) in the external solution.
-
Antagonist Solution: Prepare a range of this compound concentrations in the external solution.
3. Electrophysiological Recording:
-
Establish a whole-cell patch clamp configuration on a selected cell.
-
Gently retract the pipette from the cell to form an outside-out patch.
-
Position the patch in front of a rapid solution exchange system.
-
Hold the patch at a potential of -70 mV.
-
To measure the association rate (k_on) :
-
Perfuse the patch with the antagonist solution for a defined period.
-
Rapidly switch to a solution containing both the antagonist and the agonist.
-
Record the resulting macroscopic current. The rate of current decay will be related to the association rate of the antagonist.
-
-
To measure the dissociation rate (k_off) :
-
Equilibrate the patch in a solution containing both the agonist and antagonist.
-
Rapidly switch to a solution containing only the agonist.
-
Record the recovery of the current as the antagonist dissociates from the receptors. The rate of recovery will be related to the dissociation rate.
-
4. Data Analysis:
-
Fit the time course of the current inhibition and recovery to appropriate exponential functions to determine the observed association and dissociation rates.
-
Calculate the true association (k_on) and dissociation (k_off) rates from the observed rates and the known concentrations of agonist and antagonist.
-
The equilibrium dissociation constant (K_d) can be calculated as k_off / k_on.
Mandatory Visualizations
References
- 1. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-channel Cell-attached Patch-clamp Recording [jove.com]
- 3. Open channel and competitive block of nicotinic receptors by pancuronium and atracurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent pancuronium | PLOS One [journals.plos.org]
Application Notes and Protocols for Establishing a Stable Vecuronium Concentration in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and maintaining a stable concentration of Vecuronium bromide in cell culture media for in vitro research. This document outlines the chemical properties of this compound, protocols for solution preparation and stability assessment, and its mechanism of action with relevant signaling pathways.
Introduction to this compound Bromide in Cell Culture
This compound bromide is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][2] In a research context, it is a valuable tool for studying neuromuscular transmission, muscle physiology, and the effects of neuromuscular blockade at the cellular level. Achieving a stable and known concentration of this compound in cell culture is critical for obtaining reproducible and accurate experimental results, especially in long-term studies.[3]
Properties and Stability of this compound Bromide
This compound bromide is a monoquaternary aminosteroid (B1218566) available as a lyophilized powder for reconstitution.[2][4] Understanding its chemical properties and stability is fundamental to its effective use in cell culture.
Key Properties:
-
Solubility: this compound bromide is soluble in water and Dimethyl Sulfoxide (DMSO).[5]
-
Storage of Powder: The lyophilized powder should be stored at room temperature (15°C to 30°C or 59°F to 86°F) and protected from light.[6]
-
Reconstituted Solution: Once reconstituted, the stability of this compound bromide depends on the diluent and storage conditions. Solutions reconstituted with sterile water for injection should be used within 24 hours when stored under refrigeration.[4][6] Solutions in sterile water for injection have been found to be stable for at least 21 days at both room temperature (23-25°C) and refrigerated (3-5°C) when stored in polypropylene (B1209903) syringes.[7][8]
Factors Affecting Stability in Solution:
-
pH: this compound bromide is unstable in alkaline conditions and should not be mixed with alkaline solutions.[4][9]
-
Light: The compound is photosensitive, and exposure to light can lead to degradation.[9]
-
Temperature: While stable for extended periods at refrigerated and room temperatures in simple solutions, the complexity of cell culture media necessitates careful consideration of temperature effects on stability over long-term experiments.
-
Hydrolysis: this compound is susceptible to hydrolysis, particularly at the ester bonds, which can be influenced by pH and the presence of enzymes in serum-containing media.[10][11]
-
Oxidation: The molecule can be degraded by oxidizing agents.[9]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 637.75 g/mol | [12] |
| Solubility in DMSO | ≥ 2.08 mg/mL | [5] |
| Water Solubility | Soluble | [5] |
| Storage (Powder) | 15-30°C, protected from light | [6] |
| Stability in Sterile Water (1 mg/mL) | At least 21 days at 3-5°C and 23-25°C | [7][8] |
| Half-life in plasma (spontaneous desacetylation) | Approximately 120 minutes | [13] |
| Forced Degradation Condition | Degradation Observed | Reference |
| Acidic Hydrolysis (2M HCl) | Yes | [9] |
| Basic Hydrolysis (2M NaOH) | Yes | [9] |
| Oxidation (3% H2O2) | Yes | [9] |
| Photolysis (UV light at 254 nm) | Yes | [9] |
| Thermal (135°C) | Stable | [9] |
Experimental Protocols
Protocol for Preparation of this compound Bromide Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound bromide, which can be further diluted to the desired working concentration in cell culture media.
Materials:
-
This compound bromide lyophilized powder
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO) or sterile water for injection
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Bring the this compound bromide vial to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial.
-
Add the required volume of sterile DMSO or sterile water for injection to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent protein denaturation if working with serum-containing media.
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes. This minimizes freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Establishing and Maintaining this compound Concentration in Cell Culture
This protocol outlines the steps for treating cells with this compound and maintaining a stable concentration over the course of an experiment.
Materials:
-
Prepared this compound bromide stock solution
-
Pre-warmed complete cell culture medium
-
Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. Note: The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Add the calculated volume of this compound stock solution to the pre-warmed complete cell culture medium and mix gently by inversion. This is your working solution.
-
Remove the existing medium from the cell culture vessels.
-
Add the appropriate volume of the this compound-containing medium (working solution) to the cells.
-
For long-term experiments that require medium changes, it is crucial to replace the medium with freshly prepared this compound-containing medium at each change to maintain a consistent drug concentration.[14]
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2), ensuring the culture vessels are protected from direct light.
Protocol for Verifying this compound Concentration in Cell Culture Media by HPLC
This protocol provides a general workflow for quantifying the concentration of this compound in cell culture media samples using High-Performance Liquid Chromatography (HPLC). The specific parameters will need to be optimized based on the available HPLC system and column.
Materials:
-
HPLC system with a UV detector
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer like phosphate (B84403) buffer)[15][16]
-
This compound bromide standard of known concentration
-
Cell culture media samples containing this compound
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Collect a small aliquot of the this compound-containing cell culture medium at different time points during the experiment.
-
Centrifuge the samples to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the this compound bromide standard in fresh cell culture medium to create a standard curve.
-
-
HPLC Analysis:
-
Data Analysis:
-
Plot the peak area of the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of this compound in the experimental samples.
-
A decrease in concentration over time indicates instability in the cell culture medium under the experimental conditions.
-
Mechanism of Action and Signaling Pathways
This compound exerts its effect by competitively inhibiting the binding of acetylcholine (ACh) to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1] This blockade prevents the influx of sodium ions, thereby inhibiting muscle cell depolarization and subsequent contraction.[1]
Signaling Pathway Diagrams
Caption: this compound competitively blocks acetylcholine binding to nAChRs.
Caption: Workflow for assessing this compound stability in cell culture.
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Do the pharmacokinetics of this compound change during prolonged administration in critically ill patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. globalrph.com [globalrph.com]
- 7. Stability of this compound in sterile water for injection stored in polypropylene syringes for 21 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability indicating liquid chromatography method for the analysis of this compound bromide: study of the degradation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dc.etsu.edu [dc.etsu.edu]
- 11. Antagonism of this compound by one of its metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.pfizer.com [cdn.pfizer.com]
- 13. [Rate of in vitro degradation of this compound in plasma of patients with renal failure and pregnancy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability indicating liquid chromatography method for the analysis of this compound bromide: study of the degradation profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Method for In Vivo Assessment of Vecuronium Potency (ED50)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vecuronium bromide is a non-depolarizing neuromuscular blocking agent with an intermediate duration of action. It is frequently used in clinical and research settings to induce skeletal muscle relaxation. Accurate determination of its potency, expressed as the median effective dose (ED50), is crucial for preclinical and clinical studies. The ED50 is the dose of a drug that produces a 50% maximal response—in this case, a 50% reduction in neuromuscular function. This document provides a detailed protocol for determining the ED50 of this compound in vivo using common laboratory animal models.
Principle
The in vivo potency of this compound is assessed by quantifying the degree of neuromuscular blockade following its administration. This is typically achieved by electrically stimulating a peripheral motor nerve and measuring the resulting muscle contraction. A dose-response curve is then constructed by administering incremental doses of this compound and recording the corresponding depression of muscle twitch height. From this curve, the ED50 can be calculated. The most common method involves monitoring the twitch response of a specific muscle, such as the adductor pollicis or tibialis anterior, following stimulation of the corresponding nerve (e.g., ulnar or sciatic nerve).
Key Experimental Components
Animal Models
Commonly used animal models for assessing neuromuscular blocking agents include anesthetized cats, dogs, rhesus monkeys, and rats. The choice of species may depend on the specific research question and available resources.
Anesthesia
It is imperative that the animal is maintained under a stable plane of general anesthesia throughout the procedure, as neuromuscular blocking agents do not provide analgesia or sedation. Inhalational anesthetics such as isoflurane (B1672236) or sevoflurane (B116992), or intravenous anesthetics like propofol, are commonly used. The choice and depth of anesthesia can influence the potency of this compound, with volatile anesthetics generally potentiating its effects.
Neuromuscular Monitoring
The degree of neuromuscular blockade is quantified using a peripheral nerve stimulator and a force transducer or electromyography (EMG) system. The most common stimulation pattern is the Train-of-Four (TOF), which consists of four supramaximal stimuli delivered at a frequency of 2 Hz. The ratio of the fourth twitch height (T4) to the first twitch height (T1) is a sensitive measure of non-depolarizing neuromuscular blockade. Single twitch stimulation at a lower frequency (e.g., 0.1 Hz) is also used for constructing dose-response curves.
Quantitative Data Summary
| Species | Anesthetic Regimen | Dosing Method | ED50 (µg/kg) | ED95 (µg/kg) | Reference |
| Human | Neurolept Anesthesia | Single Bolus | 28 | - | [1] |
| Human | Neurolept Anesthesia | Cumulative Dose | 35.2 | - | [1] |
| Human | Halothane (B1672932) Anesthesia | Single Bolus | 25.7 | - | [1] |
| Human | Halothane Anesthesia | Cumulative Dose | 26.2 | - | [1] |
| Human | 60% N2O-Halothane | Single Bolus | 15.0 | - | [2] |
| Human | 60% N2O-Halothane | Cumulative Dose | 19.9 | - | [2] |
| Human | Ketamine Anesthesia | - | 30.5 | 45.6 | [3] |
| Human (Male) | Nitrous Oxide/Thiopentone/Fentanyl | Cumulative Dose | 23.9 | 55.7 | [4] |
| Human (Female) | Nitrous Oxide/Thiopentone/Fentanyl | Cumulative Dose | 18.4 | 39.8 | [4] |
| Human | Sevoflurane (15 min exposure) | Cumulative Dose | 16.8 | 40.9 | [5] |
| Human | Sevoflurane (30 min exposure) | Cumulative Dose | 10.6 | 26.2 | [5] |
| Dog | - | - | Doses of 60-200 µg/kg have been shown to produce neuromuscular blockade. | - | [6] |
| Rat | Halothane or Isoflurane | Single Bolus | A dose of 1.0 mg/kg was used to induce complete neuromuscular blockade. | - | [7] |
Experimental Protocol: Determination of this compound ED50 in the Rat
This protocol describes the determination of this compound ED50 in an anesthetized rat model using sciatic nerve stimulation and measurement of tibialis anterior muscle contraction.
Materials and Reagents
-
This compound bromide for injection
-
Saline solution (0.9% NaCl) for dilution
-
Anesthetic agent (e.g., Isoflurane, Propofol)
-
Urethane or other suitable long-acting anesthetic
-
Surgical instruments for dissection
-
Peripheral nerve stimulator
-
Force-displacement transducer
-
Amplifier and data acquisition system
-
Heating pad to maintain body temperature
-
Tracheal tube for ventilation (if required)
-
Intravenous catheter
Animal Preparation
-
Anesthetize the rat using an appropriate anesthetic protocol (e.g., induction with isoflurane, followed by maintenance with a continuous intravenous infusion of a propofol/ketamine mixture or a long-acting anesthetic like urethane).
-
Ensure a stable plane of anesthesia is achieved before administering any neuromuscular blocking agent. The absence of a withdrawal reflex to a noxious stimulus (e.g., toe pinch) should be confirmed.
-
Place the animal on a heating pad to maintain core body temperature at 37°C.
-
If not using a spontaneously breathing preparation, perform a tracheotomy and mechanically ventilate the animal.
-
Isolate the sciatic nerve in one of the hind limbs through a small incision.
-
Place stimulating electrodes around the isolated sciatic nerve.
-
Isolate the tendon of the tibialis anterior muscle and attach it to a force-displacement transducer.
-
Adjust the initial tension on the muscle to a predetermined optimal level (e.g., 10 g).
Experimental Procedure
-
Baseline Measurement:
-
Set the peripheral nerve stimulator to deliver supramaximal single twitch stimuli at a frequency of 0.1 Hz (1 twitch every 10 seconds).
-
Record the baseline twitch height for a stable period (e.g., 10-15 minutes).
-
-
Dose-Response Curve Construction (Single Bolus Method):
-
Divide the animals into several groups, with each group receiving a different single intravenous bolus dose of this compound.
-
A suggested dose range for this compound in rats, based on literature, could start from low doses and increase logarithmically (e.g., 30, 100, 300 µg/kg).
-
Administer the assigned dose of this compound intravenously.
-
Record the muscle twitch height continuously until the maximal depression is observed and recovery begins.
-
Calculate the percentage of twitch depression for each animal at the point of maximal effect.
-
-
Data Analysis:
-
For each dose group, calculate the mean percentage of twitch depression.
-
Plot the mean percentage of twitch depression against the logarithm of the this compound dose.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).
-
From the fitted curve, determine the dose of this compound that produces a 50% depression of the twitch height. This is the ED50.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the in vivo determination of this compound ED50.
Caption: Experimental workflow for determining this compound ED50 in vivo.
References
- 1. Dose-response curves for this compound during halothane and neurolept anaesthesia: single bolus versus cumulative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potency determination for this compound (ORG NC45): comparison of cumulative and single-dose techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response relationships and neuromuscular blocking effects of this compound pancuronium during ketamine anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response curve and time-course of effect of this compound in male and female patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Duration of exposure to sevoflurane affects dose-response relationship of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuromuscular blocking action of this compound in the dog and its reversal by neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of neuromuscular blockade with this compound on hemodynamic responses to noxious stimuli in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Vecuronium in Synaptic Transmission and Plasticity Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vecuronium bromide is a non-depolarizing neuromuscular blocking agent widely utilized in clinical anesthesia and scientific research.[1][2][3][4] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the postsynaptic membrane of the neuromuscular junction (NMJ).[3][5][6] By binding to these receptors, this compound prevents acetylcholine (ACh) from initiating the end-plate potential required for muscle contraction, leading to flaccid paralysis.[1][7] This specific action makes this compound an invaluable tool for a range of neurophysiological studies, from characterizing the fundamental properties of synaptic transmission at the NMJ to isolating central nervous system activity from peripheral motor output in studies of synaptic plasticity.
This document provides detailed application notes on its use, quantitative data on its pharmacological properties, and step-by-step protocols for key experimental paradigms.
Application Notes
This compound's utility in research stems from its potent and specific blockade of neuromuscular transmission.
-
Dissecting Presynaptic vs. Postsynaptic Mechanisms at the NMJ: this compound primarily acts postsynaptically by competitively inhibiting nAChRs.[1][7] This allows researchers to investigate presynaptic functions, such as neurotransmitter release, in isolation. By blocking the postsynaptic response, changes in ACh release (quantal content) can be studied more directly.[8] However, some evidence suggests that this compound may also have prejunctional effects, potentially reducing the release of acetylcholine from the motor nerve terminal, particularly during high-frequency stimulation.[2][9][10][11] This dual action, while complex, can be exploited to investigate the feedback mechanisms governing neurotransmitter release.[11][12]
-
Characterizing Nicotinic Acetylcholine Receptor (nAChR) Pharmacology: As a specific antagonist, this compound is used to characterize the pharmacology of different muscle-type nAChR isoforms (e.g., fetal vs. adult subtypes).[13][14] By expressing specific receptor subunits in systems like Xenopus laevis oocytes, researchers can use this compound to determine the binding affinities and kinetics of various nAChR subtypes, aiding in the development of more selective neuromuscular blocking drugs.[13]
-
Isolating Central Nervous System (CNS) Activity in Motor Plasticity Studies: In studies of motor learning and cortical plasticity, it is often necessary to disentangle central motor commands from sensory feedback generated by muscle movement. This compound-induced paralysis eliminates peripheral muscle contractions, allowing for the direct measurement of central neuronal activity (e.g., via electroencephalography or intracortical recordings) in response to motor tasks or stimulation protocols without confounding peripheral feedback.[15] This is crucial for accurately mapping the central components of synaptic plasticity that underlie learning and memory.
-
In Vitro Modeling of Neuromuscular Diseases: Isolated nerve-muscle preparations treated with this compound serve as powerful models to study neuromuscular diseases and to screen for therapeutic compounds. The predictable and reversible block produced by this compound allows for the creation of controlled conditions of neuromuscular failure, against which the efficacy of potential reversal agents or therapies can be tested.[4][8]
Quantitative Data Presentation
The following tables summarize key quantitative parameters of this compound's action from various experimental models.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Receptor/Preparation | Species | Reference(s) |
|---|---|---|---|---|
| IC₅₀ | ~9.9 nM | Nicotinic Acetylcholine Receptor (nAChR) | Not Specified | [16] |
| IC₅₀ | 1-2 nM | Muscle-type nAChR (fetal & adult) | Xenopus oocyte | [13] |
| IC₅₀ | ~50 µM | L-type Calcium Channels (vascular smooth muscle) | Rat | [17] |
| ED₅₀ | 5.89 x 10⁻⁶ M | Phrenic Nerve-Hemidiaphragm | Rat | [18] |
| ED₅₀ | 30.5 µg/kg | In vivo (during ketamine anesthesia) | Human | [19] |
| ED₉₅ | 45.6 µg/kg | In vivo (during ketamine anesthesia) | Human |[19] |
Table 2: Pharmacodynamic Properties of this compound in Humans
| Parameter | Dose | Anesthesia | Value | Reference(s) |
|---|---|---|---|---|
| Onset Time | 0.1 mg/kg | Balanced | 172 seconds | [20] |
| 0.2 mg/kg | Balanced | 138 seconds | [20] | |
| 0.3 mg/kg | Balanced | 106 seconds | [20] | |
| Clinical Duration | 0.1 mg/kg | Balanced | 43 minutes | [20] |
| (to 25% recovery) | 0.08-0.1 mg/kg | Balanced | 25-40 minutes | [21] |
| 73 µg/kg | Ketamine | 22.2 minutes | [19] | |
| Time to 95% Recovery | 0.08-0.1 mg/kg | Balanced | 45-65 minutes | [21] |
| Recovery Index | 0.057 mg/kg | Halothane (B1672932) | 11.8 minutes | [22] |
| (25% to 75% recovery) | | | | |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competitive antagonism of the nAChR by this compound.
Caption: Workflow for electrophysiological analysis of this compound.
Caption: Using this compound to isolate central nervous system effects.
Experimental Protocols
Protocol 1: Characterizing this compound's Effect on an In Vitro Nerve-Muscle Preparation
This protocol is adapted for studying the inhibitory effects of this compound on the rat phrenic nerve-hemidiaphragm preparation, a classic model for NMJ research.[10][11][18]
1. Materials and Reagents:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g).
-
Physiological Saline Solution (Krebs-Ringer solution): (in mM) 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, and 11 Glucose. The solution must be continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of ~7.4.
-
This compound Bromide Stock Solution: Prepare a 1 mM stock solution in deionized water. Serially dilute to desired concentrations in physiological saline just before use.
-
Equipment: Organ bath (10-20 mL capacity) with temperature control (37°C), isometric force transducer, amplifier, data acquisition system, supramaximal nerve stimulator, and dissecting tools.
2. Procedure:
-
Tissue Dissection: Humanely euthanize the rat according to institutional guidelines. Quickly dissect the phrenic nerve-hemidiaphragm preparation and immediately place it in cooled, oxygenated physiological saline.
-
Mounting: Mount the hemidiaphragm in the organ bath containing oxygenated saline maintained at 37°C. Attach the central tendon to a fixed hook and the rib cage portion to the isometric force transducer. Place the phrenic nerve on a bipolar platinum stimulating electrode.
-
Equilibration: Allow the preparation to equilibrate for at least 30-60 minutes under a resting tension of ~1g. During this time, replace the bath solution every 15 minutes.
-
Baseline Recording: Set the stimulator to deliver supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration) at a low frequency (e.g., 0.1 Hz) to elicit single twitch contractions. Record stable baseline twitch amplitudes for 10-15 minutes.
-
This compound Application:
-
Add this compound to the organ bath in a cumulative, concentration-dependent manner. Start with a low concentration (e.g., 10 nM).
-
Allow the effect of each concentration to reach a steady-state (typically 10-15 minutes) before adding the next, higher concentration.
-
Continue until a near-complete block of the twitch response is observed.
-
-
Washout: After achieving maximal block, thoroughly wash the preparation by replacing the bath solution with fresh, drug-free saline every 5-10 minutes until the twitch response returns to baseline levels.
-
Data Analysis:
-
Measure the peak twitch tension at each this compound concentration.
-
Express the data as a percentage of the baseline twitch amplitude.
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the ED₅₀ (the concentration of this compound that produces 50% inhibition of the twitch response) using a non-linear regression analysis (e.g., a four-parameter logistic fit).
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Analysis in Xenopus Oocytes
This protocol is adapted for studying the inhibitory effects of this compound on nAChRs expressed in Xenopus oocytes.[2][13]
1. Materials and Reagents:
-
Oocytes: Stage V-VI oocytes from Xenopus laevis.
-
cRNA: High-quality cRNA encoding the subunits of the nAChR of interest (e.g., fetal or adult muscle subtypes).
-
Injection Buffer: Nuclease-free water.
-
Recording Solution (Barth's Saline): (in mM) 88 NaCl, 1 KCl, 2.4 NaHCO₃, 0.82 MgSO₄, 0.33 Ca(NO₃)₂, 0.41 CaCl₂, 10 HEPES, pH 7.4.
-
Agonist and Antagonist Solutions: Prepare stock solutions of acetylcholine (ACh) and this compound in Barth's saline.
-
Equipment: Microinjection setup, two-electrode voltage clamp amplifier, data acquisition system, perfusion system, and microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).
2. Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes using standard procedures (e.g., collagenase treatment).
-
Using a nanoinjector, inject each oocyte with ~50 nL of cRNA solution containing the desired nAChR subunits.
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Barth's saline.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
-
Baseline Agonist Response:
-
Perfuse the oocyte with a concentration of ACh that elicits a submaximal response (e.g., the EC₂₀, typically 1-10 µM).
-
Record the peak inward current elicited by the ACh application. Wash with Barth's saline until the current returns to baseline. Repeat several times to ensure a stable response.
-
-
This compound Application:
-
Pre-incubate the oocyte with a specific concentration of this compound for 1-2 minutes.
-
While still in the presence of this compound, co-apply the same concentration of ACh used for the baseline reading.
-
Record the inhibited peak inward current.
-
Wash thoroughly with Barth's saline.
-
Repeat this process for a range of this compound concentrations to establish a dose-response relationship.
-
-
Data Analysis:
-
Measure the peak current for each condition.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control ACh response.
-
Plot the percent inhibition against the log of the this compound concentration.
-
Calculate the IC₅₀ (the concentration of this compound that causes 50% inhibition of the ACh-evoked current) by fitting the data to an appropriate sigmoidal dose-response equation.
-
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What is this compound Bromide used for? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C34H57N2O4+ | CID 39765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacology of this compound | Pharmacology Mentor [pharmacologymentor.com]
- 7. Neuromuscular Blocking Agents | Anesthesia Key [aneskey.com]
- 8. Relative contribution of pre- and post-synaptic effects to the neostigmine-induced recovery of neuromuscular transmission blocked by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. This compound suppresses transmission at the rat phrenic neuromuscular junction by inhibiting presynaptic L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of rocuronium and this compound on initial rundown of endplate potentials in the isolated phrenic nerve diaphragm preparation of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prejunctional effects of this compound in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Additive inhibition of nicotinic acetylcholine receptors by corticosteroids and the neuromuscular blocking drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The actions of muscle relaxants at nicotinic acetylcholine receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound-induced neuromuscular blockade on cortical motor evoked potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound bromide, Competitive nicotinic acetylcholine receptor antagonist (CAS 50700-72-6) | Abcam [abcam.com]
- 17. In-vitro smooth muscle relaxant activity of a series of this compound analogues in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interactions of this compound and atracurium in an in vitro nerve-muscle preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dose-response relationships and neuromuscular blocking effects of this compound pancuronium during ketamine anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacodynamic effects of this compound: a dose response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
- 22. Neuromuscular blocking effects of this compound and pancuronium during halothane anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Infusion of Vecuronium in Animal ICU Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the long-term infusion of vecuronium in animal intensive care unit (ICU) models. This document is intended to guide researchers in establishing and maintaining a safe and effective neuromuscular blockade for various experimental purposes, such as facilitating mechanical ventilation, preventing shivering during therapeutic hypothermia, or studying the effects of prolonged muscle paralysis.
Introduction
This compound bromide is a non-depolarizing neuromuscular blocking agent with an intermediate duration of action.[1][2] It is commonly used in clinical and research settings to induce skeletal muscle relaxation. In animal ICU models, long-term infusion of this compound is a critical component of many studies. However, its use requires meticulous attention to anesthetic depth, physiological monitoring, and potential side effects to ensure animal welfare and the integrity of experimental data.[3]
The primary mechanism of action for this compound is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction, which prevents acetylcholine-induced depolarization and subsequent muscle contraction.[2]
Quantitative Data Summary
The following table summarizes key pharmacokinetic and pharmacodynamic parameters of this compound from preclinical studies. It is important to note that these values can vary depending on the animal species, anesthetic regimen, and underlying physiological conditions.
| Parameter | Animal Model | Value | Reference |
| Pharmacokinetics | |||
| Elimination Half-Life | Humans | 71 +/- 20 min | [4] |
| Plasma Clearance | Humans | 5.2 +/- 0.7 ml/kg/min | [4] |
| Plasma Clearance (Sepsis) | Rats | Decreased to 68% of control | [5] |
| Pharmacodynamics | |||
| Onset of Action | General | 2-3 minutes | [2] |
| Duration of Action (single bolus) | General | 20-40 minutes | [2] |
| Infusion Rate for 90% Blockade (with Fentanyl) | Humans | 0.92 +/- 0.37 µg/kg/min | [6] |
| Infusion Rate for 90% Blockade (with Isoflurane) | Humans | 0.30 +/- 0.13 µg/kg/min | [6] |
| Average Infusion Rate for 90% Blockade | Humans (ICU) | 0.103 mg/kg/h | [7] |
Experimental Protocols
Anesthetic Management
It is imperative that a surgical plane of anesthesia is established and maintained throughout the period of neuromuscular blockade.[3][8] Since motor reflexes are absent, anesthetic depth must be monitored through autonomic nervous system responses.
Protocol:
-
Induction: Induce anesthesia using an appropriate agent for the species (e.g., isoflurane, sevoflurane, or an injectable anesthetic cocktail).
-
Intubation and Ventilation: Intubate the animal and initiate mechanical ventilation. Ventilator settings should be adjusted based on capnography (end-tidal CO2) and pulse oximetry (SpO2) to maintain physiological norms.
-
Maintenance of Anesthesia: Maintain anesthesia with an inhalant anesthetic or a continuous intravenous infusion of an anesthetic agent.
-
Analgesia: Administer appropriate analgesics to manage any potential pain from surgical procedures or underlying conditions.
This compound Infusion Protocol
Materials:
-
This compound bromide for injection (lyophilized powder)
-
Sterile diluent (e.g., 0.9% Sodium Chloride)[9]
-
Syringe pump
-
Intravenous catheter
Preparation of Infusion:
-
Reconstitute the this compound powder with the appropriate volume of sterile diluent to achieve a known concentration (e.g., 1 mg/mL).[10]
-
Further dilute the reconstituted this compound in a larger volume of compatible intravenous fluid (e.g., 0.9% Sodium Chloride, 5% Dextrose) to the final desired concentration for infusion.[9][11]
Administration:
-
Loading Dose: Administer an initial intravenous bolus dose of 0.08 to 0.1 mg/kg.[1][7][9][12]
-
Continuous Infusion: Approximately 20-40 minutes after the loading dose, or upon early evidence of spontaneous recovery from the bolus dose, initiate a continuous intravenous infusion.[9][11]
-
Starting Infusion Rate: A suggested starting rate is 1 mcg/kg/minute (0.06 mg/kg/hour).[9][11]
-
Dose Titration: Adjust the infusion rate based on the level of neuromuscular blockade as assessed by a peripheral nerve stimulator to maintain the desired level of paralysis (typically 1-2 twitches on a Train-of-Four stimulation).[7]
-
Monitoring of Neuromuscular Blockade
Continuous monitoring is crucial to ensure the appropriate level of neuromuscular blockade and to prevent overdose.[1]
Protocol using a Peripheral Nerve Stimulator (Train-of-Four - TOF):
-
Place two electrodes over a peripheral nerve (e.g., the ulnar nerve in larger animals or the sciatic nerve in rodents).
-
Deliver a series of four supramaximal electrical stimuli (the Train-of-Four).
-
Observe the corresponding muscle twitches. The goal is typically to maintain one or two twitches out of the four, indicating an adequate level of surgical paralysis.[7]
-
Adjust the this compound infusion rate based on the TOF response.
Physiological Monitoring
During long-term this compound infusion, it is essential to continuously monitor key physiological parameters as indicators of anesthetic depth and animal well-being.[3][8]
Parameters to Monitor:
-
Cardiovascular: Heart rate, blood pressure (mean arterial pressure), and electrocardiogram (ECG). Sudden changes can indicate inadequate anesthesia or analgesia.[3]
-
Respiratory: End-tidal CO2 (capnography), oxygen saturation (pulse oximetry), and respiratory rate (if the animal is not fully controlled by the ventilator).
-
Thermoregulation: Core body temperature should be monitored and maintained within the normal physiological range for the species.
Recovery and Reversal
Protocol:
-
Discontinuation of Infusion: Terminate the this compound infusion.
-
Spontaneous Recovery: Allow for spontaneous recovery of neuromuscular function. The time to recovery will depend on the duration and dose of the infusion, as well as the animal's metabolic and excretory function.
-
Pharmacological Reversal (Optional): If rapid reversal is required, an acetylcholinesterase inhibitor such as neostigmine (B1678181) (0.04 mg/kg, IV) can be administered. It is recommended to co-administer an anticholinergic agent like atropine (B194438) or glycopyrrolate (B1671915) to counteract the muscarinic side effects of neostigmine.[13]
-
Extubation: Do not extubate the animal until there is clear evidence of complete recovery of neuromuscular function, including the ability to breathe spontaneously and protect the airway.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its long-term infusion.
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Experimental workflow for long-term this compound infusion.
Potential Complications and Considerations
-
Prolonged Paralysis: Long-term use of this compound can lead to prolonged paralysis and skeletal muscle weakness, even after discontinuation of the drug.[1][14]
-
Inadequate Anesthesia: The most critical risk is the potential for an animal to be awake and paralyzed but unable to move. Meticulous monitoring of autonomic signs is essential to prevent this.[3]
-
Drug Interactions: The effects of this compound can be potentiated by certain antibiotics (e.g., aminoglycosides) and inhalant anesthetics.[1][6][13]
-
Hepatic and Renal Impairment: Animals with compromised liver or kidney function may have prolonged clearance of this compound, necessitating dose adjustments.[10]
By adhering to these detailed protocols and maintaining vigilant monitoring, researchers can safely and effectively utilize long-term this compound infusion in animal ICU models to achieve their experimental objectives while upholding the highest standards of animal welfare.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Article - Standard on Monitoring Anim... [policies.unc.edu]
- 4. Pharmacokinetics and pharmacodynamics of this compound (ORG NC45) and pancuronium in anesthetized humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of this compound in rats with systemic inflammatory response syndrome: treatment with NG-monomethyl-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous infusion of this compound: the effect of anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound infusions for prolonged muscle relaxation in the intensive care unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. drugs.com [drugs.com]
- 10. anmfonline.org [anmfonline.org]
- 11. globalrph.com [globalrph.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 14. drugs.com [drugs.com]
Application Notes and Protocols for the Quantification of Vecuronium in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of vecuronium in various biological matrices using High-Performance Liquid Chromatography (HPLC). The methods described herein are compiled from validated scientific literature and are intended to guide researchers in establishing robust and reliable analytical procedures for pharmacokinetic, toxicological, and clinical studies.
Introduction
This compound bromide is a non-depolarizing neuromuscular blocking agent commonly used in clinical practice to induce skeletal muscle relaxation during surgery and mechanical ventilation.[1] Accurate and sensitive quantification of this compound in biological samples such as plasma, blood, and urine is crucial for understanding its pharmacokinetic profile, ensuring patient safety, and for forensic investigations. This document outlines various HPLC-based methods coupled with different detection techniques, including UV, electrochemical, fluorescence, and mass spectrometry, to meet diverse analytical needs.
Data Presentation: Comparison of HPLC Methods
The following tables summarize the key quantitative parameters of different HPLC methods for this compound analysis, allowing for a direct comparison of their performance characteristics.
Table 1: HPLC Methods with UV, Electrochemical, and Fluorescence Detection
| Parameter | HPLC-UV/Electrochemical[2] | HPLC-Fluorescence[3] | RP-LC-UV[4] |
| Biological Matrix | Blood | Plasma, Urine, Bile, Tissue Homogenates | Drug Substance/Product |
| Sample Preparation | Liquid-Liquid Extraction | Solid-Phase Extraction (C18) | Direct Injection (after dilution) |
| Internal Standard | Tubocurarine | Not Specified | Not Applicable |
| Linearity Range | 25 - 500 ng/mL | Not Specified | 10 - 120 µg/mL |
| Limit of Detection (LOD) | 3 ng/mL | ca. 5 ng/mL | 2.67 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 8.10 µg/mL |
| Detection Method | UV and Electrochemical | Post-column ion-pair extraction with fluorimetric detection | UV at 210 nm |
Table 2: HPLC Methods with Mass Spectrometry (LC-MS) Detection
| Parameter | LC-ESI-MS[5] | LC-ESI-MS[6][7] | LC-MS[8] |
| Biological Matrix | Blood, Tissue | Human Serum | Serum, Urine, Whole Blood |
| Sample Preparation | Solid-Phase Extraction | Solid-Phase Extraction (Weak Cation Exchange) | Protein Precipitation |
| Internal Standard | Pancuronium | Not Specified | Ambenonium |
| Linearity Range | 0.01 - 1.00 mg/L | 0.25 - 50.0 ng/mL | LOQ - 2000 µg/L |
| Limit of Detection (LOD) | 0.005 mg/L | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.010 mg/L | Not Specified | 10 µg/L (serum) |
| Detection Method | Electrospray Ionization MS (ESI-MS) | Electrospray Ionization MS (ESI-MS) | Electrospray-Mass Spectrometry |
Experimental Protocols
This section provides detailed, step-by-step protocols for three common methods of this compound quantification in biological samples.
Protocol 1: HPLC with Electrochemical Detection in Blood
This method is suitable for pharmacokinetic studies requiring high sensitivity.[2]
1. Sample Preparation: Liquid-Liquid Extraction
- To 1 mL of whole blood, add the internal standard, tubocurarine.
- Acidify the sample.
- Perform a one-step liquid-liquid extraction using an appropriate organic solvent.
- Evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions
- Column: (Details should be specified based on the original literature, e.g., C18, 5 µm, 4.6 x 250 mm)
- Mobile Phase: (Details should be specified, e.g., Acetonitrile (B52724):Phosphate (B84403) Buffer, pH X.X, in a specific ratio)
- Flow Rate: 1.0 mL/min
- Temperature: Ambient
- Injection Volume: 20 µL
3. Electrochemical Detection
- Detector: Electrochemical detector with Ag/AgCl electrodes.
- Working Electrodes: Set W1 at +0.65 V and W2 at +1.05 V.[2]
4. Quantification
- Construct a calibration curve by plotting the peak area ratios of this compound to the internal standard against the concentration of this compound standards.
- Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: LC-ESI-MS for this compound and its Metabolite in Blood and Tissue
This method is highly selective and sensitive, making it suitable for forensic and metabolic studies.[5]
1. Sample Preparation: Solid-Phase Extraction (SPE)
- To 1 mL of blood, urine, or 1 g of tissue homogenate, add 1 mL of 0.8 M phosphate buffer (pH 5.4).
- Add the internal standard, pancuronium, to a final concentration of 100 ng/mL.
- Vortex the samples at 3000 rpm for 10 minutes.
- Condition a weak cation exchange SPE cartridge (e.g., CUCCX1) with 3 mL of methanol (B129727), 3 mL of deionized water, and 1 mL of 0.1 M phosphate buffer (pH 7.2).[5][6]
- Apply the sample to the conditioned cartridge.
- Wash the cartridge with 2 mL of 0.1 M phosphate buffer (pH 7.2), 2 mL of 2:1 methanol/0.1 M phosphate buffer (pH 7.2), and 2 mL of methanol.[5]
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analytes with 3 mL of methanol containing 1% HCl.
- Evaporate the eluates under nitrogen at 45°C.
- Reconstitute the residue in 50 µL of 1:1 0.1% formic acid and acetonitrile.
2. LC-MS Conditions
- Column: Gemini 5-µm C18 column.[5]
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[5]
- Gradient Program: Start with 15% B, increase to 70% B over 9 minutes.
- Flow Rate: 0.700 mL/min.[5]
- Injection Volume: 10 µL.[6]
3. Mass Spectrometry Detection
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Monitoring Mode: Selected Ion Monitoring (SIM).
- (Specific m/z values for this compound, its metabolites, and the internal standard should be monitored).
4. Quantification
- Generate a calibration curve using the peak area response of this compound standards.
- Quantify this compound and its metabolites in the samples against the calibration curve.
Protocol 3: LC-MS with Protein Precipitation for High-Throughput Analysis
This method offers a simpler and faster sample preparation, suitable for screening purposes.[8]
1. Sample Preparation: Protein Precipitation
- To 500 µL of biofluid (serum, whole blood, or urine), add 20 µL of 0.5 M H₂SO₄ to acidify the sample.
- Add 1 mL of acetonitrile containing the internal standard (ambenonium).
- Vortex vigorously to precipitate proteins.
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for LC-MS analysis.
2. LC-MS Conditions
- Column: X-TERRA™ column.[8]
- Mobile Phase: A gradient of acetonitrile in 2mM ammonium (B1175870) formate (B1220265) (pH 3).[8]
- (A specific gradient program should be developed and validated).
- Flow Rate: (Typically 0.2-0.5 mL/min for LC-MS applications).
- Injection Volume: 5-10 µL.
3. Mass Spectrometry Detection
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Monitoring Mode: Selected Ion Monitoring (SIM), targeting one quantitation ion and one confirmation ion per compound.[8]
4. Quantification
- Create a calibration curve by plotting the peak area of this compound against its concentration.
- Calculate the concentration of this compound in the unknown samples.
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
References
- 1. HPLC Method for Determination of this compound on Primesep SB Column | SIELC Technologies [sielc.com]
- 2. Determination of this compound in blood by HPLC with UV and electrochemical detection: a pilot study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of this compound in plasma using solid-phase extraction, high-performance liquid chromatography and post-column ion-pair extraction with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability indicating liquid chromatography method for the analysis of this compound bromide: study of the degradation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. square.umin.ac.jp [square.umin.ac.jp]
- 7. Simultaneous determination of pancuronium, this compound and their related compounds using LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and quantitation of six non-depolarizing neuromuscular blocking agents by LC-MS in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vecuronium Solution Stability and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of vecuronium solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for unreconstituted this compound Bromide powder?
A1: Unreconstituted this compound Bromide for Injection should be stored as a dry powder at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[1][2] It is crucial to protect the lyophilized powder from light.[1][3]
Q2: How should I reconstitute this compound Bromide powder for experimental use?
A2: this compound Bromide powder should be reconstituted with a compatible diluent to a standard concentration, often 1 mg/mL.[4][5] Compatible diluents include:
-
Bacteriostatic Water for Injection (Note: not for use in newborns due to benzyl (B1604629) alcohol content)[2][6]
Q3: What is the stability of the reconstituted this compound solution?
A3: The stability of the reconstituted solution depends on the diluent used and the storage temperature.
-
With Bacteriostatic Water for Injection: The solution is stable for up to 5 days when stored at room temperature or under refrigeration.[2][6][8]
-
With other compatible diluents (e.g., Sterile Water for Injection, 0.9% NaCl): The solution should be refrigerated and used within 24 hours as it does not contain a preservative.[4][6][7]
-
Extended Stability Study: One study demonstrated that a 1 mg/mL solution of this compound bromide in preservative-free sterile water for injection was stable for at least 21 days when stored in polypropylene (B1209903) syringes at either 23-25°C or 3-5°C.[9]
Q4: What is the optimal pH for a this compound solution?
A4: The reconstituted solution of this compound Bromide for Injection has an acidic pH, typically between 3.5 and 4.5.[2][7] It is important to avoid mixing this compound solutions with alkaline solutions (e.g., barbiturates) as this can lead to precipitation and degradation of the compound.[2][7]
Q5: What are the known degradation products of this compound?
A5: this compound bromide can undergo hydrolysis to form active metabolites. The primary degradation products are 3-desacetyl this compound, 17-desacetyl this compound, and 3,17-desacetyl this compound.[10] Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, oxidative, photolytic, and thermal stress conditions.[11][12][13]
Stability Data Summary
The following table summarizes the stability of reconstituted this compound bromide solutions under different storage conditions.
| Diluent | Concentration | Storage Temperature | Container | Duration of Stability |
| Bacteriostatic Water for Injection | 1 mg/mL | Room Temperature or Refrigerated | Vial | Up to 5 days[2][6][8] |
| Sterile Water for Injection | 1 mg/mL | Refrigerated (2-8°C) | Vial | Up to 24 hours[4][6][7] |
| 0.9% Sodium Chloride Injection | Not Specified | Refrigerated (2-8°C) | Not Specified | Up to 24 hours[6] |
| 5% Dextrose Injection | Not Specified | Refrigerated (2-8°C) | Not Specified | Up to 24 hours[6] |
| Lactated Ringer's Injection | Not Specified | Refrigerated (2-8°C) | Not Specified | Up to 24 hours[6] |
| Preservative-Free Sterile Water for Injection | 1 mg/mL | 23-25°C or 3-5°C | Polypropylene Syringe | At least 21 days[9] |
Troubleshooting Guide
Issue: Unexpected loss of potency in my this compound solution.
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify that the reconstituted solution has been stored at the correct temperature as specified in the stability data table. Avoid freezing. |
| Expired Solution | Check the reconstitution date and time. Ensure the solution is within its recommended use-by period based on the diluent used. |
| Light Exposure | Store both the lyophilized powder and the reconstituted solution protected from light.[1][3] |
| Incorrect pH | Ensure the solution has not been mixed with or contaminated by alkaline solutions. The pH of the solution should be acidic (3.5-4.5).[2][7] |
| Contamination | Visually inspect the solution for any particulate matter or discoloration before use.[4][14] Discard if any is observed. |
Issue: Precipitation or cloudiness observed in the this compound solution.
| Possible Cause | Troubleshooting Steps |
| Mixing with an Incompatible (Alkaline) Solution | This compound is known to be incompatible with alkaline solutions.[2] Do not mix with solutions such as thiopental. Ensure separate IV lines or syringes are used. |
| Concentration Effects | While less common, high concentrations in certain buffers could potentially lead to precipitation. Ensure you are using a recommended diluent and concentration. |
| Contamination | Particulate matter from the vial stopper or environmental contamination can occur. Use aseptic technique during reconstitution. |
Experimental Protocols
Protocol: Stability Testing of this compound Solution using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of a this compound solution. Specific parameters may need to be optimized based on the available equipment and reagents.
1. Preparation of Standard and Sample Solutions:
- Standard Stock Solution: Accurately weigh and dissolve this compound Bromide reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-120 µg/mL).[12]
- Sample Solution: Prepare your experimental this compound solution at the desired concentration in the chosen diluent.
2. HPLC System and Conditions:
- Column: A reversed-phase column, such as a Tracer Extrasil CN (150 x 4.6mm; 5µm), can be used.[11][12]
- Mobile Phase: A common mobile phase is a mixture of O-phosphoric acid (pH 6; 0.05M) and acetonitrile (B52724) (50:50 v/v).[11][12] The mobile phase should be filtered and degassed.
- Flow Rate: A typical flow rate is 1 mL/min.[13]
- Detection: UV detection at 210 nm is suitable for this compound.[11][12]
- Injection Volume: 20 µL.
- Column Temperature: Maintain at 25°C.[13]
3. Analysis:
- Inject the working standard solutions to establish a calibration curve.
- Inject the sample solution at specified time points (e.g., 0, 24, 48 hours, etc.) throughout the stability study.
- Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
4. Data Interpretation:
- Calculate the concentration of this compound in the sample at each time point using the calibration curve.
- Express the stability as the percentage of the initial concentration remaining over time.
- The presence and growth of degradation product peaks should be noted and, if possible, identified using techniques like mass spectrometry (MS).[11]
Visualizations
Caption: Chemical degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound solution issues.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. globalrph.com [globalrph.com]
- 5. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound Bromide for Injection(For Intravenous Use) [dailymed.nlm.nih.gov]
- 9. Stability of this compound in sterile water for injection stored in polypropylene syringes for 21 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of this compound by one of its metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability indicating liquid chromatography method for the analysis of this compound bromide: study of the degradation profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability indicating liquid chromatography method for the analysis of this compound bromide: study of the degradation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labeling.pfizer.com [labeling.pfizer.com]
Technical Support Center: Overcoming Vecuronium Tachyphylaxis in Prolonged Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Vecuronium in prolonged experimental settings, with a focus on overcoming tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of this compound administration?
A1: Tachyphylaxis is a phenomenon where the response to a drug diminishes over time with repeated or continuous administration. In the case of this compound, a non-depolarizing neuromuscular blocking agent, tachyphylaxis manifests as a decreased effectiveness of the drug, requiring progressively higher doses to achieve the same level of neuromuscular blockade.[1] This is a significant concern in prolonged experiments where a consistent level of muscle relaxation is crucial.
Q2: What is the primary mechanism behind this compound tachyphylaxis?
A2: The principal mechanism underlying tachyphylaxis to non-depolarizing neuromuscular blocking agents like this compound is the upregulation of acetylcholine (B1216132) receptors (AChRs) at the neuromuscular junction.[1][2] Prolonged blockade of these receptors leads to a compensatory increase in their number on the muscle fiber membrane.[2] This increase in available receptors means that a higher concentration of this compound is required to competitively block a sufficient number of them to maintain muscle paralysis.
Q3: How can I detect the onset of tachyphylaxis during my experiment?
A3: The most reliable method for detecting the onset of tachyphylaxis is through continuous monitoring of neuromuscular function using a peripheral nerve stimulator to perform Train-of-Four (TOF) stimulation. A gradual increase in the number of twitches observed in response to the four electrical stimuli, despite a constant infusion rate of this compound, indicates developing resistance to the drug.
Troubleshooting Guides
Issue: I'm observing a gradual return of muscle twitching despite a constant this compound infusion rate.
This is a classic sign of tachyphylaxis. Here’s a step-by-step guide to manage this issue:
Step 1: Confirm Adequate Anesthesia. Ensure that the animal is under a stable and adequate plane of anesthesia. Inadequate anesthesia can lead to physiological responses that may be misinterpreted as a decrease in neuromuscular blockade.
Step 2: Verify Neuromuscular Monitoring. Check the placement and function of your peripheral nerve stimulator electrodes. Ensure a supramaximal stimulus is being delivered to elicit a clear and consistent twitch response.
Step 3: Titrate this compound Infusion Rate based on TOF Monitoring. If tachyphylaxis is confirmed, a systematic increase in the this compound infusion rate is necessary. The goal is to maintain the desired level of neuromuscular blockade, typically a TOF count of 1 or 2 out of 4 twitches.
Step 4: Consider Intermittent Bolus Dosing. In some experimental setups, switching from a continuous infusion to intermittent bolus doses guided by TOF monitoring can be an effective strategy to manage tachyphylaxis.
Step 5: Evaluate for Other Contributing Factors. Certain conditions can exacerbate tachyphylaxis, including acidosis.[3] Monitor and maintain the animal's physiological parameters within the normal range.
Issue: The required this compound dose is escalating to a point where I'm concerned about side effects.
High cumulative doses of this compound can lead to prolonged recovery and potential cardiovascular side effects. If you are facing this issue, consider the following:
Step 1: Introduce a "Drug Holiday". If the experimental protocol allows, temporarily discontinuing the this compound infusion for a short period (a "drug holiday") can help to partially restore sensitivity to the drug.[4] The duration of this break should be determined based on the experimental needs and the animal's physiological response.
Step 2: Switch to an Alternative Neuromuscular Blocking Agent. Prolonged experiments may benefit from switching to a different class of non-depolarizing neuromuscular blocker. Benzylisoquinolinium compounds, such as Cisatracurium, may be a suitable alternative as they have a different metabolic pathway (Hofmann elimination) which is independent of hepatic or renal function and may exhibit a different tachyphylaxis profile.[5][6]
Step 3: Consider a Combination Therapy (Use with Caution). In some clinical scenarios, the potentiation of neuromuscular blockade by certain anesthetic agents is utilized. Inhalant anesthetics, for instance, can reduce the required dose of this compound.[7] However, this approach requires careful titration and continuous monitoring to avoid excessive blockade. This strategy should be thoroughly validated for your specific experimental model.
Data Presentation
Table 1: Recommended this compound Dosing for Continuous Infusion in Animal Models (Initial Rates)
| Animal Model | Initial Bolus Dose (mg/kg) | Continuous Infusion Rate (mcg/kg/min) | Reference |
| Canines | 0.1 | 0.8 - 1.2 | [7] |
| Felines | Not specified | Not specified | [3] |
| Rabbits | Not specified | Not specified | [8] |
| Rodents (Rats) | 5 (Rocuronium) | 1000 (Rocuronium) | [1] |
Note: These are starting doses and will likely require upward titration in response to tachyphylaxis during prolonged experiments.
Table 2: Comparison of Alternative Neuromuscular Blocking Agents for Prolonged Use
| Agent | Class | Metabolism | Potential Advantages for Prolonged Use |
| Cisatracurium | Benzylisoquinolinium | Hofmann elimination (pH and temperature dependent) | Metabolism is independent of liver and kidney function, potentially leading to a more predictable recovery profile after long-term infusion.[5][6] |
| Rocuronium (B1662866) | Aminosteroid | Primarily hepatic | Faster onset than this compound. Tachyphylaxis has been observed.[9] |
| Atracurium | Benzylisoquinolinium | Hofmann elimination and ester hydrolysis | Similar to Cisatracurium, but with a greater propensity for histamine (B1213489) release. |
Experimental Protocols
Protocol 1: Train-of-Four (TOF) Guided this compound Infusion for Maintained Neuromuscular Blockade
-
Animal Preparation: Anesthetize the animal according to your institutionally approved protocol. Ensure adequate anesthetic depth before initiating neuromuscular blockade.
-
Electrode Placement: Place two stimulating electrodes along the path of a peripheral nerve (e.g., the ulnar nerve).
-
Determine Supramaximal Stimulus: Deliver single twitch stimuli at increasing intensity until a maximal muscle response is observed. Set the stimulus intensity 10-20% above this level.
-
Initial this compound Bolus: Administer an initial bolus dose of this compound (refer to Table 1 for species-specific recommendations).
-
Commence Infusion: Once the desired level of blockade is achieved (typically TOF count of 0), start a continuous infusion of this compound at the recommended initial rate.
-
Continuous TOF Monitoring: Perform TOF stimulation every 15-30 minutes.
-
Dose Titration:
-
If the TOF count increases to 2 or more, increase the infusion rate by 10-20%.
-
If the TOF count remains at 0 for an extended period, consider decreasing the infusion rate by 10% to avoid overdosing.
-
-
Record Keeping: Meticulously record the time, TOF count, and any adjustments made to the infusion rate. This data is crucial for understanding the development of tachyphylaxis in your model.
Mandatory Visualizations
Caption: Troubleshooting workflow for managing this compound tachyphylaxis.
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: The logical relationship illustrating the development of tachyphylaxis.
References
- 1. Intravenous infusion of rocuronium bromide prolongs emergence from propofol anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Up-and-down regulation of skeletal muscle acetylcholine receptors. Effects on neuromuscular blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. anmfonline.org [anmfonline.org]
- 5. ovid.com [ovid.com]
- 6. Efficacy and Safety of Cisatracurium Compared to this compound for Neuromuscular Blockade in Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Comparative Pharmacodynamics of Pancuronium, Cisatracurium, and CW002 in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Rocuronium Continuous Infusion in Critically Ill Patients During the COVID-19 Pandemic and Drug Shortages - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating Vecuronium experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vecuronium bromide. The information is designed to help identify and mitigate common experimental artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
1. Stability and Storage
-
Q1: How should I prepare and store this compound bromide solutions for my experiments?
-
A: this compound bromide is supplied as a lyophilized powder and should be reconstituted immediately before use for maximum potency. For short-term storage, reconstituted solutions in sterile water for injection are stable for at least 21 days when stored at either room temperature (23-25°C) or refrigerated (3-5°C) in polypropylene (B1209903) syringes. Diluted solutions are generally stable for up to 24 hours. For electrophysiology experiments, a high-concentration stock solution (e.g., 10 mM) in water can be prepared and stored at -20°C.
-
-
Q2: I observed a precipitate in my this compound solution. What could be the cause?
-
A: this compound bromide has an acidic pH (3.5-4.5) and is unstable in alkaline solutions. Precipitation can occur if it is mixed with alkaline drugs or solutions, such as barbiturates. Ensure all solutions and buffers used are compatible and within a suitable pH range. Do not mix this compound with alkaline solutions in the same syringe or administer it through the same intravenous line.
-
-
Q3: Does this compound adhere to plastic labware?
-
A: While specific studies on this compound adsorption to various lab plastics are limited, it is a good practice to use low-adhesion polypropylene tubes and pipette tips, especially when working with low concentrations of the drug.
-
2. Experimental Conditions
-
Q4: My results show variable potency of this compound between experiments. What factors could be contributing to this?
-
A: Several factors can influence this compound's potency:
-
Temperature: Hypothermia can increase the duration of action of this compound, while hyperthermia can also potentiate its effects. It is crucial to maintain a stable and consistent temperature throughout your experiment.
-
pH: Acidosis enhances the neuromuscular blockade of this compound, whereas alkalosis can counteract it. Ensure your buffers are stable and the pH is monitored throughout the experiment.
-
Ion Concentrations: Imbalances in electrolytes, such as severe hypocalcemia, hypokalemia, or hypomagnesemia, can potentiate the effects of this compound.
-
-
-
Q5: I am seeing a biphasic or unexpected dose-response curve. What could be the reason?
-
A: A biphasic dose-response curve could be due to the presence of this compound metabolites. This compound is hydrolyzed into 3-desacetyl, 17-desacetyl, and 3,17-bis-deacetyl derivatives. The 3-desacetyl metabolite has potent neuromuscular blocking activity, while the other two have weak blocking action. Paradoxically, low concentrations of the 17-desacetyl and 3,17-bis-deacetyl metabolites can reverse the block by this compound, while higher concentrations can increase the block. This complex interaction can lead to unpredictable results.
-
3. Off-Target Effects and Drug Interactions
-
Q6: Does this compound have any known off-target effects that could confound my results?
-
A: Yes, particularly at higher concentrations, this compound can exhibit off-target effects. It has been shown to have parasympatholytic effects mediated by both muscarinic and neuronal nicotinic receptors. At very high doses, it may also possess ganglion-blocking activity. Additionally, it has been shown to affect glutamate (B1630785) responses at the crayfish neuromuscular junction.
-
-
Q7: I am co-administering another drug with this compound. What are some potential interactions I should be aware of?
-
A: The effects of this compound can be potentiated by several classes of drugs, including:
-
Inhalational anesthetics (e.g., enflurane, isoflurane)
-
Antibiotics , especially aminoglycosides
-
Corticosteroids , which can lead to additive inhibition of nicotinic acetylcholine (B1216132) receptors
-
-
Prior administration of succinylcholine (B1214915) can also enhance the neuromuscular blocking effect of this compound.
-
4. Assay-Specific Issues
-
Q8: I am using a fluorescence-based assay. Could this compound interfere with my signal?
-
A: While there is no specific data on this compound causing fluorescence interference, it is a quaternary ammonium (B1175870) compound. Some compounds of this class can interfere with fluorescence assays through quenching or autofluorescence. It is recommended to run a control with this compound alone (without the fluorescent probe) to check for any intrinsic fluorescence or quenching effects at the wavelengths used in your assay.
-
-
Q9: I am performing electrophysiology experiments and observing artifacts. Could this compound be the cause?
-
A: Yes, being a charged molecule, this compound can potentially cause electrophysiological artifacts. It is important to have a stable baseline recording before applying the drug and to ensure proper grounding of your setup. In some cases, this compound has been shown to act as an open channel blocker at the frog end-plate, which could manifest as specific changes in the recorded currents.
-
Data Presentation
Table 1: this compound Stability in Aqueous Solution
| Solvent | Concentration | Storage Temperature (°C) | Duration | Stability | Reference |
| Sterile Water for Injection | 1 mg/mL | 23-25 | 21 days | Stable | |
| Sterile Water for Injection | 1 mg/mL | 3-5 | 21 days | Stable | |
| Diluted Solution | Not specified | < 25 | 24 hours | Stable | |
| Water (for stock) | 10 mM | -20 | Long-term | Stable |
Table 2: Factors Influencing this compound Potency
| Factor | Effect on this compound Blockade | Notes | Reference |
| Temperature | |||
| Hypothermia | Increased duration | Maintain stable temperature. | |
| Hyperthermia | Potentiation | Maintain stable temperature. | |
| pH | |||
| Acidosis | Enhanced | Monitor and stabilize buffer pH. | |
| Alkalosis | Counteracted | Monitor and stabilize buffer pH. | |
| Ions | |||
| Hypocalcemia | Potentiation | Ensure appropriate ion concentrations in buffers. | |
| Hypokalemia | Potentiation | Ensure appropriate ion concentrations in buffers. | |
| Hypermagnesemia | Potentiation | Ensure appropriate ion concentrations in buffers. | |
| Co-administered Drugs | |||
| Inhalational Anesthetics | Potentiation | Be aware of potential synergistic effects. | |
| Aminoglycoside Antibiotics | Potentiation | Be aware of potential synergistic effects. | |
| Corticosteroids | Potentiation | Be aware of potential synergistic effects. | |
| Succinylcholine (prior admin) | Potentiation | Be aware of potential synergistic effects. |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Study of this compound on Nicotinic Acetylcholine Receptors (nAChRs) in Xenopus Oocytes
This protocol is adapted from established methods for studying nAChR pharmacology.
-
Oocyte Preparation and Receptor Expression:
-
Harvest and prepare Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., 50 nl of a 2 ng/µl solution).
-
Incubate injected oocytes for 2-5 days at 16-18°C in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5, supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/ml gentamicin).
-
-
Solutions:
-
Recording Solution: ND96 solution.
-
Agonist Solution: Prepare a stock solution of acetylcholine (ACh) chloride in the recording solution to a final concentration of 1-10 µM.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound bromide in water and store at -20°C. Dilute to the desired final concentrations in the recording solution on the day of the experiment.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, with a resistance of 0.5-2 MΩ).
-
Clamp the oocyte membrane potential at a holding potential between -50 to -70 mV.
-
Obtain a stable baseline recording.
-
Apply the ACh solution for a short duration (e.g., 10-30 seconds) to elicit an inward current.
-
After the current returns to baseline, perfuse the oocyte with the recording solution containing the desired concentration of this compound for 2-5 minutes.
-
Co-apply the ACh solution with the this compound solution and record the inhibited current.
-
Repeat with a range of this compound concentrations to generate a dose-response curve.
-
Perform washout with the recording solution between applications to ensure receptor recovery.
-
-
**Data
Optimizing Vecuronium dosage to avoid cardiovascular side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Vecuronium dosage to avoid cardiovascular side effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound can cause cardiovascular side effects?
A1: this compound is known for its cardiovascular stability and minimal direct effects on the heart.[1] However, it can sometimes lead to bradycardia (a slow heart rate).[2][3][4] This is thought to occur because this compound does not counteract the bradycardic effects of other anesthetic agents or vagal stimulation.[5] The incidence of bradycardia may be higher when this compound is used in combination with opioid analgesics like fentanyl.[2]
Q2: What is the recommended initial dose of this compound to minimize cardiovascular risks?
A2: For most research applications in adult models, an initial intravenous bolus dose of 0.08 to 0.1 mg/kg is recommended. This dose is generally sufficient to achieve good neuromuscular blockade for procedures like endotracheal intubation without causing significant hemodynamic changes.[6]
Q3: How do cardiovascular side effects of this compound compare to other neuromuscular blocking agents like Pancuronium (B99182)?
A3: this compound generally exhibits a more favorable cardiovascular safety profile compared to Pancuronium.[7][8] While this compound is associated with minimal changes in heart rate and blood pressure, Pancuronium can cause an increase in heart rate, arterial pressure, and cardiac output.[7][8][9]
Q4: Can patient characteristics or pre-existing conditions influence the cardiovascular response to this compound?
A4: Yes, certain conditions can alter the response to this compound. For instance, patients with cardiovascular disease or impaired circulation may experience a delayed onset of action.[7] While this compound is generally well-tolerated in patients with coronary artery disease, caution is advised.[7][8]
Q5: What are the options for reversing this compound-induced neuromuscular blockade?
A5: The neuromuscular blockade induced by this compound can be reversed with acetylcholinesterase inhibitors such as neostigmine (B1678181) or with a selective relaxant binding agent like sugammadex (B611050).[6][10][11] Sugammadex has been shown to provide a more rapid and predictable reversal compared to neostigmine, especially from deep levels of blockade.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Bradycardia (Slow Heart Rate) | Co-administration with vagotonic agents (e.g., opioids), underlying high vagal tone.[2] | 1. Confirm that the bradycardia is temporally associated with this compound administration. 2. Consider the administration of an anticholinergic agent such as glycopyrrolate (B1671915) to counteract the vagal effects.[3] 3. Reduce or discontinue any concomitant medications known to cause bradycardia. 4. Ensure adequate oxygenation and ventilation. |
| Hypotension (Low Blood Pressure) | While less common with this compound alone, it can occur, especially in combination with other anesthetic agents.[9] | 1. Assess the depth of anesthesia and reduce the concentration of inhalational agents if necessary. 2. Administer intravenous fluids to address potential hypovolemia. 3. If hypotension persists, consider the use of a vasopressor agent. |
| Delayed Onset of Neuromuscular Blockade | Impaired circulation, cardiovascular disease, or edematous states leading to an increased volume of distribution.[7] | 1. Allow for a longer circulation time before expecting the full effect. 2. Confirm adequate intravenous access and delivery of the drug. 3. Monitor the degree of neuromuscular blockade using a peripheral nerve stimulator to guide redosing.[6] |
| Prolonged Neuromuscular Blockade | Overdosage, impaired hepatic or renal clearance of the drug, or drug interactions. | 1. Monitor neuromuscular function closely using a peripheral nerve stimulator. 2. Administer a reversal agent such as neostigmine with an anticholinergic (e.g., glycopyrrolate) or sugammadex.[6][10][11] 3. Provide ventilatory support until neuromuscular function is fully restored. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Hemodynamic Parameters in Humans
| Dose of this compound (mg/kg) | Change in Heart Rate | Change in Mean Arterial Pressure | Change in Cardiac Index | Reference |
| 0.1 | No significant change | No significant change | No significant change | [9] |
| 0.3 | Minimal, transient increase (+3%) | Slight decrease (-5%) | No significant change | [9] |
Table 2: Comparative Cardiovascular Effects of this compound and Pancuronium
| Parameter | This compound (0.28 mg/kg) | Pancuronium (0.1 mg/kg) | Reference |
| Change in Heart Rate | No significant change | +22% | [7] |
| Change in Mean Arterial Pressure | No significant change | +24% | [7] |
| Change in Cardiac Output | +9% | +17% | [7] |
| Change in Systemic Vascular Resistance | -12% | No significant change | [7] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects of this compound in an In Vivo Animal Model
Objective: To evaluate the dose-dependent effects of this compound on key cardiovascular parameters.
Methodology:
-
Animal Preparation: Anesthetize the animal subject (e.g., rat, dog) with a suitable anesthetic agent (e.g., isoflurane).
-
Instrumentation:
-
Insert a catheter into the femoral artery for continuous monitoring of arterial blood pressure.
-
Place electrocardiogram (ECG) leads for continuous heart rate monitoring.
-
Insert a catheter into the femoral vein for drug administration.
-
-
Baseline Measurements: Record baseline heart rate and blood pressure for a stable period (e.g., 15-20 minutes) before drug administration.
-
This compound Administration:
-
Administer a bolus dose of this compound (e.g., 0.1 mg/kg) intravenously.
-
Continuously record heart rate and blood pressure for at least 30 minutes post-injection.
-
-
Dose-Response (Optional): After a suitable washout period and return to baseline, administer increasing doses of this compound to assess dose-dependent effects.
-
Data Analysis: Analyze the changes in heart rate and mean arterial pressure from baseline at various time points after each dose.
Protocol 2: Reversal of this compound-Induced Neuromuscular Blockade
Objective: To assess the efficacy of a reversal agent in restoring neuromuscular function after this compound administration.
Methodology:
-
Induction of Blockade: Administer this compound (e.g., 0.1 mg/kg) to induce neuromuscular blockade.
-
Neuromuscular Monitoring:
-
Use a peripheral nerve stimulator to deliver a train-of-four (TOF) stimulation to a suitable nerve (e.g., ulnar nerve).
-
Monitor the twitch response (T1-T4) to quantify the degree of blockade.
-
-
Administration of Reversal Agent:
-
Monitoring Recovery:
-
Continuously monitor the return of the twitch responses.
-
Record the time to recovery of the TOF ratio (T4/T1) to a predefined endpoint (e.g., >0.9).[12]
-
-
Data Analysis: Calculate the time to recovery of neuromuscular function following the administration of the reversal agent.
Visualizations
Caption: this compound's Mechanism of Action at the Neuromuscular Junction (NMJ).
Caption: Troubleshooting workflow for managing this compound-induced bradycardia.
References
- 1. anesthesiologypaper.com [anesthesiologypaper.com]
- 2. This compound induced bradycardia following induction of anaesthesia with etomidate or thiopentone, with or without fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradycardia associated with the use of this compound. A comparative study with pancuronium with and without glycopyrronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradycardia in patients receiving atracurium or this compound in conditions of low vagal stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The cardiovascular effects of this compound (ORG NC45) and pancuronium in patients undergoing coronary artery bypass grafting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of doxacurium, pancuronium and this compound in anaesthetized patients presenting for coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Hemodynamic effects of this compound in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Reversal of profound this compound-induced neuromuscular block under sevoflurane anesthesia: sugammadex versus neostigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversal of this compound-induced Neuromuscular Blockade with Low-dose Sugammadex at Train-of-four Count of Four: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Vecuronium's Onset of Action
Welcome to the technical support center for Vecuronium. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the variability in the onset of action of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected onset of action for this compound?
Under typical experimental conditions in healthy adult models, the onset of action for an intubating dose of this compound (0.08-0.1 mg/kg) is approximately 2.5 to 3 minutes.[1] However, this can be highly variable.
Q2: What are the primary factors that can alter the onset of action of this compound?
The onset time of this compound can be influenced by a range of factors, which can be broadly categorized as:
-
Patient-Specific Factors: Age, obesity, underlying conditions (e.g., renal or hepatic impairment), and cardiovascular status.
-
Pharmacological Factors: Dose of this compound administered and interactions with other drugs, such as anesthetic agents and certain antibiotics.
-
Administration and Monitoring Techniques: Circulation time to the neuromuscular junction and the method used to assess the neuromuscular block.
Q3: How does the dose of this compound affect its onset time?
There is an inverse relationship between the dose of this compound and its onset time. Higher doses lead to a faster onset of neuromuscular blockade. For example, increasing the dose from 100 mcg/kg to 400 mcg/kg can decrease the time to complete twitch tension abolition from approximately 208 seconds to 106 seconds.
Q4: Can the variability in onset be predicted?
While precise prediction in every subject is challenging, understanding the contributing factors can help anticipate and manage variability. A multiple regression model incorporating both the administered dose and the observed onset time can improve the prediction of the duration of action.
Q5: How can I standardize my experimental setup to minimize variability?
To minimize variability, it is crucial to:
-
Use a consistent and appropriate dose based on the subject's ideal body weight, especially in obese models.
-
Standardize the anesthetic regimen used in conjunction with this compound.
-
Employ quantitative neuromuscular monitoring, such as Train-of-Four (TOF) monitoring, to objectively assess the onset of blockade.
-
Ensure consistent and correct placement of monitoring electrodes.
Troubleshooting Guides
Issue 1: Delayed Onset of Action
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosing | Ensure the dose is calculated based on the subject's ideal body weight, not total body weight, particularly in obese subjects to avoid relative underdosing. |
| Impaired Circulation | In subjects with known cardiovascular compromise or in experimental models of shock, a delayed onset can be expected due to slower drug delivery to the neuromuscular junction. Consider allowing more time for the drug to take effect. |
| Drug Antagonism | Concurrent administration of certain drugs, like corticosteroids or phenytoin, can reduce the effectiveness of this compound. Review all co-administered substances. |
| Technical Issues with Administration | Verify the patency of the intravenous line and ensure the full dose was administered correctly. |
Issue 2: Faster-Than-Expected Onset of Action
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Relative Overdosing | Dosing based on total body weight in obese subjects can lead to a relative overdose and a faster onset. Calculate the dose based on ideal body weight. |
| Drug Synergism | Co-administration of potent inhalation anesthetics (e.g., enflurane, isoflurane, halothane), aminoglycoside antibiotics, or prior administration of succinylcholine (B1214915) can potentiate the effects of this compound and shorten its onset time.[2] If these agents are part of the protocol, a dose reduction of this compound by approximately 15% may be necessary.[2] |
| Physiological State | Conditions such as hypermagnesemia can enhance the neuromuscular blockade, leading to a more rapid onset. |
Data Presentation: Factors Influencing this compound's Onset of Action
Table 1: Effect of Dose on this compound Onset Time
| Dose (mcg/kg) | Time to Complete Twitch Abolition (T1=0%) (seconds, Mean ± SD) |
| 100 | 208 ± 41 |
| 200 | Not specified |
| 300 | Not specified |
| 400 | 106 ± 35 |
Data adapted from a study on high-dose this compound administration.
Table 2: Influence of Patient Factors on this compound Pharmacodynamics
| Patient Group | Parameter | Value (Mean ± SD) |
| Young Adults (34 ± 11.1 yrs) | Time to 25% recovery (0.08 mg/kg) | 28 ± 5.2 min |
| Elderly (80 ± 4.6 yrs) | Time to 25% recovery (0.08 mg/kg) | 39 ± 10.2 min[3] |
| Non-Obese | Time to 50% recovery | 46 ± 8 min |
| Obese | Time to 50% recovery | 75 ± 8 min[4] |
| Normal Renal Function | Elimination Half-Life | 50.7 ± 20.3 min |
| Anephric Patients | Elimination Half-Life | 67.8 ± 26.3 min[5] |
Table 3: Drug Interactions Affecting this compound's Onset and Duration
| Interacting Drug/Class | Effect on this compound | Recommendation |
| Potent Inhalation Anesthetics | Enhanced neuromuscular blockade | Reduce this compound dose by ~15% if administered after steady-state anesthesia is achieved.[2] |
| Succinylcholine (prior administration) | Enhanced neuromuscular blockade | Delay this compound administration until signs of succinylcholine effect wearing off are present.[2] |
| Aminoglycoside Antibiotics | Potentiated neuromuscular blockade | Use with caution and monitor neuromuscular function closely. |
| Corticosteroids | Reduced neuromuscular blockade | Be aware of potential for delayed onset or reduced effectiveness. |
| Phenytoin | Reduced neuromuscular blockade | Be aware of potential for delayed onset or reduced effectiveness. |
Experimental Protocols
Protocol: Measurement of this compound's Onset of Action using Train-of-Four (TOF) Monitoring
This protocol describes the standardized method for assessing the onset of neuromuscular blockade induced by this compound.
1. Subject Preparation:
-
Anesthetize the subject according to the approved institutional animal care and use committee (IACUC) or institutional review board (IRB) protocol.
-
Ensure adequate depth of anesthesia before proceeding.
2. Electrode Placement (Ulnar Nerve Stimulation):
-
Place two stimulating electrodes over the ulnar nerve on the volar aspect of the wrist.
-
The distal electrode (negative, black) should be placed at the proximal wrist crease.
-
The proximal electrode (positive, red) should be placed 2-3 cm proximal to the distal electrode.[6]
-
Place recording electrodes over the adductor pollicis muscle to measure the evoked response (thumb adduction).
3. Determination of Supramaximal Stimulation:
-
Set the peripheral nerve stimulator to deliver single twitch stimuli at 1 Hz.
-
Gradually increase the stimulus current (in milliamperes, mA) until a maximal twitch response is observed.
-
The supramaximal stimulus is then set at 10-20% above this level to ensure all nerve fibers are depolarized.
4. Baseline TOF Measurement:
-
Before administering this compound, obtain a baseline Train-of-Four (TOF) measurement. The stimulator will deliver four supramaximal stimuli at 2 Hz.
-
In an unparalyzed state, all four twitches should be of equal height (TOF ratio = 1.0).
5. Administration of this compound:
-
Administer the calculated dose of this compound as a rapid intravenous bolus.
6. Monitoring Onset of Blockade:
-
Immediately after administration, begin continuous TOF stimulation every 10-15 seconds.
-
The onset of action is defined as the time from the end of this compound injection to the disappearance of the fourth twitch (T4) of the TOF, followed by the third, second, and finally the first twitch (T1).
-
Record the time to 90% or 95% depression of T1 as a measure of the onset of profound neuromuscular blockade.
7. Data Interpretation:
-
A TOF count of 0 indicates a deep level of neuromuscular blockade.
-
The time taken to reach a specific level of block (e.g., T1 suppression) is the onset time for that degree of blockade.
Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: Competitive antagonism of acetylcholine by this compound at the nAChR.
Experimental Workflow for Measuring this compound Onset Time
Caption: Step-by-step process for quantifying the onset of neuromuscular blockade.
Troubleshooting Logic for Delayed Onset
Caption: A logical approach to diagnosing the cause of a delayed onset of action.
References
- 1. anmfonline.org [anmfonline.org]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. Onset and duration of action of this compound in the elderly: comparison with adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of this compound in the obese surgical patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of this compound in patients with end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peripheral Nerve Stimulator - Train of Four Monitoring: Overview, Periprocedural Care, Technique [emedicine.medscape.com]
Technical Support Center: Vecuronium Neuromuscular Blockade
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Vecuronium. It addresses common issues related to incomplete neuromuscular blockade and provides detailed experimental protocols and data for reference.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a non-depolarizing neuromuscular blocking agent.[1][2] It functions as a competitive antagonist to acetylcholine (B1216132) (ACh) at the nicotinic cholinergic receptors on the postsynaptic membrane of the motor endplate.[1][2][3][4] By binding to these receptors, this compound prevents ACh from initiating the depolarization of the muscle membrane, thereby inhibiting muscle contraction and leading to muscle relaxation or paralysis.[2][3]
Q2: How is the depth of neuromuscular blockade quantitatively monitored in an experimental setting?
The most common method is through a peripheral nerve stimulator using a technique called Train-of-Four (TOF) stimulation.[5][6] This involves delivering four supramaximal electrical stimuli at a frequency of 2 Hz to a peripheral nerve (e.g., the ulnar or sciatic nerve).[6][7] The muscular response, typically a twitch, is measured. The degree of blockade is quantified by the TOF count (the number of observable twitches) and the TOF ratio (the amplitude of the fourth twitch divided by the amplitude of the first).[5][6][7] A TOF ratio of ≥ 0.9 is generally considered adequate recovery from blockade.[5][7]
Q3: What constitutes an "incomplete" or "resistant" neuromuscular blockade?
Incomplete neuromuscular blockade refers to a state where the desired level of muscle relaxation is not achieved despite administering a standard or even an increased dose of this compound. This can manifest as:
-
Requirement for higher-than-expected doses to achieve the target TOF count.
-
A shorter-than-expected duration of action.
-
Unexpectedly rapid spontaneous recovery.
Several factors in experimental models can contribute to this, including upregulation of acetylcholine receptors (AChRs), altered pharmacokinetics, or drug interactions.[8][9]
Q4: What are the primary methods for reversing this compound-induced blockade in a research context?
There are two primary classes of reversal agents:
-
Acetylcholinesterase Inhibitors (e.g., Neostigmine): These agents prevent the breakdown of acetylcholine at the neuromuscular junction, increasing its concentration to competitively overcome the block by this compound.[3][10]
-
Selective Relaxant Binding Agents (e.g., Sugammadex): Sugammadex is a modified gamma-cyclodextrin (B1674603) that directly encapsulates this compound molecules in the plasma, rendering them inactive and unable to bind to the nicotinic receptors.[10][11][12] This mechanism allows for rapid and predictable reversal, even from deep levels of blockade.[10][13]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Higher-than-expected dose of this compound required (Resistance) | Upregulation of Acetylcholine Receptors (AChRs): Certain conditions like central nerve injury, thermal injury (burns), or prolonged immobilization in animal models can increase the number of AChRs, requiring more drug to achieve the same effect.[8][9] | 1. Review Animal Model History: Check for any conditions known to cause AChR upregulation.[8] 2. Adjust Dosage: Titrate the dose of this compound based on real-time quantitative neuromuscular monitoring (e.g., TOF). 3. Consider Alternative Agents: If resistance is profound, consider if an alternative neuromuscular blocking agent is suitable for the experimental design. |
| Drug Interactions: Chronic administration of certain drugs, such as anticonvulsants (e.g., carbamazepine, phenytoin), can induce hepatic enzymes, increasing the clearance of this compound and causing resistance.[8][9] Some antimicrobials may potentiate the blockade.[14] | 1. Review Concomitant Medications: Check all administered compounds for known interactions with non-depolarizing blockers.[14] 2. Pharmacokinetic Analysis: If feasible, conduct a pharmacokinetic study to determine if drug clearance is altered in the experimental group.[15] | |
| Altered Pharmacokinetics: Conditions like liver disease can increase the volume of distribution.[9] Acid-base imbalances can also affect drug potency; acidosis tends to enhance the blockade, while alkalosis can counteract it.[16] | 1. Monitor Physiological Parameters: Ensure core temperature, pH, and electrolyte levels are within the normal range for the animal model, as these can affect drug metabolism and action.[8][16] | |
| Inconsistent or Unreliable Neuromuscular Monitoring Readings | Improper Electrode Placement or Stimulus Intensity: Incorrect placement of electrodes over the target nerve or a sub-maximal stimulus can lead to variable and inaccurate twitch responses. | 1. Verify Electrode Position: Ensure electrodes are placed directly over the nerve, not the muscle belly.[17] 2. Determine Supramaximal Stimulus: Before administering this compound, establish a baseline and determine the supramaximal stimulus—the lowest current that produces a maximal twitch response. |
| Variable Anesthetic Depth: The potency of this compound can be enhanced by potent inhalation anesthetics (e.g., isoflurane (B1672236), sevoflurane).[14][18] Fluctuations in anesthetic depth can alter the apparent degree of blockade. | 1. Maintain Stable Anesthesia: Ensure a stable plane of anesthesia is achieved before and during the administration of this compound.[19] 2. Document Anesthetic Levels: Keep detailed records of anesthetic concentration throughout the experiment. | |
| Prolonged or Difficult-to-Reverse Blockade | Overdosage: Administering too high a dose can lead to a very deep block that is difficult to reverse, especially with acetylcholinesterase inhibitors. | 1. Use Quantitative Monitoring: Always use a peripheral nerve stimulator to guide dosing and avoid over-administration.[16] 2. Select Appropriate Reversal Agent: For deep blocks (TOF count of 0-1), Sugammadex is significantly more effective and faster than Neostigmine.[10] |
| Metabolite Accumulation: this compound has an active metabolite, 3-desacetylthis compound, which is cleared by the kidneys.[18] In models with renal impairment, this metabolite can accumulate and prolong the blockade.[18] | 1. Assess Renal Function: Be aware of the renal status of the animal model. 2. Consider Alternative Agents: In cases of severe renal dysfunction, an agent not dependent on renal clearance (e.g., Cisatracurium) might be more appropriate. | |
| Ineffective Reversal with Neostigmine: Neostigmine has a "ceiling effect" and may be ineffective at reversing deep neuromuscular blockade.[20] It should only be used when some recovery is evident (ideally a TOF count of 4).[10][20] | 1. Assess Block Depth Before Reversal: Do not administer Neostigmine if the TOF count is less than 2; ideally, wait for a count of 4.[10][21] 2. Use Sugammadex for Deep Block: If rapid reversal from a deep block is required, Sugammadex is the recommended agent.[10] |
Data Presentation
Table 1: this compound Dose-Response (ED50, ED90, ED95) in Humans Effective Dose (ED) is the dose required to produce a specified percentage of twitch depression.
| Parameter | Dose in Men (µg/kg) | Dose in Women (µg/kg) |
| ED50 | 23.9 | 18.4 |
| ED90 | 45.4 | 33.5 |
| ED95 | 55.7[22] | 39.8[22] |
| Data derived from studies in adult patients under general anesthesia.[22] Dose requirements may vary significantly in animal models. |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Notes |
| Protein Binding | 60-80% | [23] |
| Volume of Distribution | 300 - 400 mL/kg | [23] |
| Elimination Half-life | 51 - 80 minutes | [1] May be prolonged in cases of renal or hepatic impairment.[16] |
| Metabolism | Hepatic, with an active metabolite (3-desacetyl this compound) | [1][4] |
| Excretion | 40-75% in feces (biliary), 20-30% in urine | [1][4] |
Table 3: Comparison of Reversal Agents for this compound-Induced Blockade
| Feature | Sugammadex | Neostigmine |
| Mechanism | Encapsulates this compound directly | Inhibits acetylcholinesterase, increasing ACh levels |
| Reversal of Deep Block (TOF Count 0-1) | Highly effective and rapid[10] | Ineffective or very slow[20] |
| Time to TOF Ratio ≥0.9 (from moderate block) | ~2-3 minutes[11] | ~16-18 minutes[11][24] |
| Dose (for moderate block) | 2 mg/kg[10][13] | 0.05 mg/kg (50 µg/kg)[11][13] |
| Predictability | High | Variable, dependent on depth of block |
| Adverse Effects | Rare; potential for hypersensitivity | Cholinergic effects (bradycardia, salivation), requires co-administration of an anticholinergic agent (e.g., glycopyrrolate) |
| Data compiled from multiple clinical studies comparing reversal from moderate this compound blockade.[11][13][24][25] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Neuromuscular Blockade in a Rodent Model
This protocol outlines a general procedure for quantifying the effects of this compound in an anesthetized rodent.
1. Animal Preparation:
- Anesthetize the animal (e.g., with isoflurane or an injectable anesthetic like ketamine/xylazine) and confirm adequate anesthetic depth via lack of response to a noxious stimulus (e.g., toe pinch).[19]
- Intubate the animal and provide mechanical ventilation, as this compound will cause respiratory paralysis.[19][26] Monitor end-tidal CO2.
- Maintain core body temperature using a heating pad.
- Place an intravenous catheter (e.g., in the femoral or jugular vein) for drug administration.
2. Neuromuscular Monitoring Setup:
- Isolate the sciatic nerve in one hind limb.
- Place two stimulating electrodes alongside the nerve.
- Attach the foot to a force-displacement transducer to measure the isometric twitch tension of the gastrocnemius muscle.[15]
- Connect the electrodes to a peripheral nerve stimulator.
3. Measurement and Data Collection:
- Establish a stable baseline twitch response. Determine the supramaximal stimulus intensity.
- Administer a bolus dose of this compound (e.g., 1.2 mg/kg IV in rats) via the catheter.[15]
- Begin TOF stimulation (four pulses at 2 Hz) every 15 seconds.
- Record the twitch response (T1, T2, T3, T4) continuously using data acquisition software.
- Monitor key parameters: onset time (time to >95% T1 depression), clinical duration (time from injection until T1 recovers to 25% of baseline), and recovery index (time from 25% to 75% T1 recovery).
4. Reversal (Optional):
- Once the desired level of blockade is reached or spontaneous recovery begins, administer a reversal agent.
- For Neostigmine, administer 0.05 mg/kg IV with an anticholinergic.
- For Sugammadex, administer 2-4 mg/kg IV depending on the depth of the block.[10]
- Continue to record TOF responses until the TOF ratio returns to >0.9.
Visualizations
Caption: Mechanism of Action of this compound at the Neuromuscular Junction.
Caption: Troubleshooting Workflow for Incomplete this compound Blockade.
Caption: Decision Logic for Selecting a this compound Reversal Agent.
References
- 1. Pharmacology of this compound | Pharmacology Mentor [pharmacologymentor.com]
- 2. What is this compound Bromide used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. This compound - WikiAnesthesia [wikianesthesia.org]
- 5. openanesthesia.org [openanesthesia.org]
- 6. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 7. resources.wfsahq.org [resources.wfsahq.org]
- 8. Anesthesia and Pain Medicine [anesth-pain-med.org]
- 9. anesth-pain-med.org [anesth-pain-med.org]
- 10. Neuromuscular Blocking Agents and Reversal Agents Usage, and Neuromuscular Blockade Monitoring in the Intensive Care Unit – Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sugammadex provides faster reversal of this compound-induced neuromuscular blockade compared with neostigmine: a multicenter, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Is it always necessary to reverse the neuromuscular blockade at the end of surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. seejph.com [seejph.com]
- 14. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of this compound in rats with systemic inflammatory response syndrome: treatment with NG-monomethyl-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. derangedphysiology.com [derangedphysiology.com]
- 18. This compound bromide - Wikipedia [en.wikipedia.org]
- 19. acuc.berkeley.edu [acuc.berkeley.edu]
- 20. Eliminating residual neuromuscular blockade: a literature review - Frenkel - Annals of Translational Medicine [atm.amegroups.org]
- 21. partone.litfl.com [partone.litfl.com]
- 22. Dose-response curve and time-course of effect of this compound in male and female patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. labeling.pfizer.com [labeling.pfizer.com]
- 24. researchgate.net [researchgate.net]
- 25. seejph.com [seejph.com]
- 26. buffalo.edu [buffalo.edu]
Technical Support Center: Drug Interactions Affecting Vecuronium Potency in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug interactions with the neuromuscular blocking agent, vecuronium.
Frequently Asked Questions (FAQs)
Q1: We observed a more profound and prolonged neuromuscular blockade than expected after administering this compound in our animal model. What could be the cause?
A1: Unanticipated potentiation of this compound-induced neuromuscular blockade can be caused by a variety of drug interactions. Several classes of drugs are known to enhance the effects of this compound. It is crucial to review all concurrently administered substances in your experimental protocol.
Common potentiating agents include:
-
Inhalational Anesthetics: Volatile anesthetics such as isoflurane, sevoflurane, and desflurane (B1195063) can significantly enhance the neuromuscular blockade of this compound.[1][2][3] The underlying mechanism is thought to be a synergistic action at the neuromuscular junction and possible direct inhibition of postsynaptic nicotinic acetylcholine (B1216132) receptors.[3]
-
Antibiotics: Certain antibiotics, particularly aminoglycosides (e.g., gentamicin, neomycin) and polymyxins, can potentiate the effects of this compound.[1][2][4]
-
Magnesium Sulfate (B86663): Administration of magnesium sulfate can markedly enhance this compound's potency and prolong its duration of action.[5][6][7][8][9] This is attributed to a decrease in acetylcholine release at the motor nerve terminal.[8]
-
Calcium Channel Blockers: Drugs like verapamil (B1683045) and nifedipine (B1678770) have been shown to potentiate the effects of this compound.[10][11][12] The likely site of interaction is the postsynaptic muscle membrane, involving the blockade of calcium channels.[10]
-
Local Anesthetics: Systemic or local administration of local anesthetics such as lidocaine (B1675312) can enhance the neuromuscular blockade of this compound.[13][14][15]
Review your experimental records to determine if any of these or other pharmacologically active compounds were co-administered.
Q2: Our results show a less potent effect of this compound than anticipated. Are there substances that can decrease its efficacy?
A2: Yes, certain drugs can decrease the potency and duration of action of this compound. This is often due to an induction of hepatic metabolism or direct antagonism at the neuromuscular junction.
Known inhibitors of this compound's effects include:
-
Anticonvulsants: Chronic administration of anticonvulsants such as phenytoin (B1677684) and carbamazepine (B1668303) can lead to resistance to this compound, likely due to the induction of hepatic enzymes responsible for its metabolism.[16][17]
-
Corticosteroids: Long-term corticosteroid use may decrease the effectiveness of this compound.[16]
-
Acetylcholinesterase Inhibitors: Drugs like neostigmine (B1678181) and edrophonium (B1671111) directly antagonize the effects of nondepolarizing neuromuscular blockers like this compound by increasing the availability of acetylcholine at the neuromuscular junction.[2][4][18][19]
Q3: We are planning a study involving the co-administration of this compound with another neuromuscular blocking agent. What should we expect?
A3: Co-administration of this compound with other nondepolarizing neuromuscular blocking agents, such as pancuronium (B99182) or rocuronium (B1662866), generally results in an additive effect.[1][2][20][21] The first drug administered often has a dominant influence on the dose requirements and duration of action of the subsequent agent.[20] For instance, administering this compound after pancuronium may lead to reduced dose requirements and a prolonged effect of this compound.[20] Conversely, prior administration of succinylcholine, a depolarizing agent, can enhance the neuromuscular blocking effect and duration of action of this compound.[1][2][4]
Troubleshooting Guides
Issue: Inconsistent this compound Potency Across Experiments
Possible Cause 1: Variable Levels of Anesthesia
-
Troubleshooting: Ensure a consistent and stable plane of anesthesia throughout the experiment. The depth of anesthesia with volatile agents directly impacts this compound potency. If possible, monitor the end-tidal concentration of the anesthetic gas.
-
Recommendation: If using injectable anesthetics, ensure consistent dosing and timing of administration relative to this compound.
Possible Cause 2: Uncontrolled Physiological Parameters
-
Troubleshooting: Monitor and maintain stable core body temperature, as hypothermia can prolong neuromuscular blockade.[22] Monitor and correct any significant electrolyte imbalances, particularly magnesium, calcium, and potassium, as these can alter neuromuscular transmission.[2][22] Acid-base status can also influence the block; acidosis tends to enhance the effects of this compound.[2]
-
Recommendation: Incorporate routine monitoring of these physiological parameters into your experimental protocol.
Quantitative Data on Drug Interactions with this compound
The following tables summarize the quantitative effects of various drugs on this compound potency and duration of action as reported in research studies.
Table 1: Effect of Potentiating Drugs on this compound Potency
| Interacting Drug | Animal Model/Study Population | Key Findings | Reference |
| Magnesium Sulfate | Human | Decreased ED50 and ED90 of this compound by 25%. | [5] |
| Nitrous Oxide (70%) | Human | Increased this compound potency by 19.5%. | [23] |
| Isoflurane | Human | May require a 25-60% reduction in this compound infusion rate. | [1] |
| Enflurane (B1671288) | Human | Potentiation is most prominent with enflurane and isoflurane. | [1] |
| Verapamil | Cat | Potentiated the effects of this compound. | [10] |
| Nifedipine | Cat | Potentiated the effects of this compound. | [10] |
Table 2: Effect of Potentiating Drugs on this compound Duration of Action
| Interacting Drug | Animal Model/Study Population | Key Findings | Reference |
| Magnesium Sulfate | Human | Prolonged clinical duration (43.3 min vs 25.2 min) and recovery index (20.1 min vs 10.6 min). | [5] |
| Enflurane | Human | Significantly prolonged the duration of action of this compound. | [24] |
| Succinylcholine (prior administration) | Human | Enhances the neuromuscular blocking effect and duration of action. | [1][2][4] |
Experimental Protocols
In Vivo Assessment of this compound Drug Interactions in a Rat Model
This protocol provides a general framework for assessing the impact of a test compound on the neuromuscular blocking effects of this compound.
1. Animal Preparation:
- Anesthetize the rat (e.g., with pentobarbital (B6593769) or isoflurane).
- Cannulate the trachea for mechanical ventilation.
- Cannulate a femoral vein for drug administration and a femoral artery for blood pressure monitoring.
- Isolate the sciatic nerve and the tibialis anterior muscle of one hind limb.
2. Neuromuscular Monitoring:
- Place stimulating electrodes on the sciatic nerve.
- Attach the tendon of the tibialis anterior muscle to a force-displacement transducer to measure isometric twitch tension.
- Deliver supramaximal square-wave stimuli (e.g., 0.2 ms (B15284909) duration at a frequency of 0.1 Hz) to the sciatic nerve.
3. Experimental Procedure:
- Allow the preparation to stabilize for at least 20 minutes.
- Control Group: Administer a bolus dose of this compound intravenously and record the resulting neuromuscular blockade (e.g., percent depression of twitch height).
- Test Group: Administer the test compound at the desired dose and time interval before this compound administration.
- Administer the same bolus dose of this compound as in the control group.
- Record the neuromuscular blockade and compare the magnitude and duration to the control group.
4. Data Analysis:
- Calculate the percent depression of the twitch response.
- Determine the onset time, duration of action (time to 25%, 50%, and 75% recovery of twitch height), and recovery index (time from 25% to 75% recovery).
- Statistically compare the data from the control and test groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound and potentiating drug interactions at the neuromuscular junction.
Caption: A generalized experimental workflow for in vivo assessment of drug interactions with this compound.
Caption: Logical relationships of different drug classes that interact with and affect the potency of this compound.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound: Package Insert / Prescribing Information [drugs.com]
- 5. Interaction of magnesium sulphate with this compound-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Pretreatment with magnesium sulphate enhances this compound-induced neuromuscular block] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnesium sulfate enhances non-depolarizing muscle relaxant this compound action at adult muscle-type nicotinic acetylcholine receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnesium sulphate enhances residual neuromuscular block induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Interactions between calcium entry blockers and this compound bromide in anaesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interactions of calcium channel blockers with non-depolarising muscle relaxants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potentiation of neuromuscular blocking agents by calcium channel blockers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Interaction of muscle relaxants and local anesthetics at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. Neuromuscular-blocking drugs interaction with drugs used in anesthesiology [medigraphic.com]
- 18. medindia.net [medindia.net]
- 19. Neuromuscular Blocking Agents | Anesthesia Key [aneskey.com]
- 20. Interaction between pancuronium bromide and this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Nitrous oxide potentiates this compound neuromuscular blockade in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Interaction between nondepolarizing neuromuscular blocking agents and inhalational anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of Commercially Available Vecuronium Bromide
Welcome to the technical support center for the purity analysis of vecuronium bromide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the analytical testing of this neuromuscular blocking agent.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercially available this compound bromide?
A1: Commercially available this compound bromide can contain several related substances, which may be process-related impurities or degradation products. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several potential impurities. Key impurities include this compound Bromide Related Compound A, B, C, D, E, and F.[1][2][3][4][5][6][7]
Q2: What are the sources of these impurities?
A2: Impurities in this compound bromide can originate from the manufacturing process, such as starting materials, intermediates, or by-products. They can also be formed due to degradation of the active pharmaceutical ingredient (API) when exposed to stress conditions like acid, base, oxidation, heat, or light.[8][9] For instance, hydrolysis can lead to the formation of deacetylated derivatives.
Q3: What analytical techniques are recommended for the purity analysis of this compound bromide?
A3: High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for the purity analysis of this compound bromide.[10][11][12] HPLC methods, particularly reversed-phase HPLC with UV detection, are widely used for their ability to separate and quantify this compound bromide from its related impurities.[8][9]
Q4: Where can I find the official acceptance criteria for this compound bromide impurities?
A4: The official acceptance criteria for impurities in this compound bromide are detailed in the monographs of the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[7][13] These pharmacopoeias provide limits for specified, unspecified, and total impurities.
Troubleshooting Guide
Problem: Poor peak shape (tailing or fronting) for the main this compound bromide peak.
-
Possible Cause 1: Column Overload.
-
Solution: Reduce the injection volume or the concentration of the sample solution.
-
-
Possible Cause 2: Secondary Interactions. Silanol (B1196071) groups on the surface of the silica-based column packing can interact with the basic nitrogen atoms in the this compound bromide molecule, leading to peak tailing.
-
Solution: Use a mobile phase with a competitive base (e.g., triethylamine) or an end-capped column. Adjusting the mobile phase pH can also help to suppress silanol interactions.
-
-
Possible Cause 3: Column Contamination or Degradation.
-
Solution: Flush the column with a strong solvent, or if the problem persists, replace the column. The use of a guard column is highly recommended to protect the analytical column.[14]
-
Problem: Inconsistent retention times for the analyte peaks.
-
Possible Cause 1: Fluctuation in Mobile Phase Composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
-
-
Possible Cause 2: Temperature Variations.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis. Even minor fluctuations in ambient temperature can affect retention times.[14]
-
-
Possible Cause 3: Column Equilibration.
-
Solution: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run.
-
Problem: Extraneous peaks in the chromatogram.
-
Possible Cause 1: Contaminated Solvents or Glassware.
-
Solution: Use high-purity HPLC-grade solvents and thoroughly clean all glassware.
-
-
Possible Cause 2: Sample Degradation. this compound bromide can degrade in solution.
-
Solution: Prepare sample solutions fresh and analyze them promptly. If necessary, store them at a low temperature and protect them from light.
-
-
Possible Cause 3: Carryover from Previous Injections.
-
Solution: Implement a robust needle wash program on the autosampler and inject a blank solvent after a high-concentration sample to check for carryover.
-
Data Presentation
Table 1: Common Impurities of this compound Bromide
| Impurity Name | Other Names | Molecular Formula |
| This compound Bromide EP Impurity A | This compound Bromide USP Related Compound A | C₃₃H₅₄N₂O₄ |
| This compound Bromide EP Impurity B | Pancuronium Bromide | C₃₅H₆₀Br₂N₂O₄ |
| This compound Bromide EP Impurity C | This compound Bromide USP Related Compound F | C₃₂H₅₅BrN₂O₃ |
| This compound Bromide EP Impurity D | - | C₃₀H₅₃BrN₂O₂ |
| This compound Bromide EP Impurity E | This compound Bromide USP Related Compound B | C₃₂H₅₅BrN₂O₃ |
Note: This table provides a summary of common impurities. For a complete list and their structures, please refer to the relevant pharmacopoeias.[1][2][3][4][5][6]
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound Bromide (Based on USP Monograph)
Objective: To determine the purity of a this compound bromide sample and quantify its related compounds.
Materials:
-
This compound Bromide Reference Standard (USP)
-
This compound Bromide Sample
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Sodium perchlorate (B79767)
-
Ammonium (B1175870) chloride
-
Ammonium hydroxide
-
Water (HPLC grade)
-
0.0025 N Hydrochloric acid
Chromatographic Conditions:
-
Column: L3 packing, 4.6-mm × 25-cm; 5-µm particle size.[13]
-
Mobile Phase: A mixture of Solution A and Solution B (e.g., in a 3:2 ratio).
-
Solution A: Dissolve 8.0 g of sodium perchlorate in 6.0 mL of water, dilute with acetonitrile to 1000 mL, mix, filter, and degas.
-
Solution B: Dissolve 3.2 g of ammonium chloride in 16 mL of ammonium hydroxide, dilute with methanol to 2000 mL, mix, filter, and degas.[8]
-
-
Flow Rate: 0.5 mL/min.[13]
-
Detector: UV at 215 nm.[13]
-
Column Temperature: 40 °C.[13]
-
Injection Volume: 25 µL.
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of USP this compound Bromide Reference Standard in 0.0025 N hydrochloric acid to obtain a known concentration of about 0.005 mg/mL.[13]
-
System Suitability Solution Preparation: Prepare a solution containing USP this compound Bromide RS and its related compound reference standards (A, B, C, F, and Pancuronium Bromide) in 0.0025 N hydrochloric acid, each at a concentration of about 0.005 mg/mL.[13]
-
Test Solution Preparation: Accurately weigh about 25 mg of the this compound bromide sample, transfer to a 25-mL volumetric flask. A small amount of acetonitrile (max 0.5 mL) can be used to aid dissolution with sonication. Rapidly add 0.0025 N hydrochloric acid to volume and mix promptly.[13]
-
Chromatography and Analysis:
-
Inject the system suitability solution and verify that the system meets the requirements outlined in the USP monograph (e.g., resolution, tailing factor).
-
Inject the standard solution and the test solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the percentage of each impurity in the portion of this compound Bromide taken.
-
Visualizations
References
- 1. This compound Bromide EP Impurity A | 13529-31-2 | SynZeal [synzeal.com]
- 2. This compound Bromide EP Impurity B | 15500-66-0 | SynZeal [synzeal.com]
- 3. This compound Bromide EP Impurity C Bromide (this compound Bromi… [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound Bromide EP Impurity E | CAS No- 50587-95-6 (784988-81-4 for free base) | Simson Pharma Limited [simsonpharma.com]
- 6. rxnchem.com [rxnchem.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. Stability indicating liquid chromatography method for the analysis of this compound bromide: study of the degradation profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Determination of this compound on Primesep SB Column | SIELC Technologies [sielc.com]
- 11. Determination of this compound Bromide in Pharmaceuticals: Development, Validation and Comparative Study of HPLC and CZE Analytical Methods | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound Bromide [drugfuture.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Reversal of Vecuronium-Induced Blockade in Research Animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing vecuronium-induced neuromuscular blockade in research animals.
Frequently Asked Questions (FAQs)
Q1: What are the primary agents used to reverse this compound-induced neuromuscular blockade in research animals?
A1: The two primary agents for reversing this compound-induced blockade are Sugammadex (B611050) and Neostigmine (B1678181). Sugammadex is a selective relaxant binding agent that encapsulates this compound, while neostigmine is an acetylcholinesterase inhibitor that increases the availability of acetylcholine (B1216132) at the neuromuscular junction.[1][2][3]
Q2: Which reversal agent is faster and more effective?
A2: Sugammadex consistently demonstrates a significantly faster and more effective reversal of this compound-induced neuromuscular blockade compared to neostigmine.[1][4][5][6] Recovery times with sugammadex are dose-dependent and can be up to 15 times faster than with neostigmine, especially in cases of profound blockade.[4][6]
Q3: What are the recommended dosages for Sugammadex and Neostigmine for this compound reversal?
A3: Dosages are dependent on the depth of the neuromuscular blockade. For routine reversal of moderate blockade (reappearance of the second twitch, T2, in a train-of-four [TOF] stimulation), 2 mg/kg of sugammadex is often used.[5][7] For deep blockade (1-2 post-tetanic counts), 4 mg/kg of sugammadex is recommended.[7][8] Neostigmine is typically administered at doses ranging from 0.02 to 0.07 mg/kg, often in combination with an anticholinergic agent like glycopyrrolate (B1671915) or atropine (B194438) to counteract muscarinic side effects.[2][9][10]
Q4: What are the potential side effects of reversal agents in research animals?
A4: Neostigmine, as an acetylcholinesterase inhibitor, can cause muscarinic side effects due to increased acetylcholine levels system-wide. These can include bradycardia, excessive secretions, and gastrointestinal hypermotility, which are typically mitigated by the co-administration of an anticholinergic agent.[2][11] Sugammadex is generally well-tolerated with fewer reported side effects, though hypersensitivity reactions are a possibility.[1]
Q5: Why is it crucial to monitor neuromuscular function during and after reversal?
A5: Monitoring neuromuscular function, typically using a peripheral nerve stimulator to assess the train-of-four (TOF) ratio, is essential to confirm complete recovery from neuromuscular blockade.[12][13] Incomplete reversal can lead to residual muscle weakness, compromising respiratory function and potentially leading to adverse outcomes.[12][13] Substantial variation in recovery times can occur, especially with lower doses of sugammadex and neostigmine, making monitoring critical.[4]
Troubleshooting Guide
Issue 1: Incomplete or Failed Reversal of this compound Blockade
-
Possible Cause: The dose of the reversal agent may be insufficient for the depth of the neuromuscular blockade. Acetylcholinesterase inhibitors like neostigmine may not be able to rapidly reverse a profound block.[6]
-
Troubleshooting Steps:
-
Confirm Blockade Depth: Use a peripheral nerve stimulator to assess the train-of-four (TOF) count or post-tetanic count (PTC) to determine the level of blockade.
-
Administer Additional Reversal Agent: If reversal is incomplete after an initial dose of neostigmine, a subsequent dose may be required.[12] In some cases, switching to a different reversal agent like sugammadex may be more effective, especially for deep blockade.[12][13]
-
Ensure Adequate Time for Reversal: Neostigmine has a slower onset of action compared to sugammadex; allow sufficient time (up to 10-20 minutes) for its full effect to be observed.[3][10]
-
Consider Animal-Specific Factors: Factors such as hypothermia, acidosis, and certain concurrent medications can potentiate the effects of this compound and may necessitate higher doses of reversal agents.[2]
-
Issue 2: Prolonged Recovery Time Despite Administration of a Reversal Agent
-
Possible Cause: The time interval between the last dose of this compound and the administration of the reversal agent can influence recovery speed, particularly with neostigmine.[4] A longer interval can lead to a faster recovery.
-
Troubleshooting Steps:
-
Review Dosing and Timing: Ensure that the appropriate dose of the reversal agent was administered at the correct stage of recovery (e.g., at the reappearance of T2 for neostigmine).
-
Maintain Physiological Stability: Monitor and maintain the animal's core body temperature and acid-base balance, as deviations can prolong neuromuscular blockade.[2]
-
Rule Out Other Factors: Consider if other drugs administered during the experiment, such as certain anesthetics or antibiotics, could be potentiating the neuromuscular blockade.[2]
-
Issue 3: Recurrence of Neuromuscular Blockade After Initial Reversal
-
Possible Cause: This can occur if the dose of the reversal agent was too low for the amount of this compound present, leading to a transient reversal followed by a return of the blockade as the reversal agent is metabolized or cleared.
-
Troubleshooting Steps:
-
Continuous Monitoring: Continue to monitor neuromuscular function for a period after the initial successful reversal to detect any signs of recurarization.
-
Administer a Follow-up Dose: If recurrence is observed, an additional dose of the reversal agent may be necessary.
-
Optimize Initial Dosing: In future experiments, consider adjusting the initial dose of the reversal agent based on the duration and intensity of the this compound infusion.
-
Quantitative Data Summary
Table 1: Comparative Efficacy of Sugammadex and Neostigmine for Reversal of this compound-Induced Blockade in Dogs
| Reversal Agent | Dose | Depth of Blockade at Reversal | Mean Time to TOF Ratio ≥ 0.9 (minutes) |
| Sugammadex | 4 mg/kg | Deep (TOF count 0-1) | 2 (range: 1-5)[4] |
| Sugammadex | 1 mg/kg | Moderate (TOF count 1) | 3 (range: 2-14)[4] |
| Neostigmine | 0.04 mg/kg (with Atropine) | Moderate (TOF count 2) | 7.5 (range: 5-19)[4] |
| Neostigmine | 0.02 mg/kg | Moderate (reappearance of T2) | 10.5 ± 2.3[9] |
| Neostigmine | 0.07 mg/kg | Moderate (reappearance of T2) | 5.4 ± 0.5[9] |
Table 2: Recommended Sugammadex Dosing for this compound Reversal
| Depth of Neuromuscular Blockade | Recommended Sugammadex Dose |
| Moderate (reappearance of T2 in TOF) | 2 mg/kg[7] |
| Deep (at least 1-2 post-tetanic counts) | 4 mg/kg[8] |
Experimental Protocols
Protocol 1: Reversal of Moderate this compound-Induced Neuromuscular Blockade with Neostigmine in Dogs
-
Induction and Maintenance of Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., isoflurane).[9]
-
Induction of Neuromuscular Blockade: Administer this compound intravenously (e.g., 0.1 mg/kg).[9]
-
Neuromuscular Monitoring: Continuously monitor neuromuscular function using acceleromyography of a peripheral nerve (e.g., peroneal nerve) to measure the train-of-four (TOF) ratio.[9]
-
Reversal Administration: Once the second twitch (T2) of the TOF spontaneously reappears, administer atropine (e.g., 0.03 mg/kg IV) followed by neostigmine (e.g., 0.04 mg/kg IV).[9]
-
Monitoring Recovery: Continue to monitor the TOF ratio until it reaches ≥ 0.9, indicating adequate recovery of neuromuscular function.[9]
Protocol 2: Reversal of Profound this compound-Induced Neuromuscular Blockade with Sugammadex in Dogs
-
Induction and Maintenance of Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., isoflurane).[14]
-
Induction of Profound Neuromuscular Blockade: Administer this compound intravenously (e.g., 0.1 mg/kg).[14]
-
Neuromuscular Monitoring: Monitor neuromuscular function using acceleromyography to confirm a profound block (e.g., no response to TOF stimulation).
-
Reversal Administration: Five minutes after the administration of this compound, administer sugammadex (e.g., 8 mg/kg IV).[14]
-
Monitoring Recovery: Record the time to recovery of the first twitch (T1) and the time to a TOF ratio of ≥ 0.9.[14]
Visualizations
Caption: Neostigmine inhibits acetylcholinesterase, increasing acetylcholine levels.
Caption: Sugammadex encapsulates this compound, preventing its action.
Caption: Experimental workflow for this compound reversal.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Reversal of neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Speed of reversal by sugammadex or neostigmine after this compound-induced neuromuscular block in dogs: Randomized clinical trial and pharmacological modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sugammadex provides faster reversal of this compound-induced neuromuscular blockade compared with neostigmine: a multicenter, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of profound this compound-induced neuromuscular block under sevoflurane anesthesia: sugammadex versus neostigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bridion (sugammadex sodium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. drugs.com [drugs.com]
- 9. Speed of reversal of this compound neuromuscular block with different doses of neostigmine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Potential revival of cholinesterase inhibitors as drugs in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Failure to reverse prolonged this compound-induced neuromuscular blockade with edrophonium in an anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meridian.allenpress.com [meridian.allenpress.com]
- 14. Reversal of profound rocuronium or this compound-induced neuromuscular block with sugammadex in isoflurane-anaesthetised dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Vecuronium and Rocuronium for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro pharmacological and metabolic properties of two widely used neuromuscular blocking agents, Vecuronium and Rocuronium (B1662866). The data and protocols presented herein are intended to support researchers in making informed decisions for preclinical drug development and mechanistic studies.
Executive Summary
This compound and Rocuronium are both aminosteroid (B1218566) non-depolarizing neuromuscular blocking agents that act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. While structurally similar, they exhibit key differences in their in vitro performance, particularly in terms of potency and onset of action. This guide summarizes their comparative in vitro efficacy, metabolic stability, and provides detailed experimental protocols for their evaluation.
Data Presentation: Quantitative Comparison
| Parameter | This compound | Rocuronium | Reference |
| Potency (IC50) | ~9.9 nM | Less potent than this compound | |
| Binding Affinity (Ki) | High Affinity | Lower affinity than Pancuronium (B99182) | [1] |
| Metabolism | Metabolized to 3-desacetyl-vecuronium (active metabolite) | Primarily unmetabolized | [2] |
Mechanism of Action: Signaling Pathway
This compound and Rocuronium are competitive antagonists of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. They bind to the α-subunits of the receptor, thereby preventing the binding of acetylcholine (ACh) and inhibiting the influx of sodium ions. This action blocks the depolarization of the postsynaptic membrane and subsequent muscle contraction.
Caption: Competitive antagonism of the nAChR by this compound and Rocuronium.
Experimental Protocols
Determination of Potency (IC50) using Two-Electrode Voltage Clamp (TEVC)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and Rocuronium on muscle-type nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding muscle-type nAChR subunits (α, β, δ, ε)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
Acetylcholine (ACh) solution (10 µM in ND96)
-
This compound and Rocuronium stock solutions (10 mM in water)
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and Injection:
-
Inject oocytes with cRNA for nAChR subunits.
-
Incubate at 16-18°C for 2-5 days to allow receptor expression.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber perfused with ND96 solution.
-
Impale the oocyte with two electrodes (voltage and current).
-
Clamp the membrane potential at -70 mV.
-
Apply a brief pulse of 10 µM ACh to elicit a baseline inward current.
-
Wash the oocyte with ND96 solution until the current returns to baseline.
-
-
Drug Application:
-
Prepare serial dilutions of this compound and Rocuronium in ND96 solution.
-
Pre-incubate the oocyte with a specific concentration of the antagonist for 2-3 minutes.
-
Co-apply the same concentration of antagonist with 10 µM ACh and record the inhibited current.
-
Repeat for a range of antagonist concentrations.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration.
-
Normalize the inhibited currents to the baseline ACh-evoked current.
-
Plot the normalized current versus the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
In Vitro Onset and Duration of Action using Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo model assesses the onset and duration of neuromuscular blockade.
Materials:
-
Rat or mouse phrenic nerve-hemidiaphragm preparation
-
Krebs-Ringer solution (oxygenated with 95% O₂ / 5% CO₂)
-
Nerve stimulator
-
Force transducer and recording system
-
This compound and Rocuronium solutions
Procedure:
-
Preparation Mounting:
-
Dissect the phrenic nerve and hemidiaphragm and mount it in an organ bath containing Krebs-Ringer solution at 37°C.
-
Attach the phrenic nerve to stimulating electrodes and the diaphragm tendon to a force transducer.
-
-
Stimulation and Baseline Recording:
-
Stimulate the phrenic nerve with supramaximal pulses (e.g., 0.1 Hz) to elicit twitch contractions.
-
Record a stable baseline twitch tension for 15-20 minutes.
-
-
Drug Administration:
-
Add a defined concentration of this compound or Rocuronium to the organ bath.
-
Continuously record the twitch tension.
-
-
Data Analysis:
-
Onset of Action: Time from drug addition to 90% reduction in twitch height.
-
Duration of Action: Time from drug addition until the twitch height recovers to 25% of the baseline.
-
Metabolic Stability Assay using Liver Microsomes
This assay evaluates the susceptibility of the compounds to metabolism by liver enzymes.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
This compound and Rocuronium stock solutions
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.
-
Add this compound or Rocuronium to the mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Terminate the reaction by adding cold acetonitrile.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent drug against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Caption: Comparative experimental workflow for in vitro analysis.
Conclusion
This guide provides a framework for the in vitro comparison of this compound and Rocuronium. The presented data and protocols highlight the key differences in their pharmacological profiles, with this compound demonstrating higher potency and Rocuronium having a faster onset of action, a characteristic attributed to its lower potency.[3] The differing metabolic fates of these compounds also have significant implications for their duration of action and potential for drug-drug interactions. The provided experimental workflows offer a standardized approach for researchers to generate robust and comparable in vitro data to guide drug development and further mechanistic investigations.
References
Vecuronium's Cross-Reactivity with Steroidal Muscle Relaxants: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of neuromuscular blocking agents (NMBAs) is paramount for ensuring patient safety and developing safer alternatives. This guide provides an objective comparison of vecuronium's cross-reactivity with other steroidal muscle relaxants, supported by experimental data and detailed methodologies.
Anaphylactic reactions to NMBAs are a significant concern during anesthesia, with IgE-mediated hypersensitivity being the primary mechanism.[1] Cross-reactivity between different NMBAs is a common phenomenon, largely attributed to the shared quaternary ammonium (B1175870) epitopes which are recognized by IgE antibodies.[2] This guide focuses on this compound, a monoquaternary aminosteroidal NMBA, and its propensity to cross-react with other structurally similar agents like rocuronium (B1662866) and pancuronium.
Quantitative Analysis of Cross-Reactivity
Intradermal skin testing is a primary method for assessing cross-reactivity. The following table summarizes key quantitative data from studies investigating this compound's cross-reactivity profile.
| Triggering Agent | Cross-Reactive Agent | Percentage of Cross-Reactivity | Study Population/Comments |
| This compound | Other Steroidal NMBAs | 88.2% | Data from a 19-year review of anaphylaxis cross-reactivity in New Zealand.[1] |
| Rocuronium | This compound | 40% | Study in Western Australia from 2002 to 2011 on patients with rocuronium anaphylaxis.[3] |
| Rocuronium | This compound | 61.3% | Retrospective analysis from the French pharmacovigilance database. |
It is noteworthy that when this compound is the initial sensitizing agent (the "trigger"), it demonstrates a very high rate of cross-reactivity with other steroidal NMBAs.[1] Conversely, in patients who have had an anaphylactic reaction to rocuronium, a significant percentage also show reactivity to this compound.[3]
Signaling Pathways and Experimental Workflows
The cross-reactivity of this compound and other steroidal NMBAs is rooted in their structural similarities, leading to recognition by the same IgE antibodies. This interaction triggers a downstream signaling cascade in mast cells and basophils, culminating in the release of inflammatory mediators and the clinical manifestations of anaphylaxis.
Caption: IgE-mediated cross-reactivity pathway of steroidal NMBAs.
The following diagram illustrates a typical experimental workflow for investigating NMBA cross-reactivity.
Caption: Workflow for investigating NMBA cross-reactivity.
Experimental Protocols
Accurate assessment of cross-reactivity relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Intradermal Skin Testing (IDT)
Intradermal testing is a highly sensitive method for detecting IgE-mediated allergies to NMBAs.
Materials:
-
Sterile solutions of this compound, rocuronium, pancuronium, and other NMBAs at various dilutions.
-
Histamine phosphate (B84403) (positive control).
-
Sterile saline (negative control).
-
Tuberculin syringes with 27- to 30-gauge needles.
-
Ruler for measuring wheal and flare responses.
Procedure:
-
Obtain informed consent from the patient. Ensure resuscitation equipment is readily available.
-
Perform the tests on the volar aspect of the forearm.
-
Inject approximately 0.02 to 0.05 mL of the negative control, positive control, and the diluted NMBA solutions intradermally to raise a small bleb.
-
Start with highly diluted solutions (e.g., 1:1000 or 1:10,000) and proceed to more concentrated solutions if the initial tests are negative.[4]
-
Read the results at 15-20 minutes.
-
A positive reaction is typically defined as a wheal diameter of at least 3 mm larger than the negative control, often accompanied by a flare.[5]
Recommended Non-Irritating Concentrations for Intradermal Testing:
-
This compound: up to 1:100 dilution
-
Rocuronium: up to 1:100 dilution
-
Pancuronium: up to 1:100 dilution
Basophil Activation Test (BAT)
The Basophil Activation Test is an in vitro functional assay that measures the activation of basophils in response to an allergen.
Materials:
-
Freshly drawn whole blood from the patient.
-
NMBA solutions at various concentrations.
-
Anti-IgE antibody (positive control).
-
Buffer solution (negative control).
-
Fluorochrome-conjugated antibodies against basophil surface markers (e.g., CD63, CD203c).
-
Flow cytometer.
Procedure:
-
Isolate basophils from the patient's whole blood.
-
Incubate the basophils with the NMBA solutions, positive control, and negative control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Stain the cells with fluorochrome-conjugated antibodies against basophil activation markers.
-
Analyze the samples using a flow cytometer to quantify the percentage of activated basophils (expressing CD63 or CD203c).
-
An increase in the percentage of activated basophils above a certain threshold compared to the negative control indicates a positive response.
Radioallergosorbent Test (RAST)
RAST is an in vitro test that detects specific IgE antibodies in the patient's serum.
Materials:
-
Patient's serum.
-
Allergen-coupled solid phase (e.g., paper disc or microtiter well coated with the NMBA).
-
Radiolabeled anti-human IgE antibodies.
-
Gamma counter.
Procedure:
-
The patient's serum is incubated with the allergen-coupled solid phase. If specific IgE antibodies are present, they will bind to the allergen.
-
The solid phase is washed to remove unbound serum components.
-
Radiolabeled anti-human IgE is added and binds to the IgE already attached to the allergen.
-
After another washing step, the radioactivity of the solid phase is measured using a gamma counter.
-
The amount of radioactivity is proportional to the concentration of specific IgE antibodies in the serum.[6]
Conclusion
The available evidence strongly indicates a high potential for cross-reactivity between this compound and other steroidal neuromuscular blocking agents, particularly rocuronium and pancuronium. When this compound is the sensitizing agent, the likelihood of reactions to other steroidal NMBAs is particularly high.[1] For patients with a history of anaphylaxis to any steroidal NMBA, comprehensive allergy testing, including intradermal skin tests and potentially in vitro assays like BAT, is crucial to identify safe alternatives for future anesthetic procedures. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations, contributing to improved patient safety and a deeper understanding of the mechanisms underlying NMBA hypersensitivity.
References
A Comparative Analysis of Neuromuscular Blockade Recovery: Vecuronium vs. Pancuronium
An objective guide for researchers and drug development professionals on the distinct recovery profiles of two commonly used non-depolarizing neuromuscular blocking agents.
This guide provides a detailed comparison of the recovery profiles of Vecuronium and Pancuronium (B99182), two aminosteroid (B1218566) non-depolarizing neuromuscular blocking agents. While both drugs act by competitively antagonizing acetylcholine (B1216132) receptors at the neuromuscular junction, their pharmacokinetic and pharmacodynamic properties lead to notable differences in their recovery profiles.[1][2][3][4] This analysis is supported by experimental data from various clinical studies to aid in the informed selection of these agents in research and clinical settings.
Quantitative Comparison of Recovery Parameters
The recovery from neuromuscular blockade is a critical factor in the clinical use of these agents. The following table summarizes key recovery parameters for this compound and Pancuronium based on data from comparative studies.
| Parameter | This compound | Pancuronium | Notes |
| Onset of Action | 1 - 3 minutes | 2 - 5 minutes | Time to maximum neuromuscular blockade.[2][5][6][7][8] |
| Clinical Duration (to 25% recovery) | 25 - 40 minutes | 60 - 100 minutes | Duration of clinically effective blockade.[3][6][9][10][11] |
| Recovery Index (25% to 75% recovery) | 10 - 25 minutes | 29 - 47 minutes | A measure of the rate of spontaneous recovery.[5][11][12] |
| Time to 95% Recovery | 45 - 65 minutes | ~125 minutes | Time to near-complete spontaneous recovery.[3][6][12] |
| Incidence of Residual Neuromuscular Blockade (TOF ratio < 0.9) | 10% | 37% | Measured after reversal with neostigmine (B1678181).[13] |
Key Insights from the Data:
-
Faster Recovery with this compound: The data consistently demonstrates that this compound has a significantly shorter duration of action and a more rapid recovery profile compared to Pancuronium.[5][12][14] The clinical duration of this compound is approximately half to one-third that of Pancuronium.[6][9][10]
-
Shorter Recovery Index: The recovery index for this compound is markedly shorter, indicating a faster rate of spontaneous recovery once it begins.[5][12]
-
Lower Incidence of Residual Blockade: Studies using Train-of-Four (TOF) monitoring show a lower incidence of postoperative residual neuromuscular blockade with this compound compared to Pancuronium, even after administration of a reversal agent.[13]
Experimental Protocols
The data presented in this guide is derived from clinical trials employing standardized methodologies to assess neuromuscular function. A typical experimental protocol is outlined below.
Objective: To compare the onset, duration, and recovery characteristics of this compound and Pancuronium.
Methodology:
-
Patient Selection: A cohort of patients (e.g., ASA physical status I or II) scheduled for elective surgery under general anesthesia is recruited. Patients with neuromuscular diseases or those receiving medications known to interfere with neuromuscular transmission are excluded.
-
Anesthesia Induction and Maintenance: Anesthesia is induced with a standard intravenous agent (e.g., propofol, thiopental) and maintained with an inhalation anesthetic (e.g., isoflurane, sevoflurane) and an opioid analgesic (e.g., fentanyl).
-
Neuromuscular Monitoring:
-
The ulnar nerve is stimulated at the wrist using a peripheral nerve stimulator.
-
The evoked muscle response (twitch) of the adductor pollicis muscle is measured.
-
The monitoring modality is typically acceleromyography or mechanomyography.
-
Train-of-Four (TOF) Stimulation: A series of four supramaximal stimuli are delivered at a frequency of 2 Hz. The ratio of the fourth twitch height (T4) to the first twitch height (T1) is calculated (T4/T1 ratio). A TOF ratio of >0.9 is considered indicative of adequate recovery from neuromuscular blockade.[15]
-
-
Drug Administration:
-
After induction of anesthesia and stabilization of the patient, a baseline TOF response is established.
-
Patients are randomly assigned to receive either this compound or Pancuronium at an equipotent dose (e.g., this compound 0.1 mg/kg or Pancuronium 0.1 mg/kg).
-
-
Data Collection:
-
Onset Time: The time from the end of drug injection to the maximum suppression of the first twitch (T1) of the TOF.
-
Clinical Duration: The time from drug administration to the recovery of T1 to 25% of its baseline value.
-
Recovery Index: The time interval for T1 to recover from 25% to 75% of its baseline value.
-
Spontaneous Recovery: The time to achieve a TOF ratio of 0.9 without the administration of a reversal agent.
-
Reversal: In some studies, a reversal agent like neostigmine is administered, and the time to achieve a TOF ratio of >0.9 is recorded.
-
-
Statistical Analysis: The collected data for the two groups are compared using appropriate statistical tests to determine the significance of any observed differences.
Visualizing the Mechanisms and Workflow
To better understand the underlying pharmacology and the experimental approach, the following diagrams are provided.
References
- 1. Pancuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Comparison of large dose of this compound with pancuronium for prolonged neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. drugs.com [drugs.com]
- 11. droracle.ai [droracle.ai]
- 12. Neuromuscular blocking effects of this compound and pancuronium during halothane anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Comparative pharmacokinetics and dynamics of this compound and pancuronium in anesthetized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Navigating Neuromuscular Blockade: A Comparative Analysis of Vecuronium and Succinylcholine Interactions in Animal Models
For Immediate Release
In the realm of pharmacology and anesthesia, the interplay between different neuromuscular blocking agents is of paramount importance for ensuring patient safety and optimizing surgical conditions. This guide provides a comprehensive comparison of the interaction between the non-depolarizing agent, Vecuronium, and the depolarizing agent, Succinylcholine (B1214915), based on preclinical data from various animal models. The following sections delve into the pharmacodynamic effects, experimental protocols, and underlying signaling pathways of this critical drug combination.
Quantitative Pharmacodynamic Analysis
The interaction between this compound and Succinylcholine is complex, with the sequence of administration playing a crucial role in the resulting neuromuscular blockade. The following tables summarize the key pharmacodynamic parameters observed in animal studies.
Table 1: Pharmacodynamic Effects of this compound and Succinylcholine Administered Sequentially in Dogs
| Order of Administration | Drug and Dose | Effect on Second Agent's Duration of Action | Animal Model |
| Succinylcholine then this compound | Succinylcholine (0.3 mg/kg) followed by this compound (0.2 mg/kg) | Prolonged the duration of this compound-induced neuromuscular block[1] | Dog |
| This compound then Succinylcholine | This compound (0.2 mg/kg) followed by Succinylcholine (0.3 mg/kg) | Reduced the duration of action of Succinylcholine[1] | Dog |
Table 2: Influence of Succinylcholine Pretreatment on the Duration of Action of this compound in Cats
| Treatment Group | Duration of this compound Action (minutes, mean ± SD) | Animal Model |
| This compound alone | 2.0 ± 0.6 | Cat |
| Succinylcholine followed by this compound | 6.5 ± 1.3 to 7.3 ± 2.2 | Cat |
This data indicates that prior administration of Succinylcholine significantly prolongs the neuromuscular blockade induced by this compound in the cat model.[2]
Table 3: Onset and Duration of Action of Individual Neuromuscular Blocking Agents in Goats
| Drug and Dose | Muscle | Time to 100% Paralysis (mean ± SD) | Duration to 25% Recovery (minutes, mean ± SD) |
| Succinylcholine (500 µg/kg) | Cricoarytenoideus dorsalis (CD) | 39 ± 11 seconds | 11.0 ± 3.0 |
| Thyroarytenoideus (TA) | 39 ± 11 seconds | 9.7 ± 3.6 | |
| Diaphragm (DI) | 42 ± 8 seconds | 15.3 ± 1.3 | |
| Ulnaris lateralis (UL) | 57 ± 8 seconds | 22.0 ± 1.2 | |
| This compound (4 µg/kg) | Cricoarytenoideus dorsalis (CD) | 5.6 ± 2.3 minutes | 35.2 ± 19.5 |
| Thyroarytenoideus (TA) | 4.6 ± 1.7 minutes | 47.1 ± 19.9 | |
| Diaphragm (DI) | 6.0 ± 1.9 minutes | 31.9 ± 18.6 | |
| Ulnaris lateralis (UL) | 9.6 ± 1.7 minutes | 71.7 ± 16.1 |
This study in goats highlights the differential sensitivity of various muscles to both Succinylcholine and this compound.[3]
Table 4: Contrasting Effects on Renal Microcirculation in Rodents
| Agent and Dose | Effect on Inulin Clearance | Effect on Para-aminohippuric Acid Clearance | Effect on Preglomerular Vessels | Animal Model |
| This compound (0.02 mg/kg followed by 0.2 mg/kg/h) | Significant decrease of 16.1% ± 3.87% | Decrease of 21.6% ± 4.69% | Significant vasoconstriction | Rodent |
| Succinylcholine (0.45 mg/kg followed by 2 mg/kg/h) | No alteration | No alteration | Significant vasodilation | Rodent |
These findings in a rodent model suggest that the choice of neuromuscular blocking agent can impact renal microcirculation.[4]
Experimental Protocols
The following methodologies are synthesized from the reviewed literature to provide a framework for studying the interaction between this compound and Succinylcholine in an animal model.
1. Animal Model and Preparation:
-
Species: Beagle dogs are a commonly used model.
-
Anesthesia: Anesthesia is induced and maintained with appropriate agents (e.g., thiopentone, halothane) to ensure the absence of pain and consciousness throughout the experiment.
-
Instrumentation: Endotracheal intubation is performed to maintain a patent airway and allow for controlled ventilation. Intravenous catheters are placed for drug administration and fluid maintenance.
2. Neuromuscular Monitoring:
-
Technique: The train-of-four (TOF) technique is the standard for monitoring neuromuscular function.[1]
-
Stimulation: The ulnar nerve is stimulated with a supramaximal square-wave stimulus of 0.2 ms (B15284909) duration at a frequency of 2 Hz for 2 seconds.[5] This sequence is repeated at regular intervals (e.g., every 15-20 seconds).
-
Measurement: The evoked muscle response (e.g., adductor pollicis muscle twitch) is measured using a force transducer or electromyography (EMG) to quantify the degree of neuromuscular blockade.
3. Drug Administration Protocol:
-
Group 1 (Succinylcholine followed by this compound):
-
Administer an initial intravenous dose of Succinylcholine (e.g., 0.3 mg/kg).
-
Monitor the neuromuscular block until a predetermined level of recovery is achieved (e.g., 50% return of neuromuscular activity).[1]
-
Administer an intravenous dose of this compound (e.g., 0.2 mg/kg).
-
Continue to monitor and record the onset, duration, and recovery from the this compound-induced block.
-
-
Group 2 (this compound followed by Succinylcholine):
-
Administer an initial intravenous dose of this compound (e.g., 0.2 mg/kg).
-
Monitor the neuromuscular block until a predetermined level of recovery is achieved (e.g., 50% return of neuromuscular activity).[1]
-
Administer an intravenous dose of Succinylcholine (e.g., 0.3 mg/kg).
-
Continue to monitor and record the onset, duration, and recovery from the Succinylcholine-induced block.
-
4. Data Analysis:
-
The primary endpoints for comparison include:
-
Onset of action: Time from drug administration to maximum neuromuscular blockade.
-
Duration of action: Time from drug administration to a certain level of recovery (e.g., 25% or 50% of baseline twitch height).
-
Recovery index: Time taken for recovery from 25% to 75% of baseline twitch height.
-
Caption: Experimental workflow for studying this compound and Succinylcholine interaction.
Signaling Pathways and Mechanism of Interaction
The distinct mechanisms of action of this compound and Succinylcholine at the neuromuscular junction are central to understanding their interaction.
Succinylcholine , a depolarizing agent, acts as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate.[6] It mimics acetylcholine, causing initial muscle fasciculations followed by a persistent depolarization that leads to a Phase I block, rendering the muscle fiber unresponsive to further stimulation. With prolonged exposure or in certain clinical situations, this can transition to a Phase II block, which clinically resembles the block produced by non-depolarizing agents.[7][8]
This compound , a non-depolarizing agent, is a competitive antagonist of acetylcholine at the nAChRs.[6] It binds to the receptors without activating them, thereby preventing acetylcholine from binding and initiating muscle contraction.
The interaction between these two drugs is thought to occur at the level of the nAChR. When Succinylcholine is administered first, its initial depolarizing effect and subsequent receptor desensitization may alter the state of the nAChRs, making them more susceptible to the blocking effects of this compound, thus prolonging its action. Conversely, when this compound is given first, it occupies a portion of the nAChRs, reducing the number of available receptors for Succinylcholine to act upon, which may explain the observed decrease in the duration of Succinylcholine's effect.
Caption: Signaling pathways of this compound and Succinylcholine at the neuromuscular junction.
References
- 1. Interactions between this compound and suxamethonium in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Succinylcholine and this compound blockade of the diaphragm, laryngeal and limb muscles in the anaesthetized goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrasting effects of this compound and succinylcholine on the renal microcirculation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of succinylcholine on neuromuscular transmission during recovery from this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. academic.oup.com [academic.oup.com]
- 8. anesthesiaserviceswa.com [anesthesiaserviceswa.com]
A Comparative Guide: Sugammadex Versus Neostigmine for Vecuronium Reversal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of Sugammadex (B611050) and Neostigmine (B1678181) for the reversal of neuromuscular blockade (NMB) induced by Vecuronium. The information presented is collated from a range of clinical trials and systematic reviews to support research and development in anesthesiology and pharmacology.
Executive Summary
Sugammadex, a modified gamma-cyclodextrin, offers a novel mechanism for reversing neuromuscular blockade by encapsulating the this compound molecule.[1] This contrasts with the traditional acetylcholinesterase inhibitor, Neostigmine, which increases the availability of acetylcholine (B1216132) at the neuromuscular junction to compete with the neuromuscular blocking agent.[2] Clinical data consistently demonstrate that Sugammadex provides a more rapid and predictable reversal of this compound-induced NMB compared to Neostigmine, with a potentially more favorable side-effect profile.[3][4]
Quantitative Data Summary
The following tables summarize key efficacy and safety data from comparative studies.
Table 1: Efficacy of Sugammadex vs. Neostigmine for this compound Reversal (Moderate Blockade)
| Efficacy Endpoint | Sugammadex (2.0 mg/kg) | Neostigmine (50 µg/kg) | Notes |
| Geometric Mean Time to TOF Ratio ≥ 0.9 (minutes) | 2.6 - 2.9[5][6] | 16.1 - 17.9[5][7] | Sugammadex demonstrates a significantly faster reversal time. |
| Patients Recovered to TOF Ratio ≥ 0.9 within 10 mins (%) | 93.3%[3][8] | 50.0%[3][8] | Highlights the greater predictability of Sugammadex. |
| Successful Reversal Rate (%) | 93.3%[3][8] | 83.3%[3][8] |
Table 2: Efficacy of Sugammadex vs. Neostigmine for this compound Reversal (Deep Blockade)
| Efficacy Endpoint | Sugammadex (4.0 mg/kg) | Neostigmine (70 µg/kg) | Notes |
| Geometric Mean Time to TOF Ratio ≥ 0.9 (minutes) | 3.3 - 3.8[9][10] | 49.9 - 67.6[9][10] | Neostigmine is significantly less effective at reversing deep blockade. |
Table 3: Comparative Safety Profile
| Adverse Event Category | Sugammadex | Neostigmine | Notes |
| Incidence of Post-operative Complications | 13.3%[3][8] | 20.0%[3][8] | Includes muscle weakness, coughing, and difficulty swallowing. |
| Cardiovascular Effects | Lower incidence of bradycardia.[11] | Often requires co-administration of an antimuscarinic (e.g., glycopyrrolate) to counteract bradycardia.[3][12] | Sugammadex's mechanism avoids cholinergic side effects.[13] |
| Post-operative Nausea and Vomiting (PONV) | Some studies report a higher incidence compared to Neostigmine. | Associated with muscarinic side effects that can include PONV. | The data on PONV can be variable across studies. |
| Hypersensitivity Reactions | Rare, but can occur, ranging from skin reactions to anaphylaxis.[8] |
Signaling Pathways and Mechanisms of Action
The fundamental difference in the mechanism of action between Sugammadex and Neostigmine dictates their efficacy and side-effect profiles.
Caption: Sugammadex directly encapsulates this compound, leading to its inactivation and excretion.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Sugammadex provides faster reversal of this compound-induced neuromuscular blockade compared with neostigmine: a multicenter, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of rocuronium-induced neuromuscular blockade with sugammadex compared with neostigmine during sevoflurane anaesthesia: results of a randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodological limitations in acceleromyographic monitoring: a reply to Dr. Büyükcavlak - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sugammadex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sugammadex efficacy for reversal of rocuronium- and this compound-induced neuromuscular blockade: A pooled analysis of 26 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Success rate of acceleromyographic neuromuscular monitoring based on the depth of anesthesia at the time of sugammadex antagonism: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sugammadex versus neostigmine on postoperative adverse respiratory events in elderly patients undergoing lung resection: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jvsmedicscorner.com [jvsmedicscorner.com]
Head-to-Head Comparison: Vecuronium vs. Cisatracurium in ARDS Management
A detailed review of the available evidence for researchers, scientists, and drug development professionals.
In the management of Acute Respiratory Distress Syndrome (ARDS), neuromuscular blocking agents (NMBAs) are often employed to improve patient-ventilator synchrony, reduce ventilator-induced lung injury, and decrease oxygen consumption. Among the most utilized NMBAs are Vecuronium and Cisatracurium. While both are non-depolarizing agents, their distinct pharmacological profiles warrant a detailed comparison to guide clinical use and future research. This guide provides a head-to-head comparison based on available clinical data, as direct comparative studies in animal models of ARDS are currently lacking in the published literature.
Clinical Efficacy and Safety: A Review of Human Studies
Observational and retrospective studies in human patients with ARDS have provided the primary basis for comparing the efficacy and safety of this compound and Cisatracurium. While randomized controlled trials directly comparing the two agents are scarce, propensity-matched analyses have offered valuable insights.
A consistent finding across multiple studies is that there is no statistically significant difference in mortality between patients treated with this compound versus Cisatracurium for ARDS.[1][2][3] However, some studies suggest that Cisatracurium may be associated with more favorable secondary outcomes. For instance, patients treated with Cisatracurium have been observed to have fewer ventilator days and a shorter stay in the intensive care unit (ICU) compared to those receiving this compound.[3][4]
In terms of safety, the incidence of newly developed myopathy appears to be similar between the two drugs.[1][2] Other adverse events such as barotrauma, bradycardia, and hypotension have also shown no significant differences in incidence between the two groups in some analyses.[1][2]
| Parameter | This compound | Cisatracurium | Key Findings | Citations |
| Primary Efficacy Endpoint | ||||
| Hospital Mortality | No significant difference | No significant difference | Propensity-matched studies show comparable mortality rates. | [1][2][3] |
| Secondary Efficacy Endpoints | ||||
| Duration of Mechanical Ventilation | Longer duration observed in some studies | Shorter duration observed in some studies | Cisatracurium may be associated with fewer ventilator days. | [3][4] |
| ICU Length of Stay | Longer duration observed in some studies | Shorter duration observed in some studies | A potential benefit for Cisatracurium in reducing ICU stay has been reported. | [3][4] |
| Safety Endpoints | ||||
| Myopathy | Similar incidence | Similar incidence | No significant difference in the risk of developing myopathy. | [1][2] |
| Barotrauma | Similar incidence | Similar incidence | Rates of ventilator-associated lung injury appear comparable. | [1][2] |
| Bradycardia | Similar incidence | Similar incidence | No significant difference in the occurrence of bradycardia. | [1][2] |
| Hypotension | Similar incidence | Similar incidence | Similar rates of hypotension have been observed between the two agents. | [1][2] |
Mechanisms of Action in ARDS
The therapeutic benefits of NMBAs in ARDS are thought to extend beyond simple muscle paralysis. Both this compound and Cisatracurium are believed to exert their effects through several mechanisms that mitigate lung injury.
Shared Mechanisms:
-
Improved Patient-Ventilator Synchrony: By eliminating spontaneous breathing efforts, NMBAs reduce the risk of ventilator dyssynchrony, which can lead to volutrauma, barotrauma, and atelectrauma.
-
Reduced Oxygen Consumption: Paralysis of respiratory muscles decreases the work of breathing and overall metabolic demand, thereby reducing oxygen consumption.
Potential Anti-inflammatory Effects:
There is growing evidence to suggest that NMBAs, particularly Cisatracurium, may possess direct anti-inflammatory properties. This is a critical area of investigation, as the inflammatory cascade plays a central role in the pathophysiology of ARDS. The proposed anti-inflammatory mechanism involves the modulation of inflammatory pathways, though the precise signaling cascades are still under investigation.
Experimental Protocols in Animal Models
While direct head-to-head comparisons in ARDS models are not available, individual studies have established protocols for evaluating this compound and Cisatracurium in animal models of acute lung injury. These protocols are crucial for future comparative preclinical research.
Typical Experimental Workflow for Evaluating NMBAs in a Rodent ARDS Model:
-
Animal Model Induction: ARDS is commonly induced in rodents (rats or mice) through methods such as intratracheal instillation of lipopolysaccharide (LPS) or hydrochloric acid (HCl) to mimic sepsis- or aspiration-induced lung injury, respectively.
-
Mechanical Ventilation: Following induction, animals are mechanically ventilated with lung-protective strategies (e.g., low tidal volumes).
-
Drug Administration: Animals are randomized to receive either the NMBA (this compound or Cisatracurium) or a placebo, typically via continuous intravenous infusion.
-
Physiological Monitoring: Key physiological parameters are monitored throughout the experiment, including arterial blood gases (PaO2/FiO2 ratio), lung compliance, and hemodynamics.
-
Endpoint Analysis: After a set duration, animals are euthanized, and lung tissue and bronchoalveolar lavage fluid (BALF) are collected for analysis of inflammatory markers (e.g., cytokines, neutrophil infiltration), lung edema (wet-to-dry weight ratio), and histological evidence of lung injury.
Conclusion and Future Directions
The current body of evidence, primarily from human clinical studies, suggests that while both this compound and Cisatracurium are effective neuromuscular blocking agents in the management of ARDS with no significant difference in mortality, Cisatracurium may offer advantages in terms of reducing the duration of mechanical ventilation and ICU stay. The potential for direct anti-inflammatory effects of these agents, particularly Cisatracurium, is a promising area for further investigation.
A significant gap in the literature is the absence of direct head-to-head comparative studies of this compound and Cisatracurium in standardized animal models of ARDS. Such studies are crucial to dissect the specific mechanisms of action of each drug on a molecular and cellular level, independent of the complexities of human clinical scenarios. Future preclinical research should focus on well-designed comparative efficacy and mechanistic studies to provide a more definitive understanding of the relative merits of these two important drugs in the setting of ARDS. This will be instrumental in guiding the development of more targeted and effective therapeutic strategies for this devastating syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of Cisatracurium Compared to this compound for Neuromuscular Blockade in Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Observational Study of the Efficacy of Cisatracurium Compared with this compound in Patients with or at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
A Comparative Guide to the Isobolographic Analysis of Vecuronium's Interactions with Other Neuromuscular Blocking Agents
This guide provides a comprehensive comparison of the pharmacodynamic interactions between vecuronium and other non-depolarizing neuromuscular blocking agents (NMBAs) based on isobolographic analysis. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the combined effects of these agents.
Understanding Isobolographic Analysis
Isobolographic analysis is a pharmacological method used to evaluate the nature of the interaction between two drugs. By plotting the doses of two drugs that produce a specific, constant effect (e.g., 50% depression of twitch height, ED50), an isobole is generated. The position of the experimentally determined data point for the drug combination in relation to a line of additivity on the isobologram determines the type of interaction:
-
Additive: The combined effect is the sum of the individual effects. The data point falls on the line of additivity.
-
Synergistic: The combined effect is greater than the sum of the individual effects. The data point falls below the line of additivity.
-
Antagonistic: The combined effect is less than the sum of the individual effects. The data point falls above the line of additivity.
Comparative Potency and Interaction of this compound with Other NMBAs
The interaction of this compound, a steroidal NMBA, has been investigated with several other NMBAs from both the aminosteroid (B1218566) and benzylisoquinolinium classes. The nature of these interactions can vary, with implications for clinical practice and drug development.
Interaction with Aminosteroid NMBAs
Studies have generally demonstrated an additive interaction between this compound and other aminosteroid NMBAs like rocuronium (B1662866), pancuronium, and pipecuronium (B1199686).[1][2] This suggests that when these drugs are used in combination, their neuromuscular blocking effect is predictable and equivalent to the sum of their individual potencies.
Interaction with Benzylisoquinolinium NMBAs
The interaction between this compound and benzylisoquinolinium NMBAs is more varied. For instance, the interaction between this compound and cisatracurium (B1209417) has been found to be synergistic.[3] Similarly, some studies have reported a synergistic interaction between this compound and atracurium (B1203153), while others have found it to be additive.[3][4][5][6]
Quantitative Data Summary
The following tables summarize the effective doses (ED50 and ED95) for this compound and other NMBAs, along with the nature of their interaction as determined by isobolographic analysis.
Table 1: ED50 and ED95 Values for this compound and Other NMBAs
| Drug | ED50 (µg/kg) | 95% Confidence Interval | ED95 (µg/kg) | 95% Confidence Interval | Study |
| This compound | 23.7 | 22.7-24.8 | 39.9 | 38.4-41.4 | Naguib et al.[1] |
| This compound | 36.6 | 34.7-38.5 | 52.9 | 49.1-56.7 | Kim et al.[3] |
| This compound | 16.9 | - | - | - | Naguib & Abdulatif[2] |
| Rocuronium | 144.8 | 140.4-149.3 | 322.1 | 307.5-337.3 | Naguib et al.[1] |
| Rocuronium | 136.4 | 129.2-143.6 | 288.7 | 276.2-301.2 | Kim et al.[3] |
| Pancuronium | 32.4 | 31.7-32.9 | 58.1 | 56.2-60.1 | Naguib et al.[1] |
| Pipecuronium | 27.1 | 26.5-27.6 | 48.7 | 46.9-50.5 | Naguib et al.[1] |
| Pipecuronium | 15.6 | - | - | - | Naguib & Abdulatif[2] |
| Cisatracurium | 40.9 | 38.1-43.7 | 57.6 | 53.5-61.7 | Kim et al.[3] |
| Atracurium | 187.2 | 175.1-199.3 | 253.1 | 238.9-267.3 | Kim et al.[3] |
| Mivacurium | 49.8 | 47.0-52.6 | 91.8 | 88.1-95.5 | Kim et al.[3] |
Table 2: Summary of this compound Interactions with Other NMBAs
| Drug Combination | Nature of Interaction | Study |
| This compound + Rocuronium | Additive | Naguib et al.[1] |
| This compound + Pancuronium | Additive | Naguib et al.[1] |
| This compound + Pipecuronium | Additive | Naguib et al.[1], Naguib & Abdulatif[2] |
| This compound + Cisatracurium | Synergistic | Kim et al.[3] |
| This compound + Atracurium | Additive | Kim et al.[3] |
| This compound + Atracurium | Synergistic | Bencini et al.[4], Redderson et al.[5], Meakin et al.[6] |
Experimental Protocols
The data presented in this guide are derived from clinical studies with specific experimental protocols. Below are detailed methodologies from key experiments.
Study by Naguib et al. (1995)[1]
-
Patient Population: 200 ASA I or II patients.
-
Anesthesia: Propofol-fentanyl-nitrous oxide-oxygen anesthesia.
-
Neuromuscular Monitoring: Evoked thenar mechanomyographic response to single twitch stimulation of the ulnar nerve at 10-second intervals.
-
Drug Administration: Dose-response relationships were determined for rocuronium, pancuronium, pipecuronium, and this compound individually. For interaction studies, equipotent doses of rocuronium in combination with one of the other three steroidal NMBAs were administered.
-
Data Analysis: Dose-response curves were determined by probit analysis. Isobolographic and algebraic (fractional) analyses were used to assess the combined effect and define the type of interaction.
Study by Kim et al. (2004)[3]
-
Patient Population: 180 adult patients.
-
Anesthesia: Nitrous oxide-fentanyl-propofol anesthesia.
-
Neuromuscular Monitoring: Mechanomyography to detect the twitch response of the ulnar nerve at the wrist.
-
Drug Administration: Dose-response relationships were determined for cisatracurium, mivacurium, atracurium, this compound, and rocuronium individually. For interaction studies, combinations of cisatracurium with each of the other NMBAs were administered.
-
Data Analysis: Dose-response curves were determined by probit analysis. Isobolographic and fractional analyses were used to examine the interactions.
Visualization of Isobolographic Analysis Workflow
The following diagram illustrates the logical workflow of an isobolographic analysis.
Caption: Workflow of Isobolographic Analysis.
References
- 1. Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isobolographic and dose-response analysis of the interaction between pipecuronium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromuscular interaction between cisatracurium and mivacurium, atracurium, this compound or rocuronium administered in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuromuscular block: atracurium and this compound compared and combined - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of this compound and atracurium in an in vitro nerve-muscle preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergism between atracurium and this compound in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-effectiveness analysis of Vecuronium versus other NMBAs in research
A Comprehensive Cost-Effectiveness Analysis of Vecuronium Versus Other Non-Depolarizing Neuromuscular Blocking Agents in a Research Context
For researchers, scientists, and drug development professionals, selecting the appropriate neuromuscular blocking agent (NMBA) for clinical and preclinical studies is a critical decision that balances efficacy, safety, and cost. This guide provides an objective comparison of this compound with other commonly used non-depolarizing NMBAs, including rocuronium (B1662866), atracurium (B1203153), and cisatracurium (B1209417), with a focus on their cost-effectiveness supported by experimental data.
Comparative Overview
This compound, a steroidal non-depolarizing NMBA, is a well-established agent known for its cardiovascular stability.[1][2] Its intermediate duration of action makes it suitable for a range of surgical procedures.[3] However, its cost-effectiveness in comparison to other agents is a subject of ongoing research and depends heavily on the specific clinical setting and institutional drug acquisition costs.
Alternatives to this compound each present a unique profile. Rocuronium, another aminosteroidal agent, offers a faster onset of action, which can be advantageous in rapid sequence inductions.[4] Atracurium and its isomer, cisatracurium, are benzylisoquinolinium compounds notable for their organ-independent elimination (Hofmann elimination), a significant benefit in patients with renal or hepatic impairment.[5][6]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies to facilitate a clear comparison of this compound with its alternatives. It is important to note that direct comparison of costs across different studies can be challenging due to variations in methodology, currency, and time of data collection.
Table 1: Cost Comparison of NMBAs in Surgical Procedures (Duration: 2-4 hours) [7]
| Neuromuscular Blocking Agent | NMBA Cost per Case (Mean ± SD) | NMBA Cost per Hour (Mean ± SD) | Anesthesia Cost per Hour (Mean ± SD) |
| This compound | $31.95 ± $15.33 | $14.39 ± $7.02 | $22.82 ± $7.46 |
| Rocuronium | - | $16.07 ± $8.15 | $23.32 ± $6.54 |
| Atracurium | $54.23 ± $41.26 | $21.95 ± $7.42 | $28.77 ± $7.43 |
Data from a cost-minimization analysis. Costs are based on 1994 hospital drug acquisition costs in the United States.[7]
Table 2: Cost Comparison of NMBAs Based on Surgical Duration in Turkey [8]
| Neuromuscular Blocking Agent | Cost per mg (USD) | Cost for Operations < 30 min (USD) | Cost for Operations 30-60 min (USD) | Cost for Operations > 60 min (USD) |
| This compound | $0.44 | $0.039 | $0.045 | $0.056 |
| Rocuronium | $0.09 | $0.054 | $0.067 | $0.10 |
| Atracurium | $0.08 | $0.039 | $0.052 | $0.078 |
| Cisatracurium | $0.59 | $0.088 | $0.10 | $0.15 |
This analysis highlights how the cost-effectiveness of different NMBAs can vary based on the length of the surgical procedure.[8]
Table 3: Pharmacodynamic and Clinical Outcome Comparison
| Parameter | This compound | Rocuronium | Atracurium | Cisatracurium |
| Onset of Action | Intermediate | Rapid[4] | Intermediate | Intermediate |
| Duration of Action | Intermediate[3] | Intermediate | Intermediate | Intermediate |
| Primary Route of Elimination | Primarily Hepatic[5] | Primarily Hepatic[5] | Hofmann Elimination (Organ-Independent)[6] | Hofmann Elimination (Organ-Independent)[6] |
| Cardiovascular Stability | High[1] | Generally Stable | Potential for Histamine Release[5] | High |
| Ventilator Days (in ARDS) | No significant difference compared to cisatracurium[9] | - | - | May be associated with fewer ventilator days compared to this compound in some studies[10] |
| ICU Days (in ARDS) | No significant difference compared to cisatracurium[9] | - | - | May be associated with fewer ICU days compared to this compound in some studies[10] |
Experimental Protocols
Cost-Minimization Analysis of NMBAs in the Operating Room
A common methodology for comparing the direct costs of NMBAs is a cost-minimization analysis.[7]
Objective: To compare the direct costs of different NMBAs for surgical procedures of varying durations.
Methodology:
-
Patient Stratification: Patients are stratified based on the estimated duration of their surgical procedure (e.g., <2 hours and 2-4 hours).[7]
-
Randomization: Within each stratum, patients are randomly assigned to receive a specific NMBA (e.g., this compound, rocuronium, or atracurium).[7]
-
Data Collection: Anesthesia records are used to collect data on all anesthetic agents administered. Drug costs are calculated based on the hospital's acquisition costs.[7] Post-anesthesia care unit (PACU) costs can also be estimated.[7]
-
Cost Analysis: Time-adjusted costs are calculated to determine the cost of neuromuscular blockade per hour and the total anesthesia drug costs per hour. Costs that are common to all treatment groups are excluded from the analysis.[7]
-
Statistical Analysis: Statistical tests (e.g., ANOVA, t-tests) are used to determine if there are significant differences in costs between the different NMBA groups.
Comparative Analysis of Clinical Efficacy and Safety in ARDS
Objective: To compare the efficacy and safety of different NMBAs in patients with Acute Respiratory Distress Syndrome (ARDS).
Methodology:
-
Study Design: A retrospective, propensity-matched cohort study is often employed.[9]
-
Patient Selection: Patients who received continuous infusions of the NMBAs being compared (e.g., this compound or cisatracurium) for ARDS are identified.[9]
-
Propensity Score Matching: To minimize bias, patients in the different NMBA groups are matched based on a variety of baseline characteristics and severity of illness scores.
-
Data Collection: Data on primary endpoints such as the duration of mechanical ventilation, and secondary endpoints including ICU and hospital mortality, and length of stay are collected.[9] Safety endpoints such as the incidence of myopathy, bradycardia, hypotension, and barotrauma are also recorded.[9]
-
Statistical Analysis: Statistical comparisons are made between the matched groups to identify any significant differences in efficacy and safety outcomes.
Mandatory Visualizations
Signaling Pathway of Non-Depolarizing NMBAs
Caption: Mechanism of action of non-depolarizing NMBAs at the neuromuscular junction.
Experimental Workflow for Comparative NMBA Analysis
Caption: A typical experimental workflow for a comparative analysis of NMBAs.
Conclusion
The cost-effectiveness of this compound relative to other non-depolarizing NMBAs is multifactorial and context-dependent. For surgical procedures of 2-4 hours, this compound and rocuronium have been shown to be more cost-effective than atracurium.[7] In shorter procedures, the cost differences may be less significant.[7] The choice of NMBA should also consider patient-specific factors, such as renal and hepatic function, where agents with organ-independent elimination like atracurium and cisatracurium may be preferred despite potentially higher drug acquisition costs.
For researchers, a thorough understanding of the pharmacokinetic and pharmacodynamic profiles of each agent, combined with institutional cost data, is essential for designing and conducting cost-effective studies. The experimental protocols and data presented in this guide provide a framework for making informed decisions regarding the selection of NMBAs in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Rocuronium vs this compound Comparison - Drugs.com [drugs.com]
- 3. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. irjpms.com [irjpms.com]
- 6. Cost analysis of neuromuscular blocking agents in the operating room: cisatracurium, atracurium, this compound and rocuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacoeconomic analysis of neuromuscular blocking agents in the operating room - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscle Nicotinic Acetylcholine Receptors May Mediate Trans-Synaptic Signaling at the Mouse Neuromuscular Junction | Journal of Neuroscience [jneurosci.org]
- 9. ovid.com [ovid.com]
- 10. atsjournals.org [atsjournals.org]
Safety Operating Guide
Proper Disposal of Vecuronium Bromide: A Guide for Laboratory Professionals
The safe handling and disposal of Vecuronium bromide, a potent neuromuscular blocking agent, are critical for ensuring laboratory safety, protecting personnel, and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is imperative to prevent environmental contamination and mitigate potential health risks.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound bromide. All personnel handling the substance must use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat with long sleeves, and safety glasses with side shields.[1] Work should be performed in a well-ventilated area to prevent the inhalation of dust or aerosols.[1]
General Handling Guidelines:
-
Do not eat, drink, or smoke in areas where this compound is handled.[4]
Primary Disposal Pathway: Incineration
The mandated and recommended method for the disposal of sterile this compound bromide is incineration at an approved and permitted hazardous waste facility.[4] This substance and its container must be treated as hazardous waste.[5] It is essential to review and comply with all local, state, and federal regulations governing pharmaceutical waste disposal.[1][4][5] Drain disposal is not recommended.[4]
Step-by-Step Disposal Procedure:
-
Segregation: Collect all this compound waste, including unused powder, reconstituted solutions, and contaminated materials (e.g., vials, syringes, PPE), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be clearly marked as "Hazardous Pharmaceutical Waste" and specify "this compound Bromide."
-
Storage: Store the waste container in a secure, designated area away from incompatible materials, such as strong oxidizers.[1][4]
-
Arrangement for Disposal: Contract with a licensed hazardous waste disposal company for pickup and incineration.
Management of Spills and Contaminated Materials
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
For Powder Spills:
-
Minor Spills: Lightly wet the this compound bromide powder with water to prevent it from becoming airborne.[4] Absorb the material with a damp cloth or an inert absorbent material.[4]
-
Major Spills: Evacuate and clear the area of all personnel.[5] Use dry clean-up procedures and avoid generating dust.[5] A vacuum cleaner equipped with a HEPA filter is recommended.[5][6] Place all contaminated materials into a suitable, sealed container for disposal.[2][5]
For Solution Spills:
-
Contain the source of the spill if it is safe to do so.[2]
-
Absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials and place them in a labeled container for disposal according to hazardous waste protocols.[1]
Disposal of Unused and Reconstituted Solutions
This compound bromide has a limited shelf life once reconstituted.[7]
-
Single-Dose Vials: If reconstituted with a solution containing no antimicrobial preservatives (e.g., sterile water for injection), the solution should be refrigerated and used within 24 hours. Any unused portion must be discarded as hazardous waste.[7][8]
-
Multi-Dose Vials: When reconstituted with bacteriostatic water for injection, the solution can be stored at room temperature or refrigerated and used within 5 days.[8] After this period, it must be disposed of.
-
Infusion Solutions: All unused portions of infusion solutions containing this compound must be discarded.[8]
Alternative Chemical Degradation Methods (Research Context)
While incineration is the standard for disposal, forced degradation studies on similar compounds, such as Rocuronium, provide insight into chemical neutralization methods that may be applicable in specific research settings for rendering small quantities non-potent prior to final disposal. These methods should be performed with caution, and the resulting solution may still need to be disposed of as chemical waste.
Table 1: Summary of Chemical Degradation Protocols for Rocuronium Bromide
| Degradation Method | Reagent | Conditions |
| Oxidative Degradation | 1% Hydrogen Peroxide (H₂O₂) | Reflux solution for 1 hour.[9] |
| 3% Hydrogen Peroxide (H₂O₂) | Reflux solution for 3 hours.[9] | |
| Acidic Hydrolysis | 0.1M Hydrochloric Acid (HCl) | Reflux solution for 4 hours.[9] |
| Basic Hydrolysis | 0.1M Sodium Hydroxide (NaOH) | Reflux solution for 30 minutes.[9] |
Note: After degradation, the solutions should be cooled and neutralized before being disposed of in accordance with institutional and local chemical waste regulations.[9] These protocols have not been explicitly validated for this compound and should be approached with appropriate safety assessments.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound bromide waste in a laboratory setting.
Caption: Logical workflow for this compound bromide disposal.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. medline.com [medline.com]
- 4. img.guidechem.com [img.guidechem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. punchout.medline.com [punchout.medline.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. benchchem.com [benchchem.com]
Safeguarding Researchers: Essential Protocols for Handling Vecuronium Bromide
For immediate implementation, this guide provides critical safety and logistical information for laboratory professionals working with Vecuronium Bromide. Adherence to these procedures is paramount to ensure a safe research environment and proper disposal of hazardous materials.
This compound bromide is a neuromuscular blocking agent that requires careful handling to prevent accidental exposure.[1] In a laboratory setting, researchers and scientists must be equipped with the appropriate personal protective equipment (PPE) and be well-versed in the correct handling and disposal protocols. This document outlines the essential information to mitigate risks associated with this compound.
Personal Protective Equipment (PPE)
When handling this compound Bromide, especially in its powdered form, a comprehensive PPE strategy is non-negotiable to prevent inhalation, skin, and eye contact.[2][3][4]
Recommended Personal Protective Equipment:
| Body Part | Recommended Protection | Standard/Specification |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] For spills or where dust is generated, a particulate respirator is advised.[2] | NIOSH/MSHA, EN 149 |
| Hands | Impervious gloves, such as nitrile, are recommended.[6] Gloves must meet EN374, ASTM F1001, or equivalent international standards.[6] | EN374, ASTM F1001 |
| Eyes | Safety glasses or goggles are necessary if eye contact is possible.[6] For larger scale handling, chemical goggles or a face shield should be used.[2] Eye protection must meet EN166, ANSI Z87.1, or equivalent international standards.[6] | EN166, ANSI Z87.1 |
| Body | A lab coat with a closed front and long sleeves is recommended.[1] For bulk processing or where skin contact is possible, impervious protective clothing that meets EN13982, ANSI 103, or equivalent international standards should be worn.[6] | EN13982, ANSI 103 |
Procedural Guidance for Safe Handling and Disposal
Handling:
-
Engineering Controls: Work in a well-ventilated area.[7] Use of a fume hood or other local exhaust ventilation is recommended to control airborne dust.[7] Potential points of process emissions should be controlled with dust collectors or HEPA filtration systems.[3][4][6]
-
General Practices: Avoid all personal contact, including inhalation.[2] Minimize dust generation and accumulation.[3][4][6] Wash hands thoroughly after handling.[1][3][4][6] Do not eat, drink, or smoke in areas where this compound Bromide is handled.[1]
Storage:
-
Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[2][5]
-
Protect from light.[8]
-
Avoid storing next to strong oxidizers.[1]
Spill Management:
-
Minor Spills: For small spills of the powder, lightly wet the material to prevent dust from becoming airborne.[1] Use a damp absorbent cloth or a vacuum cleaner fitted with a HEPA filter to clean the area.[1][2] Place the collected material in a suitable, labeled container for disposal.[2]
-
Major Spills: Evacuate non-essential personnel from the area.[6] Alert emergency responders and inform them of the location and nature of the hazard.[2]
Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Dispose of this compound Bromide waste by incineration at an approved and permitted incinerator.[1]
-
Do not allow the substance to enter drains or water sources.[5]
First Aid Measures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1] Provide artificial respiration if necessary.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected skin area with cool, soapy water for at least 15 minutes.[1] Seek medical attention.[6] |
| Eye Contact | Immediately flush the eyes with large volumes of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[6] |
| Ingestion | If the person is conscious, rinse their mouth with water.[1] Do not induce vomiting unless directed by medical personnel.[6] Seek immediate medical attention.[6] |
Toxicity Data
The following table summarizes the acute toxicity data for this compound Bromide. This information underscores the importance of the safety protocols outlined above.
| Test | Species | Route | Dose |
| LD50 | Rat | Oral | 455 mg/kg[1] |
| LD50 | Mouse | Oral | 41 mg/kg[1] |
| LD50 | Rat | Subcutaneous | 1730 mcg/kg[1] |
| LD50 | Rat | Intraperitoneal | 2630 mcg/kg[1] |
| LD50 | Rat | Intravenous | 200 mcg/kg[1] |
| LD50 | Mouse | Intraperitoneal | 142 mcg/kg[1] |
| TDLo | Woman | Oral | 130 mcg/kg[1] |
Workflow for Handling this compound Bromide
The following diagram illustrates the standard operational workflow for handling this compound Bromide in a laboratory setting, from preparation to disposal.
References
- 1. img.guidechem.com [img.guidechem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. medline.com [medline.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. pfizermedical.com [pfizermedical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
